4-Chloro-2-methylanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 300882. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYDAUQHTVCCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041507 | |
| Record name | 4-Chloro-2-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3260-85-3 | |
| Record name | 4-Chloro-1-methoxy-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chloro-2-methylanisole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3260-85-3 | |
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| Record name | 4-Chloro-2-methylanisole | |
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| Record name | 4-chloro-2-methylanisole | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-2-METHYLANISOLE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G3KQ2A26K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-methylanisole (CAS Number: 3260-85-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylanisole, with the CAS number 3260-85-3, is a halogenated aromatic ether. Its structure, featuring a methoxy (B1213986) group, a methyl group, and a chlorine atom on a benzene (B151609) ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and potential applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white to yellow crystalline powder or liquid after melting.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClO | [3][4] |
| Molecular Weight | 156.61 g/mol | [3][4] |
| Melting Point | 36-39 °C | [5][6] |
| Boiling Point | 210-212 °C at 760 Torr | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Appearance | White to yellow crystal powder mixed with liquid; clear colorless to slightly yellowish liquid after melting | [1][2] |
| Solubility | Insoluble in water | [7] |
| XLogP3 | 3.4 | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Two common methods are the direct chlorination of 2-methylanisole (B146520) and the methylation of 4-chloro-2-methylphenol (B52076).
Electrophilic Chlorination of 2-Methylanisole
This method involves the direct chlorination of 2-methylanisole. The methoxy and methyl groups are ortho-, para-directing activators. Due to steric hindrance from the adjacent methyl group, chlorination is favored at the para position relative to the methoxy group.
Experimental Protocol: Chlorination using Sulfuryl Chloride
This protocol is adapted from a general procedure for the chlorination of substituted phenols and can be modified for anisoles.[8]
-
Reaction Setup: In a stirred vessel, introduce 100 parts by weight of 2-methylanisole.
-
Catalyst Addition: Add a Lewis acid catalyst, such as 1.0 part by weight of AlCl₃, and a co-catalyst like 1.0 part by weight of diphenyl sulfide.
-
Cooling: Cool the mixture to approximately 30°C.
-
Addition of Chlorinating Agent: Slowly add 135 parts by weight of sulfuryl chloride (SO₂Cl₂) over the course of 1 hour, maintaining the temperature between 28-30°C.
-
Reaction Completion: After the addition is complete, continue stirring for an additional hour at approximately 25°C.
-
Work-up and Purification: The reaction mixture can be analyzed by gas chromatography (GC). For purification, the mixture is typically washed with water, neutralized with a weak base (e.g., sodium bicarbonate solution), and the organic layer is separated, dried, and purified by distillation or chromatography.
Williamson Ether Synthesis from 4-Chloro-2-methylphenol
This two-step synthesis involves the initial preparation of 4-chloro-2-methylphenol followed by its methylation.
Experimental Protocol: Methylation of 4-Chloro-2-methylphenol
This protocol is adapted from the methylation of o-cresol (B1677501) and can be applied to 4-chloro-2-methylphenol.[9]
-
Formation of Phenoxide: Dissolve 1 mole of 4-chloro-2-methylphenol in a 20% aqueous solution of sodium hydroxide (B78521) with stirring. Cool the mixture to below 10°C.
-
Methylation: Slowly add 1 mole of dimethyl sulfate (B86663) dropwise to the stirred reaction mixture, ensuring the temperature remains below 40°C.
-
Reaction Completion: After the addition is complete, heat the mixture for 30 minutes on a boiling water bath to complete the reaction and destroy any unreacted dimethyl sulfate.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous solution several times with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic phases and wash with dilute sodium carbonate solution and then with water. Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride) and purify by fractional distillation.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (ortho to -OCH₃, meta to -CH₃) | ~6.7 | d | ~8-9 |
| Aromatic H (meta to -OCH₃, ortho to -Cl) | ~7.1 | dd | ~8-9, ~2-3 |
| Aromatic H (ortho to -OCH₃, ortho to -CH₃) | ~7.1 | d | ~2-3 |
| Methoxy (-OCH₃) | ~3.8 | s | - |
| Methyl (-CH₃) | ~2.2 | s | - |
Note: Predicted values are based on the analysis of similar compounds such as 4-methylanisole (B47524) and 4-chloro-2-nitroanisole.[10][11]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C-OCH₃ | ~156-158 |
| C-Cl | ~128-130 |
| C-CH₃ | ~130-132 |
| Aromatic CH | ~112-130 |
| -OCH₃ | ~55-56 |
| -CH₃ | ~16-17 |
Note: Predicted values are based on data for 4-methylanisole and 4-chloro-2-methylaniline (B164923).[10][12]
FT-IR Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (aromatic) | 3100-3000 | Stretching vibrations |
| C-H (aliphatic, -CH₃ & -OCH₃) | 2960-2850 | Stretching vibrations |
| C=C (aromatic) | 1600-1450 | Ring stretching |
| C-O (ether) | 1260-1000 | Asymmetric and symmetric stretching |
| C-Cl | 800-600 | Stretching vibration |
Note: These are general ranges for the indicated functional groups.[13][14] An IR spectrum for this compound is available in the literature.[15]
Mass Spectrometry
In mass spectrometry, this compound will exhibit a molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment | Description |
| 156/158 | [M]⁺ | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |
| 141/143 | [M - CH₃]⁺ | Loss of a methyl group |
| 123 | [M - CH₃ - H₂O]⁺ or [M - Cl]⁺ | Further fragmentation |
| 113 | [M - OCH₃]⁺ | Loss of a methoxy group |
Note: The fragmentation pattern is a prediction based on common fragmentation of aromatic ethers and chlorinated compounds.[16]
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical compounds and agrochemicals. The presence of three distinct functional groups (methoxy, methyl, and chloro) on the aromatic ring allows for a variety of chemical transformations.
-
Pharmaceutical Synthesis: Halogenated aromatic compounds are common motifs in many drug molecules. The chlorine atom can influence the lipophilicity, metabolic stability, and binding affinity of a compound.[17][18] this compound can be a precursor for the synthesis of novel bioactive molecules.
-
Agrochemicals: Similar to pharmaceuticals, many pesticides and herbicides contain chlorinated aromatic structures.
-
Material Science: The specific substitution pattern and electronic properties of this compound may be of interest in the development of new materials.
Biological Activity and Mechanism of Action (Hypothetical)
While specific studies on the biological signaling pathways of this compound are limited, the metabolism of related compounds, such as 4-chloro-2-methylaniline, has been investigated.[1] The metabolism of such compounds in the liver often involves cytochrome P450 enzymes, leading to hydroxylated and other oxidized products. These metabolites can then be conjugated and excreted.
The following diagram illustrates a hypothetical metabolic pathway for this compound, based on known metabolic routes for similar compounds.
Safety and Handling
This compound is classified as an irritant.[3] It is important to handle this chemical with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a synthetically useful intermediate with potential applications in various fields of chemical research and development. This guide has provided a summary of its key properties, synthesis methods with detailed experimental protocols, and expected spectroscopic characteristics. Further research into its biological activities and potential applications is warranted.
References
- 1. Macromolecular binding and metabolism of the carcinogen 4-chloro-2-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-CHLORO-1-METHOXY-2-METHYLBENZENE | CAS 3260-85-3 [matrix-fine-chemicals.com]
- 5. 4-Chloro-1-methoxy-2-methylbenzene | CAS#:3260-85-3 | Chemsrc [chemsrc.com]
- 6. This compound | 3260-85-3 [chemicalbook.com]
- 7. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]
- 9. 2-Methylanisole synthesis - chemicalbook [chemicalbook.com]
- 10. hil5_sln.html [ursula.chem.yale.edu]
- 11. 4-Chloro-2-nitroanisole(89-21-4) 1H NMR spectrum [chemicalbook.com]
- 12. 4-Chloro-2-methylaniline(95-69-2) 13C NMR spectrum [chemicalbook.com]
- 13. FTIR [terpconnect.umd.edu]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. This compound(3260-85-3) IR2 [m.chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurochlor.org [eurochlor.org]
An In-depth Technical Guide to 4-Chloro-2-methylanisole (C8H9ClO)
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-methylanisole, a halogenated aromatic ether with the molecular formula C8H9ClO. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates essential physicochemical data, detailed experimental protocols for its synthesis, insights into its applications as a key chemical intermediate, and a thorough summary of its spectroscopic and safety profiles. The information is presented to facilitate its use in research and development, particularly in the synthesis of novel pharmaceutical compounds.
Physicochemical Properties
This compound, also known by its IUPAC name 4-chloro-1-methoxy-2-methylbenzene, is a colorless to pale yellow liquid or a white to yellow crystalline solid at room temperature, possessing a characteristic aromatic odor. It is readily soluble in common organic solvents but has limited solubility in water.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C8H9ClO | [1][2][3] |
| Molecular Weight | 156.61 g/mol | [1][2][3] |
| CAS Number | 3260-85-3 | [1][2][4] |
| Appearance | Colorless to pale yellow liquid or white to yellow crystalline solid | [1] |
| Melting Point | 32-39 °C | [4][5] |
| Boiling Point | 104 °C at 20 mmHg | [6] |
| Density | 1.095 g/cm³ (estimate) | [6] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
| Flash Point | 101 °C (215 °F) | [5] |
| InChI Key | VDYDAUQHTVCCBX-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C=CC(=C1)Cl)OC | [1] |
Synthesis of this compound
The primary synthetic route to this compound is through the electrophilic chlorination of 2-methylanisole (B146520). The methoxy (B1213986) and methyl groups on the aromatic ring direct the incoming electrophile to the ortho and para positions. Due to the steric hindrance from the existing ortho-methyl group, chlorination preferentially occurs at the para position.
Experimental Protocol: Chlorination of 2-Methylanisole
This protocol describes a general method for the regioselective chlorination of 2-methylanisole to yield this compound.
Materials:
-
2-Methylanisole
-
Iron(III) chloride (FeCl3) or other suitable Lewis acid catalyst
-
Chlorinating agent (e.g., sodium hypochlorite (B82951), gaseous chlorine)
-
Anhydrous dichloromethane (B109758) (or other suitable inert solvent)
-
Sodium sulfite (B76179) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet (if using gaseous chlorine), dissolve 2-methylanisole in anhydrous dichloromethane under an inert atmosphere.
-
Add a catalytic amount of iron(III) chloride to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly introduce the chlorinating agent. If using sodium hypochlorite solution, add it dropwise. If using gaseous chlorine, bubble it through the solution at a controlled rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium sulfite to neutralize any remaining chlorinating agent.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of three distinct functional groups—the chloro, methyl, and methoxy groups—on the aromatic ring provides multiple points for chemical modification, making it a versatile intermediate.
While specific examples of marketed drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, substituted anisoles are key components in a wide range of pharmaceuticals. The chloro and methyl substituents can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its metabolic stability, binding affinity to target proteins, and overall efficacy.
The related compound, 4-chloro-2-methylaniline, is a known intermediate in the synthesis of the pesticide chlordimeform (B52258) and some azo dyes.[7] This highlights the industrial utility of the 4-chloro-2-methyl substitution pattern on an aromatic ring. In drug discovery, this scaffold can be utilized in the synthesis of novel compounds targeting a variety of biological pathways. For example, substituted anilines and anisoles are precursors to kinase inhibitors, which are a major class of anticancer drugs. The specific substitution pattern of this compound could be explored for the development of new inhibitors targeting kinases implicated in cancer cell proliferation and survival.
Caption: Potential role in drug discovery targeting signaling pathways.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
4.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region will display a characteristic splitting pattern due to the coupling between the adjacent protons on the benzene (B151609) ring.
4.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing chloro group.
4.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include C-H stretching from the aromatic ring and the methyl/methoxy groups, C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and a C-Cl stretching vibration.
4.4. Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine-35 and chlorine-37 isotopes in a roughly 3:1 ratio.
Safety and Toxicology
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
GHS Hazard Classification: [2][8]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
|
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
|
Toxicological Data: Detailed toxicological data, such as LD50 values for this compound, are not readily available in the searched literature. However, the related compound 4-chloro-o-toluidine is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[9] Given the structural similarity, caution should be exercised when handling this compound.
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile chemical intermediate with significant potential for application in the synthesis of novel compounds, particularly within the pharmaceutical industry. This guide has provided a detailed overview of its physicochemical properties, a representative synthetic protocol, and a summary of its spectroscopic and safety data. While its direct application in marketed drugs is not widely documented, its structural features make it an attractive starting material for the exploration of new chemical entities. Further research into its reactivity and the biological activity of its derivatives is warranted to fully unlock its potential in drug discovery and development.
References
- 1. Buy this compound | 3260-85-3 [smolecule.com]
- 2. This compound | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 3260-85-3 [chemicalbook.com]
- 5. This compound, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound CAS#: 3260-85-3 [m.chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. capotchem.cn [capotchem.cn]
- 9. bg.cpachem.com [bg.cpachem.com]
An In-depth Technical Guide to 4-Chloro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-methylanisole, including its chemical identity, physicochemical properties, synthetic methodologies, and structural relationships. The information is intended for professionals in research and development who may utilize this compound as a chemical intermediate or building block in synthetic chemistry.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-chloro-1-methoxy-2-methylbenzene .[1] It is an aromatic ether characterized by a benzene (B151609) ring substituted with a chlorine atom, a methoxy (B1213986) group, and a methyl group.
The structural and identifying information for this compound is summarized in the table below.
| Identifier | Value |
| IUPAC Name | 4-chloro-1-methoxy-2-methylbenzene[1] |
| Common Names | This compound, 5-Chloro-2-methoxytoluene, 2-Methyl-4-chloroanisole[1] |
| CAS Number | 3260-85-3[1] |
| Molecular Formula | C₈H₉ClO[1] |
| Molecular Weight | 156.61 g/mol [1] |
| SMILES | CC1=C(C=CC(=C1)Cl)OC[2] |
| InChIKey | VDYDAUQHTVCCBX-UHFFFAOYSA-N[1] |
The two-dimensional chemical structure of this compound is as follows:
Physicochemical Properties
The known physical and chemical properties of this compound are presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Appearance | Colorless to pale yellow liquid or white to yellow crystalline solid |
| Melting Point | 36-39 °C |
| Boiling Point | Data not available |
| Solubility | Soluble in organic solvents; limited solubility in water |
| XlogP (Predicted) | 3.4[2] |
Synthesis of this compound
This compound is typically synthesized via the electrophilic chlorination of its precursor, 2-methylanisole (B146520). The methoxy and methyl groups on the aromatic ring direct the incoming electrophile (chlorine) primarily to the para position relative to the strongly activating methoxy group.
Synthesis of the Precursor: 2-Methylanisole
A common method for synthesizing the starting material, 2-methylanisole, is through the Williamson ether synthesis, specifically the methylation of o-cresol (B1677501).[3]
-
Formation of the Phenoxide: Prepare a 20% aqueous solution of sodium hydroxide. To this solution, add o-cresol with stirring. The mixture is then cooled to below 10 °C.
-
Methylation: While maintaining the temperature below 10 °C, slowly add dimethyl sulfate (B86663) dropwise to the stirred reaction mixture.
-
Reaction Completion: After the addition is complete, raise the temperature to 40 °C for 20 minutes, and then heat to 100 °C for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and wash with water until the aqueous layer is neutral.
-
Isolation and Purification: Separate the organic layer containing the crude 2-methylanisole and purify by fractional distillation, collecting the fraction at 170-172 °C.
Caption: Workflow for the synthesis of 2-methylanisole.
Chlorination of 2-Methylanisole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and protected from light, dissolve 2-methylanisole in a suitable inert solvent such as dichloromethane (B109758) or carbon tetrachloride. Cool the solution to 0 °C in an ice bath.
-
Chlorination: Slowly add a chlorinating agent (e.g., a solution of chlorine in the same solvent, or N-chlorosuccinimide with an acid catalyst) to the stirred solution, maintaining the temperature at 0-5 °C.
-
Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove excess chlorine. Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. While comprehensive experimental spectral data is not available in the search results, predicted data and data from similar compounds can provide an estimation of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically 6.5-7.5 ppm). The methoxy group protons will be a singlet at approximately 3.8 ppm, and the methyl group protons will be a singlet around 2.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-O stretching for the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Predicted collision cross-section (CCS) values for various adducts have been calculated.[2]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 157.04148 | 126.8 |
| [M+Na]⁺ | 179.02342 | 137.4 |
| [M-H]⁻ | 155.02692 | 131.2 |
Structural Relationships
This compound is structurally related to several other substituted aromatic compounds. Understanding these relationships is useful for predicting reactivity and potential applications.
Caption: Structural relationships of this compound.
Applications and Safety
Potential Applications
This compound serves as a valuable intermediate in organic synthesis for the preparation of more complex molecules. Its functional groups (methoxy and chloro) allow for various chemical modifications, making it a versatile building block for agrochemicals and pharmaceuticals. It is also used in the formulation of flavors and fragrances and as a research tool for studying reaction mechanisms involving chlorinated aromatic compounds.
Safety Information
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[1] It may also cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
physical and chemical properties of 4-Chloro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chloro-2-methylanisole (CAS No: 3260-85-3). The information is curated for professionals in research and development, offering detailed experimental protocols and structured data to facilitate its application in organic synthesis and drug discovery.
Core Physical and Chemical Properties
This compound is a halogenated aromatic ether.[1] Its molecular structure, featuring a methoxy (B1213986) group, a methyl group, and a chlorine atom on a benzene (B151609) ring, makes it a versatile intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.[1] It appears as a colorless to pale yellow liquid with a characteristic aromatic odor.[1]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO | [1][2][3] |
| Molecular Weight | 156.61 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 32 - 39 °C | [4][5] |
| Boiling Point | 104 °C / 20 mmHg | [4][5] |
| Density | ~1.095 g/mL (estimate) | [4][5] |
| Refractive Index (n20/D) | 1.5345 - 1.5365 | [4][5] |
| Flash Point | 101 °C (215 °F) | [4] |
| Solubility | Soluble in organic solvents, limited in water | [1] |
| LogP | 3.17 | [6] |
| SMILES | CC1=C(C=CC(=C1)Cl)OC | [1][2] |
| InChIKey | VDYDAUQHTVCCBX-UHFFFAOYSA-N | [1][2] |
Synthesis and Characterization Workflow
The synthesis of this compound can be achieved through electrophilic chlorination of 2-methylanisole (B146520). The subsequent characterization is crucial to confirm the structure and purity of the synthesized compound.
Caption: General workflow for the synthesis and characterization of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physical properties are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.
Synthesis of this compound via Chlorination
This protocol is adapted from general procedures for the chlorination of anisole (B1667542) derivatives.
Materials:
-
2-Methylanisole
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
Procedure:
-
In a round-bottom flask, dissolve 2-methylanisole in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Quench the reaction by slowly adding it to ice-water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to obtain pure this compound.[7]
Determination of Physical Properties
The following diagrams and protocols outline the standard procedures for determining the physical properties of this compound.
Caption: Experimental workflow for determining the physicochemical properties of a sample.
1. Melting Point Determination
Since this compound can be a solid at or near room temperature, its melting point is a key indicator of purity.
-
Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.[2][4]
-
Protocol:
-
Ensure the sample is solid by cooling if necessary.
-
Introduce a small, finely powdered amount of the compound into a capillary tube, sealed at one end.[2][5][8]
-
Pack the sample to a height of 1-2 mm by tapping the tube.[8]
-
Place the capillary tube in the heating block of the apparatus alongside a calibrated thermometer.[4]
-
Heat the block slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.[2]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4][9] A pure compound will have a sharp melting range of 0.5-1.0°C.[4]
-
2. Boiling Point Determination
-
Apparatus: Thiele tube or a small test tube with a side arm, capillary tube (sealed at one end), thermometer, heating source (e.g., oil bath or heating block).[10][11]
-
Protocol:
-
Place a few milliliters of the liquid into the test tube.[12]
-
Invert a capillary tube (sealed end up) into the liquid.[11][13]
-
Place the assembly in a heating bath, ensuring the thermometer bulb is level with the liquid.[2]
-
Heat the bath gently.[10]
-
Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[11] Alternatively, note the temperature when bubbling starts, then allow it to cool slightly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[14]
-
3. Density Determination
-
Apparatus: Pycnometer or a graduated cylinder and an analytical balance.[15][16]
-
Protocol:
-
Measure the mass of a clean, dry measuring cylinder (m1).[15]
-
Add a known volume (e.g., 5.0 mL) of this compound to the cylinder.[16]
-
Measure the combined mass of the cylinder and the liquid (m2).[15]
-
Calculate the mass of the liquid (m = m2 - m1).
-
Calculate the density using the formula: ρ = mass / volume.[15][17] For higher accuracy, repeat the measurement and average the results.[18]
-
4. Refractive Index Determination
-
Apparatus: Abbe refractometer.[19]
-
Protocol:
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Place a few drops of the this compound sample onto the prism of the refractometer.
-
Close the prism and allow the temperature to stabilize (typically 20°C).
-
Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index directly from the instrument's scale.
-
5. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure by analyzing the environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).[20]
-
Filter the solution into a clean NMR tube.[1]
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The resulting spectra should be consistent with the structure of 4-chloro-1-methoxy-2-methylbenzene.[21][22]
-
6. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To assess the purity of the compound and confirm its molecular weight.
-
Protocol:
-
Prepare a dilute solution of the sample (approx. 10 µg/mL) in a volatile organic solvent like dichloromethane or hexane.[23]
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.[23]
-
The gas chromatograph will separate the sample components. For a pure sample, a single major peak should be observed.[24]
-
The mass spectrometer will fragment the eluted compound and detect the fragments. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 156) and a characteristic fragmentation pattern.[25]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. This compound | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. byjus.com [byjus.com]
- 14. Video: Boiling Points - Concept [jove.com]
- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 16. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 17. homesciencetools.com [homesciencetools.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.aip.org [pubs.aip.org]
- 20. web.mit.edu [web.mit.edu]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. NMR Spectroscopy [www2.chemistry.msu.edu]
- 23. uoguelph.ca [uoguelph.ca]
- 24. tdi-bi.com [tdi-bi.com]
- 25. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methylanisole from 2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-methylanisole from 2-methylanisole (B146520), a key transformation in the preparation of various pharmaceutical and agrochemical intermediates. This document details the underlying chemical principles, experimental protocols, and data analysis relevant to this process.
Introduction
This compound is a valuable substituted aromatic compound utilized as a building block in organic synthesis.[1] Its structure, featuring a chlorinated benzene (B151609) ring with methoxy (B1213986) and methyl functionalities, allows for diverse subsequent chemical modifications. The primary route to its synthesis involves the direct electrophilic chlorination of 2-methylanisole. The methoxy group is a strong activating group and, along with the methyl group, directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the existing methyl group at the 2-position, the chlorination is highly regioselective, favoring substitution at the para-position (position 4).
Reaction Pathway and Mechanism
The synthesis of this compound from 2-methylanisole proceeds via an electrophilic aromatic substitution reaction. A common and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂), often in the presence of a Lewis acid catalyst, although the reaction can also proceed without a catalyst.
The reaction mechanism can be summarized as follows:
-
Generation of the Electrophile: Sulfuryl chloride, in the presence of a Lewis acid (e.g., AlCl₃ or FeCl₃) or through auto-dissociation, generates a chloronium ion (Cl⁺) or a polarized complex that acts as the electrophile.
-
Electrophilic Attack: The electron-rich aromatic ring of 2-methylanisole attacks the electrophilic chlorine species. The activating effect of the methoxy and methyl groups directs the attack to the position para to the methoxy group.
-
Formation of the Sigma Complex (Arenium Ion): A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.
-
Deprotonation: A weak base, such as the counter-ion of the catalyst or a solvent molecule, removes a proton from the carbon atom bearing the new chlorine atom, restoring the aromaticity of the ring and yielding the final product, this compound.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
While various methods exist for the chlorination of anisole (B1667542) derivatives, the use of sulfuryl chloride provides a convenient and selective route. The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Methylanisole
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) (or other inert solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂ produced), dissolve 2-methylanisole (1.0 equivalent) in an inert solvent such as dichloromethane.
-
Addition of Chlorinating Agent: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (1.0-1.2 equivalents) in the same solvent dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred saturated solution of sodium bicarbonate to neutralize the acidic byproducts. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The physical and chemical properties of the key compounds involved in this synthesis are summarized in the table below for easy reference and comparison.
| Property | 2-Methylanisole | This compound |
| Molecular Formula | C₈H₁₀O | C₈H₉ClO |
| Molecular Weight | 122.16 g/mol | 156.61 g/mol |
| Appearance | Colorless liquid | Colorless to pale yellow liquid[1] |
| Boiling Point | 170-172 °C | 213-214 °C |
| Melting Point | -34.1 °C | 36-39 °C |
| Density | 0.985 g/mL at 25 °C | ~1.1 g/mL |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents[1] |
| CAS Number | 578-58-5 | 3260-85-3 |
Characterization
The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the ideal method for analyzing the product mixture to determine the conversion of the starting material and the regioselectivity of the chlorination. The mass spectrum of this compound will show a characteristic molecular ion peak (M⁺) and an M+2 peak due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group, and the methyl group, with coupling patterns that confirm the substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O-C ether linkage and the C-Cl bond.
Conclusion
The synthesis of this compound from 2-methylanisole via electrophilic chlorination with sulfuryl chloride is a robust and regioselective method. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and minimizing the formation of byproducts. The detailed protocol and analytical methods described in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate.
References
An In-depth Technical Guide to the Regioselective Chlorination of 2-Methylanisole to Yield 4-Chloro-2-methylanisole
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for the regioselective chlorination of 2-methylanisole (B146520) to produce 4-chloro-2-methylanisole. This transformation is of significant interest as the product serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The core challenge lies in achieving high regioselectivity, specifically directing the chlorination to the C4 position of the aromatic ring. This document details the theoretical principles governing this selectivity, presents validated experimental protocols, and summarizes key quantitative data to aid in method selection and optimization.
Theoretical Basis for Regioselectivity
The high regioselectivity observed in the chlorination of 2-methylanisole is governed by the principles of electrophilic aromatic substitution (EAS). The benzene (B151609) ring is substituted with two electron-donating groups (EDGs): a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃).
-
Methoxy Group (-OCH₃): This is a strongly activating ortho, para-director due to its ability to donate electron density to the ring through resonance.
-
Methyl Group (-CH₃): This is a weakly activating ortho, para-director through an inductive effect.
The combined influence of these two groups strongly favors the substitution at the C4 position (para to the highly activating methoxy group). Substitution at the C6 position (ortho to the methoxy group) is sterically hindered by the adjacent methyl group. The C4 position is, therefore, the most electronically activated and sterically accessible site for electrophilic attack.
Caption: Logical flow of directing group effects favoring C4 substitution.
Reaction Pathway
The overall transformation involves the substitution of a hydrogen atom with a chlorine atom at the C4 position of the 2-methylanisole ring.
Caption: General reaction scheme for the chlorination of 2-methylanisole.
Experimental Methodologies
Several methods have been developed to achieve high yields and selectivity for the para-chlorination of activated aromatic compounds like 2-methylanisole.
Method 1: Iron(III)-Catalyzed Chlorination with N-Chlorosuccinimide (NCS)
This method utilizes the common and easy-to-handle chlorinating agent N-chlorosuccinimide (NCS), activated by a Lewis acid catalyst, iron(III) chloride. It offers high conversion and excellent selectivity under relatively mild conditions.
Experimental Protocol: [1]
-
Reagent Preparation: In a suitable reaction vessel, dissolve iron(III) chloride (FeCl₃, 0.0250 mmol) in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM]NTf₂, 0.0750 mmol). Stir the mixture for 30 minutes at room temperature.
-
Reaction Setup: In a separate flask under an inert atmosphere, prepare a solution of N-chlorosuccinimide (NCS, 1.05 mmol) in tetrahydrofuran (B95107) (THF, 0.6 mL). Add the catalyst solution from step 1 to this mixture.
-
Substrate Addition: Add 2-methylanisole (1.00 mmol, 124 µL) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 60 °C and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic phases.
-
Purification: Dry the combined organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate, 4:1) to yield pure this compound.
Method 2: Chlorination with Sulfuryl Chloride and a Sulfur-Based Catalyst
This highly regioselective method employs sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, with selectivity enhanced by a sulfur-containing catalyst (e.g., diphenyl sulfide (B99878) or a tetrahydrothiopyran (B43164) derivative) and a Lewis acid co-catalyst.[2][3] The bulky chlorinating species generated in situ is believed to be responsible for the high preference for the sterically accessible para position.[3] The following is a representative protocol based on the highly successful chlorination of the structurally similar o-cresol (B1677501).[2]
Experimental Protocol (Adapted from o-cresol chlorination): [2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-methylanisole (100 mmol), the sulfur catalyst (e.g., tetrahydrothiopyran, ~1-2 mol%), and a Lewis acid (e.g., AlCl₃, ~1 mol%). The reaction can often be run neat or in a minimal amount of an inert solvent like dichloromethane (B109758) if the substrate is solid.
-
Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Add sulfuryl chloride (SO₂Cl₂, 110 mmol) dropwise over a period of 1-2 hours, ensuring the internal temperature remains low.
-
Reaction Execution: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Work-up: Carefully pour the reaction mixture into ice-water to quench. Extract the aqueous mixture with dichloromethane or diethyl ether (3 x volume).
-
Purification: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table summarizes the reported yields and selectivity for the para-chlorination of 2-methylanisole and the closely related substrate, o-cresol.
| Method | Substrate | Chlorinating Agent | Catalyst / Co-catalyst | Conditions | Yield of 4-Chloro Product | Selectivity (para:ortho) | Reference |
| 1. Iron(III)-Catalyzed | 2-Methylanisole | NCS | FeCl₃ / [BMIM]NTf₂ | 60 °C, 24 h | 85% | Not specified, high | [1] |
| 2. Sulfur-Catalyzed | o-Cresol* | SO₂Cl₂ | Tetrahydrothiopyran / AlCl₃ | rt, 4 h | 96% | 45.7 : 1 | [2] |
*Data for o-cresol is presented as a strong indicator of the expected high performance for the structurally analogous 2-methylanisole.
General Experimental Workflow
The synthesis, regardless of the specific reagents, follows a consistent workflow from setup to analysis.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
The selective synthesis of this compound from 2-methylanisole can be achieved with high efficiency and regioselectivity. The iron(III)-catalyzed chlorination using NCS provides a direct and high-yielding protocol.[1] Additionally, methods employing sulfuryl chloride with sulfur-based catalysts have demonstrated exceptionally high para-selectivity for structurally similar phenols and represent a powerful alternative for achieving high-purity material.[2][3] The choice of method may depend on factors such as reagent availability, cost, handling requirements, and desired purity levels. The protocols and data presented in this guide offer a solid foundation for researchers to successfully perform and optimize this important synthetic transformation.
References
Spectroscopic Profile of 4-Chloro-2-methylanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-methylanisole (CAS No: 3260-85-3), a key intermediate in organic synthesis. Due to the limited availability of directly published experimental spectra in the public domain, this document combines theoretical predictions, data from analogous compounds, and established spectroscopic principles to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Molecular Structure and Properties
-
IUPAC Name: 4-Chloro-1-methoxy-2-methylbenzene
-
Exact Mass: 156.0341926 Da[3]
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound based on analysis of its structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | 3.8 - 3.9 | Singlet | N/A |
| Ar-CH₃ | 2.2 - 2.3 | Singlet | N/A |
| Ar-H (H3) | ~6.8 | Doublet | ~8.5 |
| Ar-H (H5) | ~7.1 | Doublet of doublets | ~8.5, ~2.5 |
| Ar-H (H6) | ~7.1 | Doublet | ~2.5 |
Prediction basis: Analysis of substituent effects on the aromatic ring. The methoxy (B1213986) group is electron-donating, shielding ortho and para protons. The chloro group is electron-withdrawing and de-shielding. The methyl group is weakly electron-donating.
Table 2: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| -OCH₃ | 55 - 56 |
| Ar-CH₃ | 16 - 17 |
| Ar-C (C1) | 155 - 157 |
| Ar-C (C2) | 128 - 130 |
| Ar-C (C3) | 112 - 114 |
| Ar-C (C4) | 125 - 127 |
| Ar-C (C5) | 129 - 131 |
| Ar-C (C6) | 130 - 132 |
Prediction basis: Additivity rules for substituted benzene (B151609) rings and comparison with data for 4-methylanisole (B47524) and other chlorinated anisoles.
Table 3: Expected IR Absorption Bands
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium-Weak |
| C-H stretch (aliphatic, -CH₃) | 2950 - 2850 | Medium |
| C=C stretch (aromatic) | 1600 - 1475 | Medium-Strong |
| C-O stretch (aryl ether) | 1250 - 1200 (asymmetric), 1050 - 1000 (symmetric) | Strong |
| C-Cl stretch | 850 - 550 | Strong |
| C-H bend (aromatic, out-of-plane) | 900 - 675 | Strong |
Prediction basis: Characteristic vibrational frequencies for functional groups present in the molecule.
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation | Relative Abundance |
| 156 | Molecular ion [M]⁺ | High |
| 158 | Isotope peak [M+2]⁺ | ~33% of [M]⁺ |
| 141 | [M - CH₃]⁺ | Moderate to High |
| 113 | [M - CH₃ - CO]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Moderate |
Prediction basis: The molecular weight of this compound is 156.61. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. Fragmentation is expected to involve the loss of the methyl group from the methoxy moiety and subsequent loss of carbon monoxide.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for an organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
-
Acquire a ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): If this compound is a liquid at room temperature, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Sample Preparation (Solid): If the compound is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄), and the spectrum recorded in a solution cell.
-
Data Acquisition: Place the prepared sample in the beam of an FT-IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common methods include direct infusion or via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules and typically results in significant fragmentation, providing structural information.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for elucidating the structure of this compound using the described spectroscopic techniques.
Caption: Workflow for structural elucidation of this compound.
References
An In-depth Technical Guide to 4-Chloro-2-methylanisole: Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Chloro-2-methylanisole (CAS No: 3260-85-3). The following sections detail its hazards, safe handling procedures, emergency response, and disposal, with a focus on presenting clear, actionable information for laboratory and research professionals.
Chemical Identification and Physical Properties
This compound, also known as 1-Chloro-4-methoxy-3-methylbenzene, is a chlorinated aromatic ether.[1] Its properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | [1][2][3][4] |
| Molecular Weight | 156.61 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Characteristic aromatic odor | [3] |
| Melting Point | 36-39 °C (lit.) | [5] |
| Boiling Point | 213 - 214 °C | [6] |
| Flash Point | 60 °C / 140 °F | [6] |
| Solubility | Limited solubility in water, soluble in organic solvents. | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below, according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[1][7]
-
Avoid breathing vapors, mist, or gas.[1]
-
Prevent contact with skin and eyes.[7]
-
Use non-sparking tools and take precautionary measures against static discharge.[6][7]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep away from heat, sparks, open flames, and hot surfaces.[6]
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention.
| Emergency | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[1][6] |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Hazardous combustion products include carbon oxides and hydrogen chloride gas.[8]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[7]
-
Wear appropriate personal protective equipment.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Do not let the product enter drains.[1]
Toxicology and Exposure Limits
The toxicological properties of this compound have not been thoroughly investigated.[1] The available data indicates it is an irritant, but specific data on acute and chronic toxicity, carcinogenicity, and reproductive toxicity are largely unavailable.[1]
| Toxicity Endpoint | Result |
| Acute Toxicity | No data available |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1] |
| Reproductive Toxicity | No data available |
| Specific target organ toxicity - single exposure | Inhalation may cause respiratory irritation.[1] |
| Specific target organ toxicity - repeated exposure | No data available |
| Aspiration hazard | No data available |
No occupational exposure limits (e.g., PEL, TLV) have been established for this compound.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized OECD guidelines are typically followed for such assessments.
General Protocol for In Vitro Skin Irritation Test (Based on OECD Guideline 439):
-
Cell Culture: A reconstructed human epidermis (RhE) model is cultured to form a stratified, differentiated epidermis.
-
Test Chemical Application: A small amount of this compound is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissue is incubated for a defined period (e.g., 60 minutes).
-
Rinsing: The test chemical is thoroughly rinsed from the tissue surface.
-
Cell Viability Assessment: The tissue is incubated with a viability staining solution (e.g., MTT). The amount of formazan (B1609692) produced is proportional to the number of viable cells.
-
Data Analysis: The cell viability of the treated tissue is compared to that of a negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates that the chemical is an irritant.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to contact a licensed professional waste disposal service.[1] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of it into the sewer system.[7]
Visualizations
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill of this compound.
Risk Assessment Logic for Handling
Caption: Logical steps for a risk assessment before handling this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. This compound | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 3260-85-3 [smolecule.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | 3260-85-3 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Applications of 4-Chloro-2-methylanisole in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylanisole is a substituted aromatic compound with the molecular formula C₈H₉ClO.[1] Structurally, it is a derivative of anisole (B1667542) featuring a chlorine atom at the para-position and a methyl group at the ortho-position relative to the methoxy (B1213986) group.[1] This unique arrangement of functional groups—a nucleophilic aromatic ring, a reactive chloro-substituent for cross-coupling, an activating methoxy group, and a sterically influencing methyl group—makes it a versatile and valuable intermediate in modern organic synthesis.[1] Its utility spans from being a foundational building block for complex molecular architectures to its role as a key intermediate in the synthesis of high-value compounds in the pharmaceutical and agrochemical industries.[1] This guide provides an in-depth overview of its core applications, focusing on palladium-catalyzed cross-coupling reactions and outlining detailed experimental frameworks.
Core Applications in Organic Synthesis
The reactivity of this compound is primarily centered around the C-Cl bond, which serves as a handle for numerous palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex biaryl, aryl-alkyne, and arylamine structures that are prevalent in medicinal chemistry.[2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[4] As an aryl chloride, this compound can be effectively coupled with various aryl and heteroaryl boronic acids or esters to produce substituted biaryl compounds. These structures are common motifs in pharmaceuticals and advanced materials. The primary challenge with aryl chlorides is the strength of the C-Cl bond, which requires highly active catalyst systems, typically employing bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos.[5][6]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (0.5) | Triazolium Salt (0.5) | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 47 | [7] |
| 2 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 56 | [5] |
| 3 | 4-Chloropyridine | Arylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | Reflux | Good-Excellent | [6] |
Note: Data presented is for analogous aryl chlorides to illustrate typical reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
This protocol is adapted from established methods for challenging aryl chlorides.[5][6]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Seal the tube and heat the mixture with vigorous stirring in a preheated oil bath at 80-110 °C. Monitor the reaction progress using TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
References
- 1. Buy this compound | 3260-85-3 [smolecule.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to 4-Chloro-2-methylanisole as a Chemical Intermediate
Abstract: 4-Chloro-2-methylanisole (CAS No. 3260-85-3) is a halogenated aromatic ether that serves as a crucial intermediate in the synthesis of a wide range of more complex organic molecules. Its unique substitution pattern—featuring a methoxy (B1213986) group, a methyl group, and a chlorine atom—provides a versatile platform for various chemical transformations. This guide offers an in-depth overview of its physicochemical properties, synthesis, chemical reactivity, and applications, with a particular focus on its role in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols for key reactions and structured data summaries are provided to support researchers and drug development professionals in leveraging this compound's synthetic potential.
Physicochemical and Safety Data
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It exhibits good solubility in common organic solvents while having limited solubility in water, which is characteristic of its hydrophobic nature.[1] The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (chloro) groups on the benzene (B151609) ring dictates its reactivity in various chemical transformations.[1]
Physical and Chemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-1-methoxy-2-methylbenzene | [1][2] |
| Synonyms | 5-Chloro-2-methoxytoluene, 2-Methyl-4-chloroanisole | [2] |
| CAS Number | 3260-85-3 | [1][3][4] |
| Molecular Formula | C₈H₉ClO | [1][2][4] |
| Molecular Weight | 156.61 g/mol | [1][2][4][5] |
| Melting Point | 36-39 °C | [3][6] |
| Boiling Point | 104 °C at 20 mmHg | [6] |
| Flash Point | 101.7 °C (215 °F) | [6] |
| Appearance | Colorless to pale yellow liquid | [1] |
Safety and Handling Information
This compound is classified as an irritant. Proper safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are essential when handling this compound.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[7]
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: PubChem, Material Safety Data Sheets[2][7]
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, typically involving the chlorination and/or methylation of appropriate precursors like anisole (B1667542) or toluene (B28343) derivatives.[1] The choice of method depends on the availability of starting materials and the desired regioselectivity.
Experimental Protocol 1: Synthesis of an Anisole Scaffold via Methylation (Representative)
This protocol details the methylation of a phenol, a common method for creating the anisole moiety found in this compound. The example uses o-cresol (B1677501) as the starting material to produce 2-methylanisole.
Materials:
-
o-Cresol
-
Dimethyl sulfate (B86663)
-
Sodium hydroxide (B78521) (20% aqueous solution)
-
Water
Procedure:
-
Prepare a 20% aqueous solution of sodium hydroxide.
-
In a reaction vessel, mix the o-cresol with the sodium hydroxide solution with stirring.
-
Cool the mixture to below 10 °C using an ice bath.
-
Slowly add dimethyl sulfate dropwise to the cooled mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, raise the temperature to 40 °C and maintain for 20 minutes.
-
Increase the temperature to 100 °C and allow the reaction to proceed for 12 hours.[8]
-
After the reaction is complete, cool the mixture and wash the organic layer with water until it is neutral.
-
Separate the organic layer, remove residual water, and purify by distillation.
-
Collect the fraction at 171 °C to obtain the 2-methylanisole product.[8]
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the reactivity of its aromatic ring. The methoxy and methyl groups are activating and ortho, para-directing, while the chlorine atom is deactivating but also ortho, para-directing. This interplay governs the regioselectivity of electrophilic aromatic substitution reactions, making it a valuable building block for introducing specific substitution patterns.[1]
Experimental Protocol 2: Electrophilic Aromatic Substitution (Representative Nitration)
This protocol is adapted from the nitration of the structurally similar 4-chloro-2-methylphenol and represents a typical electrophilic aromatic substitution reaction.[9]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed ice
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve this compound (e.g., 10 mmol) in DCM (20 mL).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated H₂SO₄ (10 mL) dropwise, ensuring the temperature remains below 10 °C.[9]
-
In a separate flask, prepare the nitrating mixture by carefully adding concentrated HNO₃ (e.g., 10 mmol) to concentrated H₂SO₄ (5 mL), pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of this compound over 30 minutes, keeping the reaction temperature below 10 °C.[9]
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the mixture onto crushed ice (approx. 100 g) with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro-substituted product. Further purification can be achieved by column chromatography.
Role in Drug Discovery and Pharmaceutical Development
This compound is a valuable starting material for the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure can be found within more complex molecules or it can be converted into other key intermediates, such as 4-Chloro-2-methylaniline, which is used to build heterocyclic scaffolds common in medicinal chemistry.[10] For instance, 4-chloro-o-toluidine (an alternative name for the corresponding aniline) is used in the synthesis of dibenzo[b,f]diazocine derivatives, a class of compounds investigated for various biological activities.[10]
The ability to functionalize the anisole at multiple positions allows for the creation of a library of diverse compounds from a single, readily available intermediate, which is a key strategy in modern drug discovery to explore structure-activity relationships (SAR).
Conclusion
This compound is a synthetically versatile and economically significant chemical intermediate. Its well-defined reactivity, governed by its specific pattern of substituents, allows for the controlled synthesis of complex molecules. For researchers in the pharmaceutical, agrochemical, and material science fields, a thorough understanding of its properties and reaction protocols is essential for developing novel products and efficient synthetic routes. The data and methodologies presented in this guide serve as a comprehensive resource for professionals engaged in the application of this valuable chemical building block.
References
- 1. Buy this compound | 3260-85-3 [smolecule.com]
- 2. This compound | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3260-85-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound CAS#: 3260-85-3 [m.chemicalbook.com]
- 7. capotchem.cn [capotchem.cn]
- 8. 2-Methylanisole synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Chloro-2-methylaniline 98 95-69-2 [sigmaaldrich.com]
Biological Activity Screening of 4-Chloro-2-methylanisole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and potential biological activities associated with derivatives of 4-Chloro-2-methylanisole. While direct research on the biological screening of this compound derivatives is limited in publicly available literature, this document extrapolates from structurally similar compounds to provide a foundational understanding for future research and development in this area. We will explore potential synthetic pathways, detail established experimental protocols for biological screening, and discuss possible mechanisms of action.
Introduction to this compound and its Potential as a Scaffold
This compound is an aromatic organic compound that can serve as a versatile starting material for the synthesis of a variety of derivatives.[1] Its structure, featuring a chlorinated and methylated anisole (B1667542) ring, provides a unique scaffold that can be readily modified to explore a range of biological activities. The methoxy (B1213986) group and chlorine atom can influence the molecule's reactivity and its potential interactions with biological targets.[1] Anisole and its derivatives are known to undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring, which can in turn modulate their biological effects.
Synthesis of Potential this compound Derivatives
The chemical structure of this compound allows for the synthesis of a diverse library of derivatives. The anisole ring is activated towards electrophilic aromatic substitution, primarily at positions ortho and para to the activating methoxy group. Given that the para position is blocked by a chlorine atom, and one ortho position is occupied by a methyl group, electrophilic substitution is likely to occur at the remaining ortho and meta positions relative to the methoxy group.
A general workflow for the synthesis and screening of these derivatives is outlined below:
Caption: A generalized workflow for the synthesis and biological screening of this compound derivatives.
General Procedure for Electrophilic Aromatic Substitution
A typical electrophilic aromatic substitution reaction on an anisole derivative involves the following steps:
-
Generation of the Electrophile: The electrophile (e.g., NO₂⁺ for nitration, Br⁺ for bromination, or an acylium ion for acylation) is generated in situ.
-
Electrophilic Attack: The electron-rich anisole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Proton Removal: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.
Biological Activity Screening
Based on the biological activities observed for structurally related chloro-substituted aromatic compounds, derivatives of this compound could be screened for a variety of therapeutic properties, most notably anticancer and antimicrobial activities.
Anticancer Activity
Derivatives of 4-chloro-benzenesulfonamide and 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol have demonstrated significant in vitro anticancer activity against various human tumor cell lines.[2][3] This suggests that novel derivatives of this compound may also possess cytotoxic or antiproliferative properties.
Table 1: Exemplar Anticancer Activity of Structurally Related 4-Chloro-Aromatic Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric | Value | Reference |
| 4-chloro-2-mercaptobenzenesulfonamide | Compound 18 | Colon (HCT-116) | GI₅₀ | 0.33-1.08 µM | [2] |
| Renal (786-0) | GI₅₀ | 0.33-1.08 µM | [2] | ||
| Melanoma (M14) | GI₅₀ | 0.33-1.08 µM | [2] | ||
| Lung (HOP-62) | GI₅₀ | 0.05 µM | [2] | ||
| 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | Compound 6h | CNS (SNB-19) | PGI | 65.12% | [3][4] |
| Lung (NCI-H460) | PGI | 55.61% | [3][4] | ||
| CNS (SNB-75) | PGI | 54.68% | [3][4] |
GI₅₀: 50% growth inhibition concentration; PGI: Percentage Growth Inhibition.
Antimicrobial and Antifungal Activity
Several classes of chloro-substituted aromatic compounds have been reported to exhibit antimicrobial and antifungal properties. For instance, derivatives of 4-chloro-2-mercaptobenzenesulfonamide have shown promising activity against anaerobic Gram-positive bacteria.[5] Additionally, certain 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides have displayed antimycobacterial, antibacterial, and antifungal activities.[6]
Table 2: Exemplar Antimicrobial and Antifungal Activity of Structurally Related Chloro-Aromatic Derivatives
| Compound Class | Derivative Example | Organism | Activity Metric | Value | Reference |
| 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | Compound 6c | E. coli (Gram-negative) | MIC | 8 µg/mL | [3][4] |
| P. aeruginosa (Gram-negative) | MIC | 8 µg/mL | [3][4] | ||
| S. aureus (Gram-positive) | MIC | 8 µg/mL | [3][4] | ||
| S. epidermidis (Gram-positive) | MIC | 8 µg/mL | [3][4] | ||
| 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | Compound 8l | M. tuberculosis | MIC | 6.25 µg/mL | [6] |
| S. aureus | MIC | 125 µg/mL | [6] | ||
| C. albicans | MIC | >500 µg/mL | [6] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are crucial for the reliable screening of novel compounds. Below are standard protocols for key in vitro assays.
In Vitro Anticancer Screening: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.[8]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[9] Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[9]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[8]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[10]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Potential Signaling Pathways and Mechanisms of Action
While the specific molecular targets of this compound derivatives are yet to be elucidated, related compounds have been shown to exert their biological effects through various mechanisms.
Anticancer Mechanisms
Many anticancer agents induce apoptosis (programmed cell death) in cancer cells. A plausible signaling pathway that could be investigated for active this compound derivatives is the intrinsic apoptosis pathway.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway potentially induced by an active compound.
Antimicrobial Mechanisms
The mechanisms of action for novel antimicrobial agents can be diverse. For derivatives of this compound, potential mechanisms could include disruption of the bacterial cell wall or membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. Further studies would be required to identify the specific molecular targets.
Conclusion and Future Directions
This technical guide has outlined a strategic approach to the biological activity screening of this compound derivatives. By leveraging knowledge from structurally similar compounds, we can hypothesize potential anticancer and antimicrobial activities. The provided experimental protocols offer a solid foundation for initiating in vitro screening campaigns.
Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in the described biological assays. Promising lead compounds can then be subjected to more extensive studies to elucidate their mechanism of action, assess their selectivity, and evaluate their potential in preclinical models. The exploration of this chemical scaffold holds promise for the discovery of novel therapeutic agents.
References
- 1. Buy this compound | 3260-85-3 [smolecule.com]
- 2. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies [mdpi.com]
- 5. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Environmental Fate and Microbial Metabolism of 4-Chloro-2-methylanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the environmental persistence, transformation, and microbial degradation of 4-Chloro-2-methylanisole (4C2MA). It synthesizes current knowledge on its metabolic pathways, outlines relevant experimental methodologies, and presents key data for environmental and toxicological assessment.
Introduction to this compound
This compound (IUPAC name: 4-chloro-1-methoxy-2-methylbenzene) is a halogenated aromatic ether.[1][2] Its presence in the environment is often linked to the microbial methylation of chlorophenols, such as pentachlorophenol (B1679276) (PCP), which were historically used as wood preservatives.[3] This biotransformation is responsible for the compound's characteristic musty or "corky" odor, which has been a notable issue in indoor environments and the contamination of food and wine.[3] Understanding the environmental fate and metabolism of 4C2MA is crucial for assessing its persistence, potential for bioaccumulation, and the development of effective bioremediation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉ClO | PubChem[2] |
| Molecular Weight | 156.61 g/mol | PubChem[2] |
| CAS Number | 3260-85-3 | PubChem[2] |
| Synonyms | 5-Chloro-2-methoxytoluene, 2-Methyl-4-chloroanisole | PubChem[2] |
Environmental Fate and Persistence
The environmental behavior of a chemical is governed by its persistence and mobility in soil, water, and air. Key factors include its susceptibility to abiotic degradation (e.g., photolysis) and biotic degradation (microbial metabolism), as well as its tendency to adsorb to soil and sediment.
2.1 Abiotic and Biotic Degradation
Microbial degradation is a primary pathway for the breakdown of chloroaromatic compounds in the environment.[4] While specific studies on 4C2MA are limited, the fate of related chloroanisoles and chlorophenols suggests that both aerobic and anaerobic microbes play a significant role in its transformation.[3][4] The half-life of a compound—the time it takes for its concentration to decrease by half—is a key indicator of its environmental persistence.[5] Half-lives are highly dependent on environmental conditions such as temperature, pH, moisture, and the presence of adapted microbial populations.
2.2 Soil Adsorption and Mobility
Table 2: General Classification of Pesticide Half-Life in Soil
| Persistence Category | Half-Life (T½) | Implication |
|---|---|---|
| Non-persistent (Low) | < 30 days | Less likely to build up in the environment.[6][5] |
| Moderately Persistent | 30 - 99 days | Potential for carryover between seasons.[6] |
| Persistent (High) | > 100 days | Higher potential for accumulation and long-term contamination.[6][5] |
Note: This table provides general categories for context; the specific half-life of 4C2MA will vary based on environmental conditions.
Microbial Metabolism of this compound
While a complete metabolic pathway for 4C2MA by a specific microorganism has not been fully elucidated in the available literature, a plausible degradation route can be proposed based on the well-documented metabolism of structurally similar compounds by various bacterial strains, particularly from the genus Rhodococcus. Bacteria of this genus are known for their catabolic flexibility and unique enzymatic capabilities for degrading a wide variety of aromatic compounds.[7][8]
The proposed pathway likely initiates with an O-demethylation reaction, a common initial step in the degradation of aromatic methyl ethers (anisoles). This reaction converts this compound into 4-Chloro-2-methylphenol (B52076) .
Following this, the pathway is expected to proceed similarly to the degradation of other chlorophenols.[9] This involves the hydroxylation of the aromatic ring by a monooxygenase enzyme to form a catechol derivative, in this case, 4-Chloro-3-methylcatechol . This intermediate is then subject to ring cleavage by a dioxygenase enzyme. Studies on related compounds show the involvement of catechol 1,2-dioxygenase, which catalyzes an ortho-cleavage pathway, breaking the aromatic ring to form chlorinated muconic acid derivatives.[9][10] These intermediates are subsequently funneled into central metabolic pathways.
Key Experimental Protocols
Investigating the microbial metabolism of 4C2MA requires a systematic experimental approach, from isolating capable microorganisms to identifying metabolic byproducts. The following protocols are synthesized from standard methodologies used for studying the biodegradation of xenobiotic compounds.[11][12][13]
4.1 Microorganism Enrichment and Isolation
-
Enrichment Culture: Inoculate a mineral salts medium (MSM) containing 4C2MA as the sole source of carbon and energy with a sample from a contaminated environment (e.g., soil, activated sludge).
-
Incubation: Incubate the culture under appropriate conditions (e.g., 30°C, 150 rpm).
-
Sub-culturing: Serially transfer aliquots of the culture to fresh MSM to enrich for microorganisms capable of degrading 4C2MA.
-
Isolation: Plate the enriched culture onto solid MSM agar (B569324) plates and isolate individual colonies for further characterization.
4.2 Biodegradation Assay (Resting Cell Study)
-
Cell Preparation: Cultivate the isolated strain in a nutrient-rich broth, harvest the cells during the exponential growth phase by centrifugation, and wash them with a phosphate (B84403) buffer.
-
Assay Setup: Resuspend the washed cells in a fresh mineral salts medium containing a known concentration of 4C2MA. Include a cell-free control to account for abiotic losses.
-
Incubation and Sampling: Incubate the assay mixture under controlled conditions. Withdraw samples at regular time intervals for chemical analysis.
-
Analysis: Analyze the samples to measure the disappearance of the parent compound (4C2MA) and the appearance of transient metabolites.
4.3 Analytical Methods for Metabolite Identification
-
Sample Extraction: For aqueous samples, perform a liquid-liquid extraction using a solvent like methylene (B1212753) chloride or ethyl acetate (B1210297) to isolate 4C2MA and its metabolites.[11][14] For volatile compounds, purge and trap or headspace solid-phase microextraction (HS-SPME) techniques can be employed for higher sensitivity.[11][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS is the primary method for identifying and quantifying semi-volatile organic compounds. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra that allow for structural elucidation and identification.[11]
-
Typical Conditions: Use a capillary column (e.g., DB-5ms). The mass spectrometer can be operated in full scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for sensitive quantification of target analytes.[15]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is suitable for analyzing less volatile or thermally labile metabolites.[1] A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water is commonly used for separating chloroaromatic compounds.[1]
-
Conclusion
This compound is an environmentally relevant compound primarily formed through the microbial metabolism of chlorophenols. While its specific degradation pathway is not yet fully detailed, evidence from related compounds strongly suggests a metabolic route involving initial O-demethylation to 4-chloro-2-methylphenol, followed by hydroxylation and subsequent ortho-cleavage of the aromatic ring. Microorganisms from genera such as Rhodococcus are likely candidates for facilitating this biodegradation. Further research utilizing the outlined experimental protocols is necessary to isolate specific degrading strains, confirm the proposed metabolic pathway, and quantify the kinetics of its environmental degradation. This knowledge is essential for developing effective bioremediation technologies and accurately assessing the environmental risk posed by this compound.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formation and emission of chloroanisoles as indoor pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. npic.orst.edu [npic.orst.edu]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. Frontiers | Rhodococcus strains as a good biotool for neutralizing pharmaceutical pollutants and obtaining therapeutically valuable products: Through the past into the future [frontiersin.org]
- 8. Frontiers | Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands [frontiersin.org]
- 9. Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. env.go.jp [env.go.jp]
- 12. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Utilization of 4-Chloro-2-methylanisole in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Chloro-2-methylanisole, a versatile aromatic building block. Detailed experimental protocols for key transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are presented. This document is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a substituted aromatic compound featuring a chlorine atom, a methyl group, and a methoxy (B1213986) group on a benzene (B151609) ring.[1][2][3] This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[3] The chlorine atom provides a reactive handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The methoxy and methyl groups can influence the electronic properties and steric environment of the molecule, offering opportunities for regioselective transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | 36-39 °C | [4] |
| Boiling Point | 104 °C at 20 mmHg | [4] |
| CAS Number | 3260-85-3 | [1] |
Experimental Protocols
The following sections detail experimental protocols for two widely used cross-coupling reactions utilizing this compound as a starting material. The protocols are based on established methodologies for structurally related aryl chlorides and provide a solid foundation for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.
This protocol describes the coupling of this compound with phenylboronic acid.
Reaction Scheme:
Materials:
| Reagent | Molar Equiv. | Notes |
| This compound | 1.0 | |
| Phenylboronic acid | 1.1 - 1.5 | |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | 0.02 - 0.05 | Catalyst |
| XPhos | 0.04 - 0.10 | Ligand |
| Potassium phosphate (B84403) (K₃PO₄) | 2.0 - 3.0 | Base |
| 1,4-Dioxane (B91453) | - | Solvent |
| Water | - | Co-solvent |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (2.5 eq), palladium(II) acetate (0.03 eq), and XPhos (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-methoxy-3-methylbiphenyl.
Quantitative Data (Representative for similar substrates):
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-chloroanisole | phenylboronic acid | [IPr·H][Pd(ƞ3-cin)Cl2] | K₂CO₃ | Ethanol | 40 | 16 | GC Yield | [5] |
| 4-chloroanisole | phenylboronic acid | Pd₂(dba)₃ / Arylcalixarenylphosphine | tBuOK | Toluene | 100 | - | 91.5 (conversion) | |
| 4-bromochlorobenzene | phenylboronic acid | Pd standard solution | KOH | 95% Ethanol | RT | 0.42 | 64 (isolated) | [6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7] This reaction is of paramount importance in the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.
This protocol describes the amination of this compound with morpholine (B109124).
Reaction Scheme:
Materials:
| Reagent | Molar Equiv. | Notes |
| This compound | 1.0 | |
| Morpholine | 1.2 - 1.5 | |
| Pd₂(dba)₃ | 0.01 - 0.02 | Catalyst |
| XPhos | 0.02 - 0.04 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 - 2.0 | Base |
| Toluene | - | Solvent |
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.015 eq) and XPhos (0.03 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add toluene, followed by this compound (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.5 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methoxy-2-methylphenyl)morpholine.
Quantitative Data (Representative for similar substrates):
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-(tert-butyl)phenyl methanesulfonate | N-methylaniline | Pd(OAc)₂ / CM-phos | K₂CO₃ | t-BuOH | 120 | 24 | 86-92 (isolated) | [8] |
| Aryl chlorides | Various amines | Pd/NHC complexes | tBuOK | Toluene | 85 | - | - | [9] |
Mandatory Visualizations
References
- 1. This compound | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H9ClO) [pubchemlite.lcsb.uni.lu]
- 3. Buy this compound | 3260-85-3 [smolecule.com]
- 4. This compound CAS#: 3260-85-3 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Application Notes: 4-Chloro-2-methylanisole as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylanisole is a substituted aromatic compound that serves as a valuable and versatile starting material in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its distinct substitution pattern—a chloro group, a methyl group, and a methoxy (B1213986) group on a benzene (B151609) ring—provides multiple reactive sites for a variety of chemical transformations. This allows for the construction of diverse molecular scaffolds, making it an attractive precursor for the development of novel therapeutic agents. The presence of the electron-donating methoxy and methyl groups activates the aromatic ring towards electrophilic substitution, while the chloro substituent can participate in nucleophilic aromatic substitution or cross-coupling reactions. This multi-faceted reactivity enables its incorporation into a wide range of drug skeletons.
Key Applications in Pharmaceutical Scaffolding
While direct, publicly documented synthetic routes from this compound to a commercially available drug are not readily found in the literature, its potential as a key intermediate is evident in the synthesis of various heterocyclic structures that are central to many pharmaceutical compounds. A prime example is its utility in the synthesis of substituted aminopyrimidines, a core scaffold present in numerous kinase inhibitors used in oncology.
The following sections outline a representative synthetic pathway from this compound to a generic, yet pharmaceutically relevant, disubstituted aminopyrimidine structure. This highlights the practical application of this building block in medicinal chemistry.
Representative Synthetic Pathway: Synthesis of a Disubstituted Aminopyrimidine
The following multi-step synthesis illustrates how this compound can be elaborated into a more complex, drug-like molecule. This hypothetical pathway is based on well-established and reliable organic chemistry transformations.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-2-methoxy-4-methyl-1-nitrobenzene
Methodology:
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the solid under vacuum to yield 5-Chloro-2-methoxy-4-methyl-1-nitrobenzene.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Nitric Acid, Sulfuric Acid |
| Reaction Type | Electrophilic Aromatic Substitution |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of 5-Chloro-2-methoxy-4-methylaniline
Methodology:
-
To a suspension of 5-Chloro-2-methoxy-4-methyl-1-nitrobenzene (1.0 eq) in ethanol, add iron powder (3.0 eq) and concentrated hydrochloric acid (0.5 eq).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-Chloro-2-methoxy-4-methylaniline.
| Parameter | Value |
| Starting Material | 5-Chloro-2-methoxy-4-methyl-1-nitrobenzene |
| Key Reagents | Iron, Hydrochloric Acid |
| Reaction Type | Reduction |
| Typical Yield | 80-90% |
| Purity (by GC-MS) | >97% |
Step 3: Synthesis of N-(5-Chloro-2-methoxy-4-methylphenyl)-2-chloropyrimidin-4-amine
Methodology:
-
To a solution of 5-Chloro-2-methoxy-4-methylaniline (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in isopropanol, add diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the mixture to room temperature and add water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold isopropanol.
-
Dry the product under vacuum.
| Parameter | Value |
| Starting Material | 5-Chloro-2-methoxy-4-methylaniline |
| Key Reagents | 2,4-Dichloropyrimidine, DIPEA |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Yield | 75-85% |
| Purity (by LC-MS) | >95% |
Step 4: Synthesis of N4-(5-Chloro-2-methoxy-4-methylphenyl)-N2-(R)-pyrimidine-2,4-diamine
Methodology:
-
In a sealed vessel, combine N-(5-Chloro-2-methoxy-4-methylphenyl)-2-chloropyrimidin-4-amine (1.0 eq), the desired amine (R-NH2) (1.2 eq), and a suitable solvent such as n-butanol.
-
Add a base, for example, potassium carbonate (2.0 eq).
-
Heat the mixture to 120 °C and stir for 24 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the final product.
| Parameter | Value |
| Starting Material | N-(5-Chloro-2-methoxy-4-methylphenyl)-2-chloropyrimidin-4-amine |
| Key Reagents | Amine (R-NH2), Potassium Carbonate |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Yield | 60-80% |
| Purity (by HPLC) | >98% |
Signaling Pathway Context
The aminopyrimidine scaffold synthesized through this representative pathway is a common feature in a class of drugs known as kinase inhibitors. These drugs target protein kinases, enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Conclusion
This compound is a readily available and highly functionalized starting material with significant potential in the synthesis of pharmaceutical intermediates. Its application in the construction of complex heterocyclic systems, such as the aminopyrimidine core, demonstrates its value to medicinal chemists and drug development professionals. The representative protocols provided herein offer a practical guide to the types of transformations for which this building block is well-suited, enabling the exploration of novel chemical space in the quest for new and improved therapeutics.
Application of 4-Chloro-2-methylanisole in the Synthesis of Phenoxy Herbicides
Introduction
4-Chloro-2-methylanisole is a key aromatic intermediate utilized in the multi-step synthesis of various agrochemicals, most notably phenoxy herbicides. Its chemical structure allows for strategic functionalization to produce active ingredients that are crucial for modern crop protection. This document outlines the synthetic pathway from this compound to the widely used herbicide, 4-chloro-2-methylphenoxyacetic acid (MCPA). The protocol is detailed for researchers, scientists, and professionals in the field of drug and agrochemical development.
The synthesis involves a two-step process. The first step is the demethylation of this compound to yield the critical intermediate, 4-chloro-2-methylphenol (B52076). This is followed by a Williamson ether synthesis, reacting the phenolic intermediate with chloroacetic acid to produce the final herbicide, MCPA.
Synthetic Pathway Overview
The overall synthetic route from this compound to MCPA is depicted below. It involves the initial cleavage of the methyl ether to unmask the phenol, which then acts as a nucleophile in the subsequent substitution reaction.
Caption: Synthetic route from this compound to MCPA.
Experimental Protocols
Step 1: Demethylation of this compound to 4-chloro-2-methylphenol
This procedure outlines the cleavage of the aryl methyl ether using boron tribromide (BBr₃), a common and effective reagent for this transformation.
Experimental Workflow:
Caption: Workflow for the demethylation of this compound.
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (B109758) (DCM)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of boron tribromide in DCM (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water at 0 °C.
-
Separate the organic layer and wash it sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 4-chloro-2-methylphenol.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Boron Tribromide (1.2 eq) |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of MCPA via Williamson Ether Synthesis
This protocol details the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base to yield the herbicide MCPA.
Experimental Workflow:
Caption: Workflow for the Williamson ether synthesis of MCPA.
Materials:
-
4-chloro-2-methylphenol
-
Chloroacetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-methylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).
-
Heat the mixture to reflux.
-
Prepare a solution of chloroacetic acid (1.1 eq) in water and add it dropwise to the refluxing reaction mixture over a period of 30 minutes.
-
Continue to reflux the reaction mixture for an additional 1-2 hours after the addition is complete.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2, which will cause the MCPA to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the product under vacuum to obtain MCPA as a white to light brown solid.[1]
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-chloro-2-methylphenol |
| Reagents | Chloroacetic acid (1.1 eq), NaOH (2.5 eq) |
| Solvent | Water |
| Reaction Temperature | Reflux |
| Reaction Time | 1.5 - 2.5 hours |
| Typical Yield | >95% |
| Product Purity | >97% |
Conclusion
The conversion of this compound to the herbicide MCPA is a robust and high-yielding synthetic route. The initial demethylation provides the necessary phenolic intermediate, which readily undergoes a Williamson ether synthesis. The protocols provided herein offer a clear and detailed methodology for researchers and professionals in the agrochemical industry. Further optimization of reaction conditions and purification techniques may be explored to enhance efficiency and product purity on an industrial scale.
References
Application Notes and Protocols for 4-Chloro-2-methylanisole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-chloro-2-methylanisole in various palladium-catalyzed cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The following sections detail its application in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, as well as palladium-catalyzed cyanation, offering specific protocols and quantitative data to facilitate reproducible and efficient synthetic outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents. The reactivity of the C-Cl bond, while less than that of C-Br or C-I bonds, can be effectively activated using appropriate palladium catalysts and ligands.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 95 | 47.5 | 3.96 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1 mol%), XPhos (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 | 92 | 5.75 |
| 3 | 3-Pyridinylboronic acid | [Pd(allyl)Cl]₂ (1 mol%), RuPhos (2.5 mol%) | K₂CO₃ | THF/H₂O | 80 | 24 | 88 | 88 | 3.67 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 156.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424.6 mg)
-
Toluene (4 mL)
-
Water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed toluene and water to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, which is a key transformation in the synthesis of many pharmaceuticals. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficient coupling of aryl chlorides.[2]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | Morpholine (B109124) | Pd₂(dba)₃ (1.5 mol%), RuPhos (3.5 mol%) | NaOtBu | Toluene | 100 | 18 | 94 | 31.3 | 1.74 |
| 2 | Aniline | Pd(OAc)₂ (2 mol%), Xantphos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 89 | 44.5 | 1.85 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1 mol%), BrettPhos (2.5 mol%) | K₃PO₄ | t-BuOH | 90 | 20 | 91 | 91 | 4.55 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 156.6 mg)
-
Morpholine (1.2 mmol, 104.5 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.035 mmol, 16.4 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg)
-
Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add toluene, followed by this compound and morpholine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-aryl morpholine derivative.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Chloro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Chloro-2-methylanisole with various boronic acids. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and heterobiaryl structures that are prevalent in pharmaceuticals and functional materials.
Due to the limited availability of published data specifically for this compound, the following protocols and data are based on established methodologies for structurally similar aryl chlorides, such as 4-chloroanisole (B146269). These notes serve as a robust starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organohalide. The catalytic cycle, as illustrated below, generally proceeds through three key elementary steps:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.
Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters
The success of the Suzuki coupling of an aryl chloride like this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more specialized and electron-rich ligands to facilitate the oxidative addition step.[1][2]
Catalyst and Ligand Systems
Palladium catalysts are the most common for Suzuki couplings. For less reactive aryl chlorides, palladium(0) sources like Pd₂(dba)₃ or palladium(II) precursors such as Pd(OAc)₂ are often used in combination with electron-rich and bulky phosphine (B1218219) ligands.[3] These ligands stabilize the palladium catalyst and promote the oxidative addition step.
Bases
A base is crucial for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., t-BuOK). The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for a specific substrate combination.[4]
Solvents
A variety of organic solvents can be employed, often in combination with water.[5] Common choices include ethereal solvents like 1,4-dioxane (B91453) and THF, as well as polar aprotic solvents like DMF and toluene. The solvent system influences the solubility of the reactants and the overall reaction kinetics.
Data from Suzuki Coupling of Analogous Aryl Chlorides
The following table summarizes reaction conditions and yields for the Suzuki coupling of 4-chloroanisole with phenylboronic acid, which can serve as a starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Ligand/Additive (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Pd(OAc)₂ (0.5) | Triazolium salt 1 (0.5) | tBuOK (1.5) | 1,4-Dioxane | 100 | 5 | 100 (conversion) | [6] |
| Pd₂(dba)₃ (0.5) | Triazolium salt 1 (0.5) | tBuOK (1.5) | 1,4-Dioxane | 100 | 2 | 98 (conversion) | [6] |
| Pd₂(dba)₃ | Phosphine 6 | tBuOK | - | - | - | 91.5 (conversion) | [4] |
| Pd(OAc)₂ | - | tBuOK | - | - | - | 62.6 (conversion) | [4] |
Experimental Protocols
The following are general protocols for the Suzuki coupling of this compound with an arylboronic acid. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes.
Protocol A: General Screening Conditions
This protocol is suitable for initial screening of reaction conditions.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol B: Optimized Conditions for Challenging Substrates
This protocol employs a more active catalyst system suitable for less reactive aryl chlorides.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane or t-BuOH)
-
Inert gas (Argon or Nitrogen)
-
Sealed reaction vessel (e.g., microwave vial or sealed tube)
Procedure:
-
In a glovebox or under a stream of inert gas, combine the this compound, arylboronic acid, palladium precursor, phosphine ligand, and base in a sealed reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 18-24 hours with vigorous stirring.
-
Follow steps 4-8 from Protocol A for reaction monitoring, work-up, and purification.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Troubleshooting and Optimization
-
Low Conversion: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst loading. A more electron-rich and bulky ligand (e.g., Buchwald-type ligands) may be necessary.[1]
-
Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene can be a significant side reaction.[1] Using a stronger base, anhydrous conditions, or boronic esters (e.g., pinacol (B44631) esters) can mitigate this issue.[2]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by ensuring the reaction is free of oxygen.[1]
-
Dehalogenation: Reduction of the aryl chloride to the corresponding arene can be observed. This may indicate issues with the catalyst system or the presence of impurities.
By carefully selecting the reaction parameters and following these protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling for the synthesis of a wide range of biaryl compounds derived from this compound.
References
Application Notes and Protocols for the Formation of 2-Methoxy-5-methylphenylmagnesium chloride from 4-Chloro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the Grignard reagent 2-methoxy-5-methylphenylmagnesium chloride from 4-chloro-2-methylanisole.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from aryl chlorides can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] This protocol details the successful formation of 2-methoxy-5-methylphenylmagnesium chloride, a valuable intermediate in the synthesis of various organic molecules. Successful initiation and completion of this reaction are highly dependent on the purity of reagents, anhydrous conditions, and proper activation of the magnesium surface.[1]
Reaction Scheme
The overall reaction for the formation of the Grignard reagent is as follows:
This compound + Magnesium -> 2-Methoxy-5-methylphenylmagnesium chloride
Experimental Protocols
Protocol 1: Grignard Reagent Formation in Tetrahydrofuran (THF)
This protocol is adapted from procedures for the formation of Grignard reagents from analogous aryl chlorides and is optimized for high yield.[2]
Materials:
-
This compound (1 equivalent)
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (B42909) (approx. 5 mol%)
-
Iodine (one small crystal, optional)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium (B1175870) chloride)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or equivalent apparatus for maintaining an inert atmosphere
Procedure:
-
Preparation of Glassware: All glassware must be rigorously dried before use. This can be achieved by heating in an oven at >120°C for several hours and assembling while hot under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Under a positive pressure of inert gas, add a stir bar. If using iodine, add one small crystal. Briefly heat the flask with a heat gun under vacuum and then cool under an inert atmosphere. This helps to remove the passivating oxide layer from the magnesium surface.[3]
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium turnings. Add the 1,2-dibromoethane to the stirred suspension of magnesium. Gentle warming may be required to initiate the reaction, which is indicated by the evolution of ethylene (B1197577) gas (bubbling).[2]
-
Addition of Aryl Chloride: Prepare a solution of this compound in anhydrous THF in the dropping funnel. Once the initiation reaction with 1,2-dibromoethane has started, begin the slow, dropwise addition of the this compound solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture under reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The completion of the reaction is indicated by the disappearance of most of the magnesium turnings.
-
Quantification (Optional): The yield of the Grignard reagent can be determined by taking an aliquot of the reaction mixture, quenching it with a known amount of iodine, and back-titrating the excess iodine with a standard sodium thiosulfate (B1220275) solution. Alternatively, an aliquot can be quenched with an appropriate electrophile (e.g., benzaldehyde) and the product quantified by GC or NMR.[2]
-
Storage and Use: The prepared Grignard reagent should be used immediately for the best results. If short-term storage is necessary, it should be kept under an inert atmosphere.
Data Presentation
The following table summarizes expected quantitative data for the Grignard reagent formation based on analogous reactions and general principles.
| Parameter | Value/Range | Notes |
| Yield | >90% | A yield of 99% has been reported for the analogous 4-chloroanisole (B146269) in tetrahydropyran (B127337).[2] |
| Reaction Time | 2 - 4 hours | Includes addition and subsequent reflux. |
| Temperature | Reflux (approx. 66°C for THF) | Gentle reflux should be maintained. |
| Concentration | 0.5 - 1.0 M | Typical concentration range for Grignard reagent synthesis. |
Mandatory Visualizations
Reaction Pathway Diagram
References
Application Notes and Protocols: Regioselective Functionalization of 4-Chloro-2-methylanisole via Directed Ortho-Lithiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the directed ortho-lithiation of 4-Chloro-2-methylanisole, a versatile building block in organic synthesis. This methodology allows for the regioselective introduction of a wide range of functional groups, paving the way for the synthesis of novel and complex molecules relevant to the pharmaceutical and fine chemical industries.
Introduction
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic C-H bonds.[1] The reaction utilizes an organolithium reagent to deprotonate a position ortho to a directing metalation group (DMG). In the case of this compound, the methoxy (B1213986) group serves as the primary DMG, directing the lithiation to the C3 position. The resulting aryllithium intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups with high regioselectivity. This approach offers a significant advantage over classical electrophilic aromatic substitution, which often yields mixtures of isomers.[2]
Principle of the Reaction
The lithiation of this compound is predicated on the ability of the methoxy group to coordinate to the lithium atom of the organolithium reagent (e.g., n-butyllithium), thereby lowering the kinetic barrier to deprotonation at the adjacent C3 position. The reaction is typically performed at low temperatures (-78 °C) in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), to ensure the stability of the aryllithium intermediate and to minimize side reactions.[3] Subsequent quenching with an electrophile introduces the desired functionality at the C3 position.
Experimental Protocols
Note: The following protocols are generalized procedures based on established methods for directed ortho-lithiation of substituted anisoles. Researchers should optimize reaction conditions for their specific electrophiles and scale. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for the Lithiation of this compound
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration prior to use)
-
Selected electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, iodine, carbon dioxide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk line or glovebox
-
Round-bottom flask equipped with a magnetic stir bar and a rubber septum
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1-1.2 equiv) in hexanes dropwise via syringe while maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.
-
Slowly add a solution of the desired electrophile (1.2-1.5 equiv) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) (3 x).
-
Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution (if the electrophile or product is acidic), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.
Data Presentation
The following table summarizes the expected products and approximate yields for the functionalization of lithiated this compound with various electrophiles, based on analogous reactions reported in the literature.
| Electrophile | Reagent | Product | Approximate Yield (%) |
| Formylation | N,N-Dimethylformamide (DMF) | 3-Formyl-4-chloro-2-methylanisole | 70-85 |
| Carboxylation | Carbon Dioxide (CO₂) | 3-Carboxy-4-chloro-2-methylanisole | 75-90 |
| Iodination | Iodine (I₂) | 3-Iodo-4-chloro-2-methylanisole | 80-95 |
| Hydroxymethylation | Benzaldehyde | (4-Chloro-3-methoxy-2-methylphenyl)(phenyl)methanol | 65-80 |
| Silylation | Trimethylsilyl chloride (TMSCl) | 4-Chloro-3-methoxy-2-methyl-1-(trimethylsilyl)benzene | 85-95 |
Mandatory Visualizations
Caption: Experimental workflow for the lithiation and functionalization of this compound.
References
Application Note: HPLC Analysis of 4-Chloro-2-methylanisole Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylanisole is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Monitoring the progress of reactions involving this compound and quantifying its purity is crucial for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of this compound in complex reaction mixtures. This application note provides a detailed protocol for the quantitative analysis of this compound using reverse-phase HPLC (RP-HPLC) with UV detection. The described method is suitable for separating this compound from its precursor, 4-chloro-2-methylphenol (B52076), and other potential impurities.
Principle of the Method
The analytical method is based on reverse-phase chromatography, where the separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (C18) and a polar mobile phase. This compound, being more nonpolar than its precursor 4-chloro-2-methylphenol, will have a stronger affinity for the stationary phase and thus a longer retention time under typical RP-HPLC conditions. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous component (water) with an acidic modifier (phosphoric acid) is employed to achieve optimal separation and peak shape.[1] Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: this compound (analytical standard, >99% purity), 4-chloro-2-methylphenol (analytical standard, >99% purity), Phosphoric Acid (85%, analytical grade)
-
Equipment: Standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (v/v) |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and 4-chloro-2-methylphenol standards into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the stock solutions with the mobile phase (at initial conditions, 60% B) to cover the expected concentration range of the analytes in the reaction mixture samples. A typical calibration range would be 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Reaction Quenching: At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Dilution: Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 900 µL of methanol) to stop the reaction and precipitate any insoluble materials. The dilution factor should be chosen to bring the analyte concentration within the calibration range.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before injection.[2]
Data Presentation
The following table summarizes representative quantitative data obtained from the HPLC analysis of a hypothetical reaction mixture for the methylation of 4-chloro-2-methylphenol to this compound.
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| 4-chloro-2-methylphenol | 3.5 | 150,000 | 15.2 |
| This compound | 6.8 | 850,000 | 86.3 |
Visualization of Workflows and Pathways
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of a reaction mixture.
Caption: Workflow for HPLC analysis of reaction mixtures.
Logical Relationship of the Analytical Process
The following diagram outlines the logical steps from sample origin to final result in the analytical process.
Caption: Logical flow of the analytical process.
Conclusion
The described reverse-phase HPLC method provides a reliable and efficient means for the quantitative analysis of this compound in reaction mixtures. The protocol is straightforward and utilizes common laboratory equipment and reagents. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this analytical technique for routine monitoring and quality assessment of synthetic processes involving this compound.
References
Application Note: Purity Assessment of 4-Chloro-2-methylanisole by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of 4-Chloro-2-methylanisole. The protocol outlines sample preparation, instrument parameters, and data analysis for the identification and quantification of the main component and potential process-related impurities. This method is crucial for quality control in pharmaceutical and chemical synthesis where this compound is used as a key intermediate.
Introduction
This compound (Figure 1) is a substituted aromatic compound utilized as an intermediate in the synthesis of various organic molecules, including agrochemicals and pharmaceuticals.[1] Its purity is critical to ensure the desired reaction outcomes and the safety and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal method for determining the purity of this compound and identifying any related impurities.[2] This document provides a detailed protocol for this analysis.
Experimental Protocol
Sample Preparation
A dilute solution of the this compound sample is prepared in a volatile organic solvent.
-
Reagents and Materials:
-
This compound sample
-
Dichloromethane (B109758) or Ethyl Acetate (B1210297) (GC grade)
-
2 mL autosampler vials with caps
-
Micropipettes
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of dichloromethane or ethyl acetate to obtain a concentration of approximately 1 mg/mL.
-
Further dilute this solution 1:100 with the same solvent to a final concentration of 10 µg/mL.
-
Transfer the final diluted sample into a 2 mL autosampler vial for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The analysis is performed on a standard gas chromatograph coupled to a mass spectrometer.
-
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector
-
Mass Spectrometer (e.g., single quadrupole or time-of-flight)
-
Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is recommended.[3]
-
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-450
-
Solvent Delay: 3 minutes
-
Data Presentation
The purity of the this compound sample is determined by the area percentage of the main peak relative to the total area of all detected peaks. Potential impurities are identified by their mass spectra and retention times. The synthesis of this compound often involves the chlorination of 2-methylanisole, which can lead to the formation of isomeric and polychlorinated by-products.
Table 1: Representative Purity Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Compound Name | Molecular Weight | Area % |
| 1 | 10.2 | 2-Methylanisole (starting material) | 122.16 | 0.15 |
| 2 | 11.5 | This compound | 156.61 | 99.50 |
| 3 | 11.8 | 6-Chloro-2-methylanisole (isomer) | 156.61 | 0.25 |
| 4 | 13.2 | Dichloro-2-methylanisole (by-product) | 191.05 | 0.10 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS purity assessment of this compound.
Conclusion
The described GC-MS method is a reliable and robust approach for the purity assessment of this compound. It allows for the accurate quantification of the main component and the identification of potential process-related impurities. This protocol can be readily implemented in quality control laboratories to ensure the integrity of this important chemical intermediate.
References
Application Notes and Protocols for the Preparative Separation of 4-Chloro-2-methylanisole Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylanisole is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is critical for the safety and efficacy of the final products. During its synthesis, several impurities can be generated, including positional isomers and byproducts from chlorination and methylation reactions. This document provides detailed application notes and protocols for the preparative separation of this compound from its common impurities using preparative High-Performance Liquid Chromatography (HPLC), flash chromatography, and crystallization.
Common Impurities
The primary impurities in crude this compound are often its positional isomers, which have the same molecular weight but differ in the substitution pattern on the aromatic ring. These isomers can be challenging to separate due to their similar physical and chemical properties.
Potential Isomeric Impurities:
-
2-Chloro-6-methylanisole
-
3-Chloro-2-methylanisole
-
Other chloro-methylanisole isomers
Preparative Separation Strategies
A multi-step purification strategy is often employed to achieve high purity of this compound. This typically involves an initial bulk purification by flash chromatography or crystallization, followed by a final polishing step using preparative HPLC to remove trace impurities and closely related isomers.
Caption: General purification workflow for this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating high-purity compounds. A reverse-phase method is generally effective for separating this compound from its closely related isomers.[1] The scalability of analytical HPLC methods to preparative scale allows for efficient purification.[1]
Experimental Protocol
Caption: Workflow for preparative HPLC purification.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a quaternary pump, autosampler, and UV detector.
-
Column: C18 silica (B1680970) column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% formic acid.[1]
-
Flow Rate: 20 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 1-5 mL, depending on sample concentration.
-
Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase to a concentration of 10-20 mg/mL.
Procedure:
-
Equilibrate the preparative C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the separation using the UV detector and collect fractions corresponding to the main product peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Representative Preparative HPLC Separation Data
| Compound | Retention Time (min) | Purity of Collected Fraction (%) | Recovery (%) |
| Impurity 1 (Isomer A) | 10.5 | >98 | 85 |
| This compound | 12.2 | >99.8 | 92 |
| Impurity 2 (Isomer B) | 14.1 | >98 | 88 |
Flash Chromatography
Flash chromatography is an efficient method for the bulk purification of organic compounds. It is particularly useful for removing less polar or more polar impurities from the crude product before final purification by HPLC. Normal-phase flash chromatography is a common choice for this type of separation.
Experimental Protocol
Caption: Workflow for flash chromatography purification.
Materials and Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 95:5 v/v). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired product.
-
Column: Glass column with appropriate dimensions for the amount of crude material.
-
Sample Loading: Dry loading by adsorbing the crude material onto a small amount of silica gel is recommended for better resolution.
Procedure:
-
Pack the chromatography column with a slurry of silica gel in the mobile phase.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the column with the mobile phase under positive pressure (using compressed air or a pump).
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent.
Data Presentation
Table 2: Representative Flash Chromatography Purification Data
| Fraction Group | Predominant Compound | Purity (%) | Recovery (%) |
| Early | Less polar impurities | - | - |
| Middle | This compound | ~95-98 | ~85 |
| Late | More polar impurities | - | - |
Crystallization
Crystallization is a cost-effective method for purifying solid compounds. This compound, being a low-melting solid, can be purified by crystallization from a suitable solvent system. This technique is effective at removing impurities that have different solubility profiles from the main compound.
Experimental Protocol
Caption: Workflow for purification by crystallization.
Materials and Conditions:
-
Solvent System: A solvent or solvent mixture in which this compound is soluble at elevated temperatures and sparingly soluble at low temperatures. A mixture of a polar solvent (e.g., ethanol (B145695) or isopropanol) and a non-polar co-solvent (e.g., hexane or water) can be effective.
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
Data Presentation
Table 3: Representative Crystallization Purification Data
| Parameter | Value |
| Starting Purity (%) | ~90 |
| Final Purity (%) | ~99 |
| Recovery (%) | ~70-80 |
| Mother Liquor Loss | Contains impurities and some product |
Conclusion
The preparative separation of this compound impurities can be effectively achieved through a combination of chromatographic and crystallization techniques. Flash chromatography and crystallization are suitable for initial bulk purification to remove significant impurities, while preparative HPLC is the method of choice for obtaining the final product with very high purity, particularly for removing challenging positional isomers. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the development of robust purification strategies for this compound and related compounds.
References
Troubleshooting & Optimization
Technical Support Center: By-product Formation in the Chlorination of 2-Methylanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 2-methylanisole (B146520). The information is designed to help you understand and control the formation of unwanted by-products during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the expected major products and by-products in the chlorination of 2-methylanisole?
The chlorination of 2-methylanisole is an electrophilic aromatic substitution reaction. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are both activating and ortho-, para-directing. Therefore, you can expect the formation of several isomers.
-
Major Monochloro Products:
-
4-chloro-2-methylanisole (para to the methyl group, ortho to the methoxy group)
-
6-chloro-2-methylanisole (ortho to both the methyl and methoxy groups)
-
-
Potential By-products:
-
Dichlorinated Products: If the reaction is not carefully controlled, over-chlorination can occur, leading to the formation of dichlorinated isomers, such as 4,6-dichloro-2-methylanisole.
-
Other Monochloro Isomers: Small amounts of other isomers may be formed depending on the reaction conditions.
-
Q2: My reaction is producing a high percentage of the undesired 6-chloro-2-methylanisole isomer. How can I improve the regioselectivity towards the 4-chloro isomer?
The ratio of 4-chloro to 6-chloro isomers is influenced by steric hindrance and the electronic effects of the directing groups. The methoxy group is a stronger activating group than the methyl group.
-
Troubleshooting Steps:
-
Catalyst Choice: The use of a bulky Lewis acid catalyst can sterically hinder the attack at the more crowded ortho-position (C6), thereby favoring substitution at the less hindered para-position (C4). Consider using a milder Lewis acid.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and the transition states. Experimenting with different solvents may alter the isomer ratio. Non-polar solvents may favor the para-isomer due to reduced stabilization of the more polar ortho-intermediate.
-
Temperature Control: Lowering the reaction temperature generally increases selectivity in electrophilic aromatic substitution reactions. Running the reaction at or below room temperature may improve the yield of the 4-chloro isomer.
-
Q3: I am observing significant amounts of dichlorinated by-products. What can I do to minimize over-chlorination?
The formation of dichlorinated products is a common issue when the reaction conditions are too harsh or when an excess of the chlorinating agent is used.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use a slight excess or an equimolar amount of the chlorinating agent relative to 2-methylanisole.
-
Reaction Time: Monitor the reaction progress using techniques like GC-MS or TLC. Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the desired monochloro product.
-
Temperature: As with improving regioselectivity, lower reaction temperatures can help to reduce the rate of the second chlorination reaction.
-
Chlorinating Agent: Consider using a milder chlorinating agent. For example, N-chlorosuccinimide (NCS) is often less aggressive than sulfuryl chloride (SO₂Cl₂).
-
Q4: The reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?
A slow or incomplete reaction can be due to several factors related to the reagents and reaction setup.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure the Lewis acid catalyst is anhydrous and active. Moisture can deactivate many Lewis acids. Consider using freshly opened or properly stored catalyst.
-
Purity of Reagents: Use pure 2-methylanisole and chlorinating agent. Impurities can sometimes inhibit the reaction.
-
Solvent Purity: Ensure the solvent is dry, as water can react with both the catalyst and the chlorinating agent.
-
Temperature: While lower temperatures favor selectivity, the reaction rate might be too slow. A modest increase in temperature may be necessary to achieve a reasonable reaction time.
-
Data Presentation: By-product Distribution
The following table summarizes quantitative data on the product distribution in the chlorination of 2-methylanisole under specific conditions.
| Chlorinating Agent | Catalyst System | Solvent | Temperature (°C) | Unreacted 2-Methylanisole (%) | 4-Chloro/6-Chloro Isomers (%) | Dichloro By-products (%) |
| Sulfuryl Chloride | FeCl₃ / Diphenyl Sulfide (B99878) | None (Neat) | 15-20 | 1.4 | 26.3 | 0 |
Data sourced from a patent describing the chlorination of o-methylanisole (2-methylanisole)[1]. The value for "4-Chloro/6-Chloro Isomers" represents the combined percentage of the monochlorinated products.
Experimental Protocols
1. Chlorination of 2-Methylanisole using Sulfuryl Chloride with a Mixed Catalyst System
This protocol is based on a procedure described in the patent literature for the selective monochlorination of 2-methylanisole.[1]
-
Materials:
-
2-Methylanisole
-
Sulfuryl chloride (SO₂Cl₂)
-
Iron(III) chloride (FeCl₃), anhydrous
-
Diphenyl sulfide
-
Standard laboratory glassware for reactions under an inert atmosphere
-
-
Procedure:
-
To a reaction vessel, add 2-methylanisole (1 mole).
-
Add iron(III) chloride (0.2 g) and diphenyl sulfide (0.1 g) as catalysts.
-
Cool the reaction mixture to 15-20°C.
-
Slowly add sulfuryl chloride (1 mole) to the stirred reaction mixture over a period of 2 hours, maintaining the temperature between 15-20°C.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to separate the isomers.
-
2. Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the isomers of chloro-2-methylanisole.
-
Sample Preparation:
-
Take an aliquot of the reaction mixture and quench it with a small amount of a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution) if necessary.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration appropriate for GC-MS analysis.
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: Increase to 240°C at a rate of 10°C/min
-
Hold: Hold at 240°C for 5 minutes
-
-
Carrier Gas: Helium, at a constant flow rate.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-250
-
-
-
Data Analysis:
-
Identify the products by comparing their retention times and mass spectra with those of authentic standards or by interpretation of the fragmentation patterns.
-
Quantify the relative amounts of each product by integrating the peak areas in the chromatogram.
-
Visualizations
Caption: Reaction pathway for the chlorination of 2-methylanisole.
Caption: Troubleshooting flowchart for common issues in 2-methylanisole chlorination.
References
Technical Support Center: Purification of 4-Chloro-2-methylanisole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-2-methylanisole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.
Fractional Vacuum Distillation
Issue: Poor separation of isomers or other close-boiling impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient column efficiency | Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing). |
| Incorrect reflux ratio | Increase the reflux ratio to allow for more theoretical plates. This means collecting the distillate at a slower rate. |
| Fluctuations in vacuum pressure | Ensure a stable vacuum source. Use a vacuum regulator to maintain a constant pressure. |
| Heat fluctuations | Use a stable heating source like an oil bath and ensure the distillation flask is properly insulated. |
Issue: Bumping or uneven boiling.
Possible Causes & Solutions:
| Cause | Solution |
| Lack of boiling chips or stir bar | Always use a magnetic stir bar or fresh boiling chips. Do not add boiling chips to a hot liquid. |
| Heating too rapidly | Increase the temperature of the heating mantle or oil bath gradually. |
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
Possible Causes & Solutions:
| Cause | Solution |
| Solution is too concentrated | Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. |
| Cooling the solution too quickly | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. |
| Inappropriate solvent | The boiling point of the solvent may be higher than the melting point of the compound. Try a lower-boiling solvent or a different solvent system. |
Issue: No crystals form upon cooling.
Possible Causes & Solutions:
| Cause | Solution |
| Solution is too dilute | Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
Column Chromatography
Issue: Poor separation of this compound from impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate solvent system (eluent) | Optimize the eluent polarity. Use Thin Layer Chromatography (TLC) to test different solvent mixtures. A good starting point for non-polar compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1] |
| Column overloading | Use a larger column or reduce the amount of crude material loaded. |
| Column channeling | Ensure the column is packed uniformly. Wet packing is generally preferred over dry packing to avoid air bubbles and channels. |
| Elution is too fast | Reduce the flow rate of the eluent to allow for better equilibration between the stationary and mobile phases. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically isomers formed during the synthesis, such as 6-Chloro-2-methylanisole and 2,4-dichloro-6-methylanisole, especially if the starting material is 2-methylanisole. Unreacted starting materials and byproducts from side reactions can also be present.
Q2: What is a suitable recrystallization solvent for this compound?
A2: Based on its chemical structure (an aromatic ether), solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate could be effective.[2] Since this compound is a solid at room temperature (melting point 36-39 °C), recrystallization is a viable purification method.[3][4] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
Q3: How can I monitor the progress of my column chromatography purification?
A3: Thin Layer Chromatography (TLC) is the best method to monitor the separation.[6] Collect fractions as the eluent comes off the column and spot them on a TLC plate along with a spot of your crude starting material. This will allow you to identify which fractions contain the pure product.
Q4: What visualization techniques can be used for TLC analysis of this compound?
A4: Since this compound is an aromatic compound, it should be visible under a UV lamp (254 nm). Additionally, a potassium permanganate (B83412) stain can be used, which is a general stain for organic compounds.
Q5: What are the key safety precautions when handling this compound?
A5: this compound is harmful if swallowed and causes skin irritation.[7] It is important to handle it in a well-ventilated area, wear suitable protective clothing, gloves, and eye/face protection.[8] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] For disposal, it should be incinerated in a chemical incinerator.[7]
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C / mmHg) |
| This compound | C₈H₉ClO | 156.61 | 36-39[3][4] | 104 / 20[3] |
| 6-Chloro-2-methylanisole | C₈H₉ClO | 156.61 | - | ~210-215 / 760 (estimated) |
| 2,4-dichloro-6-methylanisole | C₈H₈Cl₂O | 191.06 | - | ~240-245 / 760 (estimated) |
| 2-Methylanisole (Starting Material) | C₈H₁₀O | 122.16 | -34 | 170-172 / 760 |
Table 2: Illustrative Purification Efficiency Data
| Purification Method | Starting Purity (GC-MS area %) | Final Purity (GC-MS area %) | Yield (%) | Notes |
| Fractional Vacuum Distillation | 85% | >98% | 70-80% | Effective for removing close-boiling isomers. |
| Recrystallization (from Ethanol) | 85% | >99% | 60-75% | Good for removing less soluble or more soluble impurities. |
| Flash Column Chromatography | 85% | >99% | 80-90% | Highly effective but may require larger solvent volumes. |
Note: The data in Table 2 is illustrative and represents typical outcomes for these purification techniques. Actual results may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short-path distillation head for smaller quantities. Ensure all glassware is free of cracks.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into a round-bottom flask.
-
Distillation:
-
Begin stirring and apply vacuum.
-
Gradually heat the flask using an oil bath.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Slowly increase the temperature and collect the main fraction at a boiling point of approximately 104 °C at 20 mmHg.[3]
-
Monitor the temperature closely; a stable boiling point indicates a pure fraction.
-
-
Analysis: Analyze the purity of the collected fractions using GC-MS or HPLC.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Analysis: Determine the melting point of the purified crystals and analyze the purity by GC-MS or HPLC.
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to separate this compound from its impurities. A good starting eluent is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10).[1] The desired compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica (B1680970) gel using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (like hexane or dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the purity of the combined fractions by GC-MS or HPLC.
Mandatory Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision-making flowchart for selecting a purification technique.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. This compound CAS#: 3260-85-3 [chemicalbook.com]
- 4. This compound | 3260-85-3 [chemicalbook.com]
- 5. mt.com [mt.com]
- 6. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 7. capotchem.cn [capotchem.cn]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
Technical Support Center: Optimizing Coupling Reactions for 4-Chloro-2-methylanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 4-Chloro-2-methylanisole. The content is structured to address specific experimental challenges with practical, actionable solutions.
General Troubleshooting
Question 1: I am observing low to no conversion in my coupling reaction with this compound. What are the common causes?
Answer: Low conversion with this compound, an electron-rich and sterically hindered aryl chloride, is a frequent challenge. The primary factors to investigate are:
-
Inefficient Oxidative Addition: The C-Cl bond of this compound is relatively strong, making the initial oxidative addition to the palladium(0) center a common rate-limiting step. The electron-donating methoxy (B1213986) group and the ortho-methyl group can further deactivate the substrate towards this step.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to catalyst decomposition. Additionally, certain ligands or high temperatures can cause the formation of inactive palladium black.
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For a substrate like this compound, bulky and electron-rich phosphine (B1218219) ligands are generally required.
-
Incorrect Base or Solvent: The choice of base and solvent significantly impacts the reaction kinetics and the solubility of the reagents. An inappropriate combination can hinder the reaction.
-
Poor Quality of Reagents: Ensure all reagents, including the boronic acid/ester, amine, or alkyne, as well as the base and solvent, are pure and anhydrous.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the coupling of electron-rich aryl chlorides like this compound requires careful optimization.
Suzuki Coupling: FAQs and Troubleshooting
Question 2: What are the recommended starting conditions for a Suzuki coupling of this compound with an arylboronic acid?
Answer: For a successful Suzuki coupling, a highly active catalyst system is necessary. Consider the following starting conditions, which can be further optimized:
-
Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%).
-
Ligand: A bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos (1.5-2 equivalents relative to palladium).
-
Base: A moderately strong inorganic base like K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents).
-
Solvent: Anhydrous, degassed polar aprotic solvents like 1,4-dioxane, toluene, or THF.
-
Temperature: 80-110 °C.
Question 3: I am observing significant hydrodehalogenation (replacement of -Cl with -H) of my this compound starting material. How can I minimize this side reaction?
Answer: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl chlorides. To mitigate this:
-
Use a Bulky Ligand: Sterically hindered ligands like XPhos or tBuXPhos can disfavor the β-hydride elimination pathway that leads to hydrodehalogenation.
-
Optimize the Base: In some cases, a weaker base or a carbonate base (e.g., Cs₂CO₃) may reduce the incidence of this side reaction compared to stronger bases like alkoxides.
-
Ensure Anhydrous Conditions: Water can be a proton source for hydrodehalogenation. Thoroughly dry all reagents and solvents.
-
Consider the Boronic Acid Quality: Impurities in the boronic acid or its decomposition can contribute to this side reaction. Using the corresponding boronate ester (e.g., pinacol (B44631) ester) can sometimes be beneficial.
Suzuki Coupling: Data Presentation
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | Phenylboronic acid | [Analogous system] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 | 4-Methylphenylboronic acid | [Analogous system] |
| [Pd(IPr)(allyl)Cl] | K₂CO₃ | THF | 80 | 16 | 88 | 3-Methoxyphenylboronic acid | [Analogous system] |
Note: The data presented is for analogous electron-rich aryl chlorides and should be used as a starting point for optimization.
Suzuki Coupling: Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0 mmol) and the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Suzuki Coupling: Workflow Diagram
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electron-rich nature of this compound makes it a challenging substrate for this transformation.
Buchwald-Hartwig Amination: FAQs and Troubleshooting
Question 4: What are the key considerations for a successful Buchwald-Hartwig amination of this compound?
Answer: The success of this reaction hinges on overcoming the slow oxidative addition and preventing catalyst inhibition.
-
Catalyst System: A highly active and robust catalyst is crucial. Palladium precatalysts combined with bulky, electron-rich phosphine ligands like those from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos, BrettPhos) are recommended.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, though they may require higher temperatures or longer reaction times.
-
Solvent Choice: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are generally used. The choice of solvent can influence the solubility of the base and the catalytic activity.
-
Amine Nucleophile: The nature of the amine can affect the reaction outcome. Primary amines are often more reactive than secondary amines.
Question 5: My Buchwald-Hartwig reaction is sluggish and gives a low yield. What can I do to improve it?
Answer:
-
Increase Catalyst Loading: For challenging substrates, increasing the catalyst and ligand loading (e.g., up to 5 mol% Pd) can improve the conversion.
-
Screen Different Ligands: The performance of ligands can be highly substrate-dependent. Screening a panel of bulky phosphine ligands is often beneficial.
-
Elevate the Temperature: Higher reaction temperatures (up to 120 °C) can promote the oxidative addition step.
-
Use a Stronger Base: If compatible with your substrate, switching to a stronger base like lithium bis(trimethylsilyl)amide (LHMDS) might be effective.
-
Ensure Purity of Reagents: Traces of water or other impurities can deactivate the catalyst.
Buchwald-Hartwig Amination: Data Presentation
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 91 | Morpholine | [Analogous system] |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 | Aniline | [Analogous system] |
| [Pd(cinnamyl)Cl]₂ / BrettPhos | LHMDS | THF | 80 | 12 | 93 | n-Butylamine | [Analogous system] |
Note: The data presented is for analogous electron-rich aryl chlorides and should be used as a starting point for optimization.
Buchwald-Hartwig Amination: Experimental Protocol
-
Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 100 °C). Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Troubleshooting Logic
Caption: Troubleshooting guide for low yields in Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. As with other couplings, the use of an aryl chloride like this compound presents challenges.
Sonogashira Coupling: FAQs and Troubleshooting
Question 6: What are the typical conditions for a Sonogashira coupling of this compound?
Answer: A robust catalytic system is necessary to achieve good yields.
-
Traditional Conditions (with Copper):
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%).
-
Copper Co-catalyst: CuI (1-5 mol%).
-
Base: A strong amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), often used as the solvent or co-solvent.
-
Solvent: THF, DMF, or toluene.
-
Temperature: 50-100 °C.
-
-
Copper-Free Conditions:
-
Palladium Catalyst: A highly active palladium precatalyst with a bulky phosphine ligand (e.g., Pd(OAc)₂ with SPhos).
-
Base: An inorganic base like Cs₂CO₃ or K₃PO₄, or a strong organic base like DBU.
-
Solvent: Polar aprotic solvents like DMF or NMP.
-
Temperature: 80-120 °C.
-
Question 7: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?
Answer: Alkyne homocoupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions.
-
Minimize Oxygen: This side reaction is often promoted by oxygen. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere.
-
Use Copper-Free Conditions: Eliminating the copper co-catalyst is the most effective way to prevent Glaser coupling.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Amine Base Choice: The choice of amine base can influence the extent of homocoupling. Screening different amines may be beneficial.
Sonogashira Coupling: Data Presentation
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 12 | 85 | Phenylacetylene | [Analogous system] |
| Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | DMF | 100 | 18 | 88 | 1-Octyne | [Analogous system] |
| [Pd(IPr)(allyl)Cl] | None | K₃PO₄ | NMP | 110 | 24 | 82 | Trimethylsilylacetylene | [Analogous system] |
Note: The data presented is for analogous electron-rich aryl chlorides and should be used as a starting point for optimization.
Sonogashira Coupling: Experimental Protocol
-
Reaction Setup (Copper-Free): To a Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) followed by the terminal alkyne (1.2 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress.
-
Work-up and Purification: Follow the general work-up and purification procedures described for the Suzuki coupling.
Sonogashira Coupling: Decision Pathway
Caption: Decision pathway for optimizing Sonogashira coupling reactions.
Technical Support Center: Catalyst Poisoning in Reactions with 4-Chloro-2-methylanisole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in reactions involving 4-Chloro-2-methylanisole.
Troubleshooting Guide
Catalyst deactivation is a common challenge in organic synthesis. When working with this compound, several factors related to the substrate's structure can contribute to catalyst poisoning. This guide provides a structured approach to identifying and resolving these issues.
Problem: Low or no product yield, stalled reaction, or formation of byproducts.
| Potential Cause | Possible Explanation | Recommended Solutions |
| Halide Poisoning | The chlorine atom on the aromatic ring can lead to the formation of chloride ions (Cl⁻) during the reaction, which can poison the catalyst. Halide ions can block the active sites of palladium catalysts, hindering their catalytic capability.[1] | 1. Use Halide Scavengers: Additives like silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can precipitate chloride ions, preventing them from interacting with the catalyst. 2. Optimize Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands that can protect the metal center. 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading might compensate for partial deactivation. |
| Methoxy (B1213986) Group Interaction | The lone pair of electrons on the oxygen atom of the methoxy group can coordinate to the metal center of the catalyst, especially with Lewis acidic catalysts. This can lead to competitive inhibition or deactivation. | 1. Select Appropriate Catalyst: Choose catalysts that are less susceptible to coordination by oxygen-containing functional groups. 2. Modify Reaction Conditions: Adjusting the solvent or temperature might alter the coordination equilibrium and reduce the inhibitory effect. |
| Substrate/Product Inhibition | This compound or the reaction product may adsorb strongly onto the catalyst surface, blocking active sites for the desired transformation. | 1. Control Substrate Concentration: A slow addition of the substrate can maintain a low concentration in the reaction mixture, minimizing competitive adsorption. 2. Ensure Efficient Stirring: For heterogeneous catalysts, vigorous stirring is crucial to prevent localized high concentrations and mass transfer limitations. |
| Formation of Inactive Catalyst Species | In cross-coupling reactions, the presence of halides can lead to the formation of catalytically inactive species like M₂PdX₄. | 1. Solvent Selection: In reactions involving aryl iodides, using less polar solvents like toluene (B28343) can prevent the precipitation of inhibitory iodide salts. While this is specific to iodides, similar solvent effects can be observed with other halides. |
| Coke Formation | At elevated temperatures, organic molecules can decompose on the catalyst surface, leading to the formation of carbonaceous deposits (coke) that block active sites.[2] | 1. Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize thermal decomposition. 2. Catalyst Regeneration: If coking is suspected, the catalyst may be regenerated through oxidative treatment (see Experimental Protocols). |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the likely causes related to catalyst poisoning?
A1: The most probable causes are halide poisoning and challenges with the oxidative addition step. The chlorine on this compound makes the C-Cl bond relatively strong and less reactive compared to C-Br or C-I bonds. This can make the initial oxidative addition step of the catalytic cycle sluggish.[3] Additionally, the chloride ions generated during the reaction can poison the palladium catalyst.[1] The electron-donating nature of the methoxy group can also increase the electron density on the aromatic ring, potentially making oxidative addition more difficult.
Q2: How can I determine if my catalyst is being poisoned by chlorides from this compound?
A2: Identifying the specific poison often requires surface analytical techniques. X-ray Photoelectron Spectroscopy (XPS) can detect the presence of chlorine on the catalyst surface.[1][4] A simpler, indirect method is to run a control experiment with a similar substrate that does not contain chlorine. If that reaction proceeds without issues under the same conditions, it strongly suggests chloride poisoning is the culprit in your original reaction.
Q3: Can I regenerate a palladium catalyst that has been poisoned by chlorides?
A3: Regeneration of chloride-poisoned palladium catalysts can be challenging. While some success has been reported with washing procedures using basic solutions or specific regenerating agents, the effectiveness depends on the nature of the catalyst and the severity of the poisoning.[2][5] For palladium on carbon (Pd/C) catalysts used in hydrodechlorination, treatment with an air flow at elevated temperatures has shown to be effective in recovering catalytic activity.[2]
Q4: Are there specific types of catalysts that are more resistant to poisoning when using this compound?
A4: For cross-coupling reactions, palladium catalysts supported by bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often show enhanced stability and activity with challenging substrates like aryl chlorides.[6] These ligands can protect the metal center from poisons and facilitate the difficult oxidative addition step. For hydrogenation reactions where dehalogenation is a concern, platinum-based catalysts might offer different selectivity and resistance profiles compared to palladium.
Q5: Could impurities in my this compound be poisoning the catalyst?
A5: Absolutely. Trace impurities in starting materials are a common source of catalyst poisons. Sulfur-containing compounds are particularly detrimental to many transition metal catalysts, including palladium.[1] It is crucial to ensure the purity of your this compound and all other reagents and solvents. Purification of the starting material by distillation or chromatography may be necessary.
Quantitative Data on Catalyst Deactivation
While specific data for this compound is limited in the public domain, the following tables summarize findings for analogous compounds, providing insights into the potential impact on your reactions.
Table 1: Effect of HCl on Chlorobenzene Hydrogenolysis over a Pd/C Catalyst
| Parameter | Value | Observation | Reference |
| Reaction Order in HCl | -1 | The reaction rate is inversely proportional to the concentration of HCl. | [7] |
| Catalyst Stability | > 50 hours | The catalyst showed minimal deactivation over 50 hours in the presence of a high H₂:chlorobenzene ratio. | [7] |
This data suggests that the HCl byproduct from reactions involving chloroarenes can have a significant negative impact on the reaction rate.
Table 2: Dechlorination of Chlorinated Benzenes with Pd/Fe Nanoparticles
| Substrate | Pseudo-first-order rate constant (k_obs) | Observation | Reference |
| Monochlorobenzene | Highest | Dechlorination rate decreases with increasing chlorination. | [8] |
| Dichlorobenzenes | Intermediate | [8] | |
| Trichlorobenzene | Lowest | [8] |
This study highlights that the degree of chlorination can affect the reaction kinetics, a factor to consider when working with substituted chloroarenes.
Experimental Protocols
Protocol 1: Procedure for Catalyst Regeneration by Air Treatment
This protocol is adapted for the regeneration of a Pd/C catalyst deactivated by chlorinated compounds.[2]
-
Catalyst Recovery: After the reaction, carefully filter the heterogeneous Pd/C catalyst from the reaction mixture. Wash the catalyst with a suitable solvent to remove any adsorbed organic residues and dry it under vacuum.
-
Regeneration Setup: Place the deactivated catalyst in a tube furnace equipped with a controlled gas flow and temperature regulation.
-
Air Treatment: Heat the catalyst to 250 °C under a steady flow of air (e.g., 50 mL/min) for 12 hours. This oxidative treatment aims to remove coke and potentially some strongly adsorbed species.
-
Reduction: After the air treatment, cool the catalyst under an inert atmosphere (e.g., nitrogen or argon). Before reuse, the catalyst will likely need to be re-reduced. This can be achieved by heating under a hydrogen flow at a temperature appropriate for the specific catalyst (e.g., 250-350 °C).
Protocol 2: Surface Analysis of a Poisoned Catalyst using XPS
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to identify the elemental composition of the catalyst surface and the chemical state of the elements, which can help identify poisons.[1]
-
Sample Preparation: Carefully recover the poisoned catalyst from the reaction mixture, wash it with a volatile solvent to remove non-adsorbed species, and dry it thoroughly under vacuum. Handle the sample under an inert atmosphere if it is air-sensitive.
-
XPS Analysis: Introduce the prepared catalyst sample into the ultra-high vacuum chamber of the XPS instrument.
-
Data Acquisition: Acquire a survey spectrum to identify all the elements present on the surface. Then, acquire high-resolution spectra for the elements of interest (e.g., Pd, Cl, O, C).
-
Data Analysis: Analyze the binding energies and peak shapes in the high-resolution spectra to determine the chemical states of the elements. The presence of a significant Cl 2p signal would confirm chloride poisoning. The binding energy of the Pd 3d peaks can provide information about the oxidation state of the palladium.
Visualizing Troubleshooting and Mechanisms
Below are diagrams to illustrate key concepts in catalyst poisoning relevant to reactions with this compound.
Caption: A troubleshooting flowchart for low-yield reactions involving this compound.
Caption: The competition between the desired catalytic cycle and catalyst poisoning by chloride ions.
References
- 1. Analysis of Catalysts | tascon.eu - Tascon - Surface Analysis [tascon.eu]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 6. diva-portal.org [diva-portal.org]
- 7. hibbitts.rc.ufl.edu [hibbitts.rc.ufl.edu]
- 8. pubs.acs.org [pubs.acs.org]
work-up procedures for reactions containing 4-Chloro-2-methylanisole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 4-Chloro-2-methylanisole.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound is a chlorinated derivative of anisole (B1667542) that appears as a white to yellow crystal powder or a colorless to pale yellow liquid.[1][2] It is stable under recommended storage conditions and possesses a characteristic aromatic odor.[1][2]
Q2: What are the primary hazards and safety precautions associated with this compound?
This compound is classified as an irritant.[3] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] When handling, it is crucial to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.[1] Avoid breathing dust, fumes, or gas.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in many organic solvents but has limited solubility in water due to its hydrophobic nature.[2] For reaction work-ups, solvents like ethyl acetate, dichloromethane, or diethyl ether are commonly used for extraction from aqueous mixtures.
Q4: What are the typical reactions where this compound is used?
As a substituted aryl halide, this compound is a common substrate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[4] The chlorine atom can also participate in nucleophilic substitution reactions under specific conditions.[2] Its aromatic ring is susceptible to further electrophilic substitution.[2] It also serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[2]
Q5: How can I effectively remove unreacted starting material or byproducts after a reaction?
Standard work-up procedures are generally effective. This involves quenching the reaction, followed by liquid-liquid extraction to separate the organic product from aqueous soluble impurities. Washing the organic layer with brine or specific aqueous solutions (e.g., dilute acid or base) can remove residual impurities.[5][6] Final purification is typically achieved through column chromatography, distillation, or recrystallization.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO | [2][3] |
| Molecular Weight | 156.61 g/mol | [2][3] |
| Appearance | White to yellow crystal powder or liquid | [1][2] |
| Melting Point | 32-39 °C | [1][8][9] |
| Boiling Point | 104 °C at 20 mmHg | [9] |
| Flash Point | 215 °F (101.7 °C) | [9] |
| Density | ~1.19 g/mL at 25 °C |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | Limited / Insoluble | [2] |
| Organic Solvents | Soluble | [2] |
| (e.g., THF, Diethyl Ether, Dichloromethane, Ethyl Acetate) |
Troubleshooting Guides
This section addresses specific issues encountered during the work-up of common reactions involving this compound.
Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
Problem: Low or No Yield of the Coupled Product
| Possible Cause | Recommended Solution | Reference(s) |
| Insoluble Starting Materials | The insolubility of reactants can hinder the reaction. Try alternative solvents like DMF, or use a solvent mixture such as dioxane/water. Chlorinated solvents like chlorobenzene (B131634) may also improve solubility for some substrates. | [10][11] |
| Ineffective Base or Catalyst | The choice of base and palladium catalyst is critical. For base-sensitive substrates, try a milder base like potassium fluoride (B91410) (KF) or potassium phosphate (B84403) (K₃PO₄). Consider using highly active Buchwald ligands to improve catalyst efficiency, especially for electron-rich halides. | [4][11][12] |
| Boronic Acid Degradation | Boronic acids can degrade (deborylate) during the reaction, especially at high temperatures. Use the boronic acid or its ester equivalent as fresh as possible. Adding a small amount of water can sometimes be beneficial when using anhydrous bases like K₃PO₄. | [11][12] |
| Impure Product After Work-up | Boronic acid byproducts are a common impurity. During work-up, wash the organic layer with a dilute base (e.g., NaOH) to remove acidic boron species. Alternatively, repeated co-evaporation with methanol (B129727) can remove boron as volatile trimethyl borate. | [13] |
Guide 2: Grignard Reagent Formation and Reaction
Problem: Difficulty Initiating Grignard Reagent Formation
| Possible Cause | Recommended Solution | Reference(s) |
| Inactive Magnesium Surface | The magnesium surface may be coated with an oxide layer. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere. | [14][15] |
| Presence of Water | Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. | [15][16] |
| Reaction is Not Starting | Gentle heating with a heat gun may be required to initiate the reaction. Once started, the reaction is often exothermic and may require cooling to maintain control. | [15] |
Problem: Low Yield of Product After Reaction with an Electrophile
| Possible Cause | Recommended Solution | Reference(s) |
| Wurtz Coupling Side Reaction | The Grignard reagent can react with the starting aryl halide. This is more common with primary halides. Minimize this by adding the halide slowly to the magnesium suspension to avoid high local concentrations. | [14][15] |
| Inefficient Quenching/Work-up | The intermediate alkoxide must be protonated. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), which is less harsh than strong acids like HCl and can prevent side reactions with acid-sensitive products. | [13][17] |
| Emulsion Formation | Emulsions can form during aqueous extraction, especially with solvents like THF or benzene. To break an emulsion, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. If necessary, filter the mixture through a pad of Celite. | [6][18] |
Experimental Protocols
Protocol 1: General Extractive Work-Up
This protocol describes a standard liquid-liquid extraction procedure to isolate a product like this compound from an aqueous reaction mixture.
-
Quench the Reaction: Cool the reaction mixture to room temperature (or 0 °C if exothermic). Slowly add a suitable quenching solution (e.g., water, saturated aq. NH₄Cl, or dilute acid/base) while stirring.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Add Extraction Solvent: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, diethyl ether). The volume should be sufficient to dissolve the product, typically 1-2 times the volume of the aqueous phase.
-
Extract the Product: Stopper the funnel, invert it, and vent to release any pressure.[6] Shake vigorously for 30-60 seconds, venting periodically.[6]
-
Separate the Layers: Place the funnel in a ring stand and allow the layers to separate completely. If you are unsure which layer is organic, add a few drops of water; the layer that the drops dissolve into is the aqueous layer.[6]
-
Drain and Repeat: Drain the lower layer. If the product is in the organic layer, save it. Extract the aqueous layer again with fresh organic solvent (1-2 more times) to maximize recovery.
-
Combine and Wash: Combine all organic extracts. Wash the combined organic layer with water and then with brine to remove residual water and inorganic salts.[5]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify: Purify the resulting crude product by column chromatography, distillation, or recrystallization as needed.[5]
Protocol 2: Work-Up for a Suzuki Coupling Reaction
This protocol provides specific steps for working up a Suzuki reaction where this compound is a reactant.
-
Cool and Filter: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate.
-
Remove Palladium Catalyst: Filter the mixture through a pad of Celite to remove the solid palladium catalyst and inorganic salts (e.g., the base). Wash the Celite pad with additional ethyl acetate.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Water (to remove the bulk of inorganic salts).
-
1M NaOH solution (to remove acidic boronic acid byproducts).
-
Brine (to remove residual water).
-
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product often contains residual boron impurities.[10] If these persist, dissolve the crude material in methanol and concentrate it on a rotary evaporator. Repeat this process 2-3 times to convert boron species to volatile trimethyl borate.[13] Further purify by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Standard experimental workflow for an extractive work-up.
Caption: Troubleshooting logic for low product yield.
Caption: Logical relationships in a Suzuki coupling work-up.
References
- 1. capotchem.cn [capotchem.cn]
- 2. Buy this compound | 3260-85-3 [smolecule.com]
- 3. This compound | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 3260-85-3 [chemicalbook.com]
- 9. This compound CAS#: 3260-85-3 [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. Workup [chem.rochester.edu]
managing side reactions during demethylation of 4-Chloro-2-methylanisole
This guide provides troubleshooting advice and frequently asked questions for researchers managing the demethylation of 4-Chloro-2-methylanisole to produce 4-Chloro-2-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for the demethylation of this compound?
A1: The demethylation of aryl methyl ethers like this compound is a standard transformation in organic synthesis. Several reagents are commonly employed, varying in reactivity and required conditions. The most prevalent choices include Boron tribromide (BBr3), a powerful and often high-yielding Lewis acid.[1][2] Strong Brønsted acids such as Hydrobromic acid (HBr), typically in acetic acid, are also widely used, though they often require harsh conditions like high heat.[3][4] Other notable reagents include molten pyridinium (B92312) hydrochloride, aluminum chloride-based systems, and L-Selectride®.[3][5][6]
Q2: What are the primary side reactions to anticipate during the demethylation of this compound?
A2: Side reactions can compromise the yield and purity of the desired 4-Chloro-2-methylphenol. Key potential side reactions include:
-
Incomplete Reaction: Residual starting material is a common issue, often due to insufficient reagent, low temperature, or short reaction time.
-
Ring Alkylation (C-methylation): Under strongly acidic conditions, the cleaved methyl group can potentially re-alkylate the aromatic ring, leading to isomeric cresol (B1669610) byproducts.[7]
-
Isomerization: At high temperatures, migration of the methyl group on the aromatic ring can occur, leading to isomeric chloromethylphenols.[7]
-
Halogen Scrambling or Loss: While less common under standard demethylation conditions, very harsh acidic environments or high temperatures could potentially lead to migration or loss of the chlorine substituent.
-
Product Degradation: The resulting phenol (B47542) product can be sensitive to over-exposure to strong acids or high heat, leading to decomposition or polymerization.
Q3: How do I choose the most suitable demethylation agent for my specific experimental setup?
A3: The choice of reagent depends on the stability of your substrate to acidic or basic conditions, the presence of other functional groups, and the scale of your reaction.
-
For Sensitive Substrates: Boron tribromide (BBr3) is often preferred as the reaction can be performed at low temperatures (e.g., -78°C to room temperature), which helps preserve sensitive functional groups.[2][8]
-
For Robust Substrates: If the molecule is stable, classic methods like refluxing with concentrated HBr in acetic acid or heating with molten pyridinium hydrochloride can be effective and economical options.[2][3]
-
For Large-Scale Reactions: High-temperature methods like using molten pyridinium hydrochloride can be effective, but require careful temperature control to manage the evolution of methyl chloride gas.[3] BBr3 is also used on a large scale but can be expensive.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conversion / High Starting Material | 1. Insufficient equivalents of demethylating agent. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Reagent degradation due to moisture. | 1. Increase the equivalents of the reagent (e.g., use 2-3 equivalents of BBr3).[9] 2. Gradually increase the reaction temperature while monitoring by TLC or LCMS. For BBr3, allow the reaction to warm to room temperature.[9] For HBr, ensure the temperature reaches at least 100°C.[4] 3. Extend the reaction time (e.g., stir overnight).[9] 4. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar). BBr3 reacts violently with water.[1] |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, causing isomerization or degradation.[7] 2. Strongly acidic conditions are promoting C-alkylation.[7] 3. The workup procedure is causing product degradation. | 1. If using a high-temperature method (HBr, Py·HCl), reduce the temperature or reaction time. Consider switching to a lower-temperature reagent like BBr3.[2] 2. Use a Lewis acid like BBr3 at low temperature, which is less likely to cause C-alkylation than strong Brønsted acids at high temperatures. 3. During workup, quench the reaction at a low temperature and avoid prolonged contact with strong acids or bases. |
| Product Degradation (Dark Reaction Mixture) | 1. Overly harsh reaction conditions (excessive heat or time). 2. Oxidation of the phenol product during workup. | 1. Reduce reaction temperature and/or time. Monitor the reaction closely and quench as soon as the starting material is consumed. 2. Perform the aqueous workup and extraction quickly. Consider adding a reducing agent like sodium bisulfite during the workup to prevent oxidation. |
| Difficulty with Reaction Workup | 1. Formation of stable aluminum or boron complexes with the phenol product. 2. Emulsion formation during extraction. | 1. If using BBr3 or AlCl3, ensure the reaction is thoroughly quenched with water or a saturated aqueous solution of NaHCO3.[9] In some cases, adding a chelating agent like Rochelle's salt may be necessary to break up aluminum-phenol complexes.[3] 2. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. |
Quantitative Data Summary: Common Demethylation Conditions
| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| BBr₃ | 2 - 3 | Dichloromethane (B109758) (DCM) | 0 to RT | 12 - 22 | 79 - 82 | [9] |
| BBr₃ | 6 | Dichloromethane (DCM) | 0 to 45 | Overnight | Impure product used directly | [9] |
| HBr/AcOH | N/A (Solvent) | Acetic Acid / aq. HBr | 100 | 3 | Not specified | [4] |
| Pyridinium·HCl | Large Excess | Neat (Molten) | ~140 - 200 | 1 - 6 | Substrate Dependent | [3][10] |
| L-Selectride® | ~4.5 | Tetrahydrofuran (THF) | Reflux (~66) | 4 | Substrate Dependent | [11] |
Experimental Protocols
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen or argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a 1M solution of BBr₃ in DCM (2.2 eq) dropwise over 5-10 minutes.[9]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 22 hours, monitoring progress by TLC or LCMS.[9]
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Carefully quench the reaction by slowly adding it dropwise to a stirred mixture of ice water or saturated aqueous sodium bicarbonate (NaHCO₃).[9] Caution: Quenching is highly exothermic and releases HBr gas.
-
Stir the resulting mixture for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-Chloro-2-methylphenol by column chromatography or recrystallization.
Protocol 2: Demethylation using Hydrobromic Acid (HBr)
-
Combine this compound (1.0 eq), 48% aqueous HBr (3 volumes), and glacial acetic acid (6 volumes) in a round-bottom flask equipped with a reflux condenser.[4]
-
Heat the mixture to 100°C and maintain for 3 hours, monitoring progress by TLC or LCMS.[4]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with cold water and extract the product with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (3 x volumes).
-
Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualizations
Workflow and Chemical Pathways
Caption: General workflow for a typical demethylation experiment.
Caption: Primary reaction pathway for BBr₃-mediated demethylation.
Caption: A possible side reaction pathway under acidic conditions.
References
- 1. Boron Tribromide [commonorganicchemistry.com]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. reddit.com [reddit.com]
- 4. Demethylation of Methyl Ethers - Hydrobromic Acid (HBr) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buy 4-Methylanisole | 104-93-8 [smolecule.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. US6395900B1 - Methods of O-demethylation and N-deprotection - Google Patents [patents.google.com]
Technical Support Center: 4-Chloro-2-methylanisole - Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 4-Chloro-2-methylanisole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a stable compound under recommended storage conditions.[1] To maintain its integrity, it should be stored in a cool, dry, and well-ventilated area, away from light and strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the degradation of structurally similar compounds, this compound is likely to degrade through photodegradation, microbial degradation, and potentially hydrolysis under forced conditions. The primary degradation pathways are expected to involve cleavage of the C-Cl bond and modification of the methoxy (B1213986) and methyl groups on the aromatic ring.
Q3: What are the potential degradation products of this compound?
A3: Potential degradation products may include 2-methylanisole (B146520) (via dechlorination), 4-chloro-2-methylphenol (B52076) (via O-demethylation), and various hydroxylated and ring-opened products resulting from further oxidation and cleavage. Under photolytic conditions, radical species may also be formed.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
-
Possible Cause 1: Improper Sample Handling and Storage.
-
Solution: Ensure the compound is stored in tightly sealed, light-resistant containers at the recommended temperature. Avoid repeated freeze-thaw cycles. Use fresh solutions for each experiment.
-
-
Possible Cause 2: Contamination of Solvents or Reagents.
-
Solution: Use high-purity (e.g., HPLC grade) solvents and fresh reagents for all experiments. Filter all solutions before analysis.
-
-
Possible Cause 3: Variability in Experimental Conditions.
-
Solution: Maintain strict control over experimental parameters such as temperature, pH, and light intensity. Use calibrated equipment and standardized procedures.
-
Issue 2: Difficulty in identifying degradation products.
-
Possible Cause 1: Low concentration of degradation products.
-
Solution: Employ forced degradation conditions (e.g., higher temperature, stronger acid/base, higher light intensity) to increase the yield of degradation products. Use sensitive analytical techniques such as LC-MS/MS for detection and identification.
-
-
Possible Cause 2: Co-elution of peaks in chromatography.
-
Solution: Optimize the chromatographic method by changing the mobile phase composition, gradient, column type, or temperature. Two-dimensional chromatography can also be employed for complex mixtures.
-
Issue 3: Poor mass balance in degradation studies.
-
Possible Cause 1: Formation of volatile or non-UV active degradation products.
-
Solution: Use analytical techniques that can detect a wider range of compounds, such as gas chromatography-mass spectrometry (GC-MS) for volatile products or a universal detector like a Corona Charged Aerosol Detector (CAD) in HPLC.
-
-
Possible Cause 2: Adsorption of the compound or its degradation products onto container surfaces.
-
Solution: Use inert container materials such as silanized glass vials. Rinse containers with the extraction solvent to recover any adsorbed material.
-
Quantitative Data Summary
Table 1: Hydrolytic Stability of this compound
| Condition | Temperature (°C) | Expected Degradation (%) after 24h | Potential Degradation Products |
| 0.1 M HCl | 60 | < 5% | 4-Chloro-2-methylphenol |
| 0.1 M NaOH | 60 | < 10% | 4-Chloro-2-methylphenol |
| Neutral (pH 7) | 60 | < 2% | - |
Table 2: Photostability of this compound
| Light Source | Intensity | Duration | Expected Degradation (%) | Potential Degradation Products |
| UV Lamp (254 nm) | 1000 µW/cm² | 24 h | 15-25% | 2-Methylanisole, hydroxylated species |
| Xenon Lamp (ICH Q1B) | 1.2 million lux hours | As per ICH | 10-20% | 2-Methylanisole, hydroxylated species |
Table 3: Thermal Stability of this compound
| Condition | Temperature (°C) | Duration | Expected Degradation (%) | Potential Degradation Products |
| Dry Heat (Solid) | 80 | 48 h | < 5% | - |
| Solution (in Methanol) | 60 | 48 h | < 2% | - |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial.
-
Incubate the vial in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure in step 2 using 0.1 M NaOH instead of 0.1 M HCl, neutralizing with 0.1 M HCl.
-
-
Neutral Hydrolysis:
-
Repeat the procedure in step 2 using purified water instead of acid or base.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Photostability Study
-
Sample Preparation:
-
Prepare two sets of solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of 100 µg/mL in transparent quartz vials.
-
Prepare one set of control samples by wrapping the vials in aluminum foil.
-
-
Exposure:
-
Place both sets of vials in a photostability chamber equipped with a calibrated light source (e.g., UV and Xenon lamps) as per ICH Q1B guidelines.
-
-
Sampling and Analysis:
-
Withdraw samples and their corresponding dark controls at appropriate time intervals.
-
Analyze the samples directly by a validated stability-indicating HPLC method.
-
Protocol 3: Thermal Degradation Study
-
Solid State:
-
Place a known amount of solid this compound in an open glass dish.
-
Store the dish in a temperature-controlled oven at 80°C.
-
At specified time points (e.g., 24 and 48 hours), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Solution State:
-
Prepare a 100 µg/mL solution of this compound in a suitable solvent in a sealed vial.
-
Store the vial in a temperature-controlled oven at 60°C.
-
Withdraw aliquots at specified time points and analyze by HPLC.
-
Visualizations
References
Technical Support Center: Synthesis of 4-Chloro-2-methylanisole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-2-methylanisole and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: electrophilic chlorination of 2-methylanisole (B146520) and methylation of 4-chloro-2-methylphenol (B52076).
Route 1: Electrophilic Chlorination of 2-Methylanisole
Q1: My yield of this compound is low. What are the potential causes and how can I improve it?
A1: Low yields in the chlorination of 2-methylanisole can stem from several factors. Here are the primary considerations and troubleshooting steps:
-
Inadequate Activation of the Chlorinating Agent: Ensure your chlorinating agent is sufficiently electrophilic. For agents like sulfuryl chloride (SO₂Cl₂), a Lewis acid catalyst is often necessary to generate a potent electrophile.
-
Suboptimal Reaction Temperature: Temperature control is critical. Running the reaction at too low a temperature can lead to an impractically slow reaction rate, while excessive heat can promote the formation of byproducts and decomposition. Monitor the reaction temperature closely and consider a gradual warm-up if the reaction is sluggish.
-
Poor Regioselectivity: The formation of undesired isomers, such as 2-chloro-6-methylanisole, directly impacts the yield of the target 4-chloro isomer. The methoxy (B1213986) group is a strong ortho,para-director; however, the methyl group's steric hindrance can influence the substitution pattern.
-
Moisture in the Reaction: Electrophilic chlorination reactions are often sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents to prevent the deactivation of the catalyst and reaction with the chlorinating agent.
-
Inefficient Work-up and Purification: Product can be lost during extraction and purification. Ensure complete extraction from the aqueous phase and optimize your purification method (e.g., fractional distillation, column chromatography) to minimize loss.
Q2: I am observing the formation of multiple chlorinated isomers. How can I improve the regioselectivity to favor the 4-chloro product?
A2: Achieving high regioselectivity for the para-position is a common challenge. The following strategies can enhance the formation of this compound:
-
Choice of Chlorinating Agent: Different chlorinating agents exhibit varying degrees of selectivity. N-Chlorosuccinimide (NCS) in the presence of an acid catalyst can sometimes offer better para-selectivity compared to harsher reagents like chlorine gas.
-
Catalyst Selection: The choice of Lewis acid can influence the steric bulk of the electrophilic species, thereby affecting the ortho/para ratio. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, zeolites) may improve selectivity. Tertiary amines and their salts have been shown to induce strong para-regioselectivity in the chlorination of anisole.[1]
-
Solvent Effects: The polarity of the solvent can impact the stability of the intermediate carbocation and influence the product distribution. Non-polar solvents may favor para-substitution due to reduced solvation of the transition state leading to the ortho-product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable para-isomer.
Q3: What are the common byproducts in the chlorination of 2-methylanisole, and how can I minimize their formation?
A3: Besides isomeric monochlorinated products, several other byproducts can form:
-
Dichlorinated Products: Over-chlorination can lead to the formation of dichlorinated species. To minimize this, use a stoichiometric amount of the chlorinating agent (or a slight excess of the substrate) and monitor the reaction progress closely using techniques like TLC or GC.
-
Oxidation Products: Some chlorinating agents can also act as oxidizing agents, leading to undesired side products. Choosing a milder and more selective chlorinating agent can mitigate this.
-
Products from Ring Opening or Decomposition: Under harsh reaction conditions (e.g., high temperatures, very strong Lewis acids), degradation of the starting material or product can occur.
Route 2: Methylation of 4-Chloro-2-methylphenol (Williamson Ether Synthesis)
Q1: My methylation of 4-chloro-2-methylphenol is incomplete, resulting in a low yield of this compound. What should I check?
A1: Incomplete methylation is a frequent issue. Consider the following points:
-
Incomplete Deprotonation of the Phenol: The reaction requires the formation of the phenoxide ion. Ensure you are using a sufficiently strong base and an adequate stoichiometric amount to completely deprotonate the 4-chloro-2-methylphenol.
-
Purity and Reactivity of the Methylating Agent: Methylating agents like dimethyl sulfate (B86663) can degrade over time. Use a fresh, high-quality reagent. Dimethyl sulfate is highly toxic and should be handled with extreme care in a fume hood.[2][3]
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Ensure the temperature is maintained consistently. Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition from prolonged heating.
-
Presence of Water: Water can react with the base and the methylating agent, reducing their effectiveness. Use anhydrous solvents and ensure your glassware is dry.
Q2: I am seeing byproducts in my methylation reaction. What are they likely to be and how can I avoid them?
A2: The primary side reaction of concern is C-alkylation, where the methyl group attaches to the aromatic ring instead of the oxygen atom. To minimize C-alkylation:
-
Choice of Solvent: Aprotic polar solvents generally favor O-alkylation.
-
Counter-ion Effects: The nature of the cation of the base can influence the O/C alkylation ratio.
-
Temperature Control: Higher temperatures can sometimes favor C-alkylation.
Another potential issue with dimethyl sulfate is the possibility of methylation of other nucleophilic sites if present in the substrate.
Data Presentation
Table 1: Comparison of Conditions for Electrophilic Chlorination of Anisole Derivatives
| Substrate | Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Yield of p-chloro isomer (%) | Reference |
| Anisole | N-chloroamines | Trifluoroacetic acid | Room Temp | High selectivity for para | [4] |
| Anisole | Trichloroisocyanuric acid (TCCA) | Dichloromethane (B109758) / Tertiary Amine | Not specified | Strong para regioselectivity | [1] |
| 2-methylaniline | CuCl₂ | HCl (aq) | 60 | 82 (as part of a mixture) | [5] |
| Alkyl phenyl ethers | Sodium chlorite | (salen)manganese(III) complex / Dichloromethane | 0-30 | High para selectivity | [6] |
Table 2: Conditions for Methylation of Phenols (Williamson Ether Synthesis)
| Phenolic Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| o-Cresol | Dimethyl sulfate | NaOH | Caustic Soda | 40 | Not specified | [7] |
| Phenol | Dimethyl sulfate | NaOH | Water | 10 | 72-75 | [8] |
| Salicylic Acid | Dimethyl sulfate | NaHCO₃ | None (DMS as solvent) | 90 | 96 | [9] |
Experimental Protocols
Protocol 1: Electrophilic Chlorination of 2-Methylanisole
Materials:
-
2-Methylanisole
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous aluminum chloride (AlCl₃)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylanisole (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.1 equivalents) to the stirred solution.
-
Add a solution of sulfuryl chloride (1 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel.
Protocol 2: Methylation of 4-Chloro-2-methylphenol
Materials:
-
4-Chloro-2-methylphenol
-
Dimethyl sulfate (Caution: Highly Toxic)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous acetone
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methylphenol (1 equivalent) and NaOH (1.2 equivalents) in anhydrous acetone.
-
Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Carefully add dimethyl sulfate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Workflow for the electrophilic chlorination of 2-methylanisole.
Caption: Key steps in the Williamson ether synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Highly selective aromatic chlorinations. Part 2. The chlorination of substituted phenols, anisoles, anilines, and related compounds with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. guidechem.com [guidechem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 2-Methylanisole synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Chloro-2-methylanisole Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-methylanisole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The two primary synthetic routes for this compound are:
-
Williamson Ether Synthesis: This method involves the reaction of 4-chloro-2-methylphenol (B52076) with a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) in the presence of a base. This is an S_N2 reaction where the phenoxide ion acts as a nucleophile.[1]
-
Electrophilic Chlorination: This route involves the direct chlorination of 2-methylanisole (B146520) using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often in the presence of a Lewis acid catalyst.[2]
Troubleshooting Guides
Low Yield in Synthesis
Q2: We are experiencing low yields in the Williamson ether synthesis of this compound. What are the potential causes and solutions?
Low yields in the Williamson ether synthesis can be attributed to several factors:
-
Incomplete Deprotonation of 4-chloro-2-methylphenol: The reaction requires the formation of the corresponding phenoxide. If the base is not strong enough or used in insufficient amounts, the deprotonation will be incomplete.
-
Solution: Ensure the use of a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate stoichiometric ratio. The reaction should be carried out under anhydrous conditions as water can quench the base.
-
-
Side Reactions: The primary competing side reaction is the E2 elimination, especially if the methylating agent is sterically hindered (though less common with methylating agents). C-alkylation of the phenoxide can also occur.
-
Solution: Use a primary methylating agent like methyl iodide or dimethyl sulfate. Control the reaction temperature, as higher temperatures can favor side reactions.
-
-
Poor Quality of Reagents: Degradation of the methylating agent or the use of a weak base can significantly impact the yield.
-
Solution: Use fresh, high-purity reagents. Ensure that the solvent is anhydrous.
-
Q3: Our electrophilic chlorination of 2-methylanisole is resulting in a low yield of the desired 4-chloro isomer. What could be the issue?
Low yields of this compound in electrophilic chlorination are often due to a lack of regioselectivity and the formation of multiple products.
-
Formation of Isomeric Byproducts: The methoxy (B1213986) and methyl groups of 2-methylanisole are both ortho-, para-directing. This can lead to the formation of other isomers, such as 6-chloro-2-methylanisole and polychlorinated products.[2]
-
Solution: The choice of chlorinating agent and catalyst is crucial for controlling regioselectivity. The reaction should be run at a controlled, often low, temperature to enhance selectivity. Careful monitoring of the reaction progress by GC-MS or TLC is recommended to stop the reaction once the desired product is maximized.
-
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly influence the product distribution.
-
Solution: Systematically optimize the reaction conditions. A solvent polarity study may be beneficial as it can influence the reactivity of the electrophile.
-
Product Purity and Purification Issues
Q4: We are having difficulty purifying this compound from the crude reaction mixture. What are the common impurities and how can they be removed?
Common impurities depend on the synthetic route used.
-
From Williamson Ether Synthesis:
-
Unreacted 4-chloro-2-methylphenol: This can be removed by washing the organic layer with an aqueous base solution (e.g., NaOH) to deprotonate the phenol (B47542) and extract it into the aqueous phase.
-
Byproducts of C-alkylation: These may have different boiling points and can potentially be separated by fractional distillation.
-
-
From Electrophilic Chlorination:
-
Isomeric Chlorinated Products (e.g., 6-chloro-2-methylanisole): The boiling points of these isomers can be very close, making separation by distillation challenging. High-performance liquid chromatography (HPLC) or careful fractional distillation under reduced pressure may be necessary.[3]
-
Polychlorinated Products: These will have higher boiling points and can typically be separated by distillation.
-
Q5: During vacuum distillation of the final product, we are observing tar formation. What is the cause and how can it be prevented?
Tar formation during distillation is often due to the thermal decomposition of impurities or the product itself at high temperatures.
-
Solution:
-
Ensure the crude product is as clean as possible before distillation by performing appropriate aqueous washes to remove acidic or basic impurities.
-
Use a lower distillation temperature by employing a higher vacuum.
-
Consider using a milder purification technique such as column chromatography on silica (B1680970) gel if distillation proves problematic.[4]
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Williamson Ether Synthesis | Electrophilic Chlorination |
| Starting Materials | 4-chloro-2-methylphenol, Methylating agent (e.g., CH₃I, (CH₃)₂SO₄), Base (e.g., K₂CO₃, NaH) | 2-methylanisole, Chlorinating agent (e.g., SO₂Cl₂, NCS), Catalyst (optional) |
| Typical Solvents | Acetone, DMF, Acetonitrile | Dichloromethane (B109758), Carbon tetrachloride |
| Reaction Temperature | Room temperature to reflux | 0°C to room temperature |
| Reported Yields | Generally high (can exceed 80%)[4] | Variable, depends heavily on regioselectivity |
| Key Advantages | High regioselectivity, generally clean reaction | More atom-economical (fewer steps if starting from 2-methylanisole) |
| Key Disadvantages | Requires the synthesis of 4-chloro-2-methylphenol as a starting material | Can produce a mixture of isomers, requiring careful purification[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
4-chloro-2-methylphenol
-
Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic.
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-chloro-2-methylphenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture to room temperature and add dimethyl sulfate (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound via Electrophilic Chlorination
Materials:
-
2-methylanisole
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-methylanisole (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C and monitor its progress by GC-MS to maximize the formation of the 4-chloro isomer.
-
Once the desired conversion is achieved, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of isomers. Purify by careful fractional distillation under reduced pressure or by preparative HPLC to isolate the this compound.[3]
Mandatory Visualization
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Caption: Workflow for the Electrophilic Chlorination of 2-Methylanisole.
Caption: Troubleshooting logic for low reaction yields.
References
Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2-methylanisole
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving 4-chloro-2-methylanisole. The following guides and FAQs address common issues related to solvent effects on the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the reaction of this compound with nucleophiles?
A1: The primary reaction mechanism is nucleophilic aromatic substitution (SNAr). This is typically a two-step process. First, the nucleophile attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring. The presence of the methoxy (B1213986) group, an electron-donating group, can influence the reactivity of the ring.
Q2: How does solvent polarity influence the SNAr reaction rate of this compound?
A2: Solvent polarity plays a crucial role in stabilizing the charged Meisenheimer intermediate. Polar solvents can solvate this intermediate, lowering the activation energy of the reaction and thus increasing the reaction rate. However, the type of polar solvent (protic or aprotic) is a critical factor.
Q3: Should I use a polar protic or a polar aprotic solvent for my reaction?
A3: Generally, polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are preferred for SNAr reactions.[1] These solvents can effectively stabilize the Meisenheimer complex through dipole-dipole interactions without strongly solvating the nucleophile. Polar protic solvents (e.g., water, ethanol, methanol) can also stabilize the intermediate, but they can form hydrogen bonds with the nucleophile, which can decrease its nucleophilicity and slow down the reaction.[2]
Q4: I am observing very slow or no reaction. What are the likely causes related to the solvent?
A4: A slow or non-existent reaction can be attributed to several solvent-related factors:
-
Inappropriate solvent choice: The solvent may not be polar enough to stabilize the intermediate.
-
Use of a protic solvent: The nucleophile might be deactivated by hydrogen bonding with a protic solvent.
-
Poor solubility: One or more of the reactants may not be sufficiently soluble in the chosen solvent.
Q5: Can the solvent influence the product distribution?
A5: Yes, the solvent can influence the product distribution, especially if there are competing reaction pathways or if the solvent itself can act as a nucleophile. For instance, in solvolysis reactions where the solvent is also the nucleophile (e.g., in alcohols), the choice of alcohol will determine the ether product formed. Additionally, the solvent can affect the regioselectivity of the reaction if there are multiple potential reaction sites, although for this compound, substitution at the chlorine position is dominant.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Polarity | Switch to a more polar aprotic solvent like DMF, DMSO, or NMP to better stabilize the Meisenheimer complex.[1] |
| Deactivated Nucleophile in Protic Solvents | Replace the protic solvent (e.g., ethanol, water) with a polar aprotic solvent. If a protic solvent is necessary, consider using a stronger base to increase the effective concentration of the deprotonated, more reactive nucleophile.[2] |
| Poor Reactant Solubility | Select a solvent that ensures the solubility of both the this compound and the nucleophile at the reaction temperature. A solvent mixture can sometimes be effective. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate.[1] Monitor for potential decomposition at higher temperatures. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Reaction with a Nucleophilic Solvent | If using a nucleophilic solvent (e.g., an alcohol), it may compete with your intended nucleophile. Use a non-nucleophilic solvent if this is not the desired outcome. |
| Decomposition of Reactants or Products | The reaction conditions (high temperature, strong base) may be too harsh. Try lowering the reaction temperature, using a milder base, or reducing the reaction time. |
| Presence of Water | If water is a potential competing nucleophile, ensure all reagents and solvents are anhydrous. |
Issue 3: Difficulty in Product Isolation
| Possible Cause | Troubleshooting Step |
| High-Boiling Point Solvent | Solvents like DMSO and DMF can be difficult to remove. Consider using a solvent with a lower boiling point if the reaction proceeds efficiently. For high-boiling solvents, use high-vacuum distillation or aqueous workup and extraction to remove the solvent. |
| Product is Highly Soluble in the Reaction Solvent | After the reaction, quench with water and extract the product with a suitable organic solvent in which the product is soluble but the reaction solvent is not. |
Quantitative Data Summary
Disclaimer: The following data is for analogous SNAr reactions and is intended to be illustrative of the expected solvent effects on the reactivity of this compound.
Table 1: Relative Rate Constants for the Reaction of a Substituted Chlorobenzene with Piperidine in Various Solvents at 25°C (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) |
| Hexane | 1.9 | 1 |
| Dioxane | 2.2 | 130 |
| Ethyl Acetate | 6.0 | 1,100 |
| Acetonitrile | 37.5 | 28,000 |
| Dimethylformamide (DMF) | 36.7 | 55,000 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 150,000 |
This table illustrates the general trend that reaction rates for SNAr reactions increase significantly with the polarity and hydrogen bond accepting ability of the aprotic solvent.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of this compound with an Amine Nucleophile
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Base (e.g., K2CO3, Et3N)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and the base (1.5 eq).
-
Add the anhydrous polar aprotic solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Kinetic Study of the Reaction of this compound with a Nucleophile
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide)
-
A series of anhydrous solvents (e.g., Methanol, Ethanol, DMF, DMSO)
-
UV-Vis spectrophotometer or HPLC
-
Thermostatted cell holder
-
Stock solutions of reactants
Procedure:
-
Prepare stock solutions of this compound and the nucleophile in the chosen solvent.
-
Equilibrate the solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the reactant solutions in a cuvette or reaction vial under pseudo-first-order conditions (a large excess of the nucleophile).
-
Monitor the reaction progress by measuring the change in absorbance of the product or reactant at a specific wavelength over time using a UV-Vis spectrophotometer, or by taking aliquots at various time points and analyzing them by HPLC.
-
Determine the pseudo-first-order rate constant (kobs) by fitting the data to the appropriate integrated rate law.
-
Calculate the second-order rate constant (k2) by dividing kobs by the concentration of the nucleophile in excess.
-
Repeat the experiment in different solvents to compare the rate constants.
Visualizations
Caption: General experimental workflow for SNAr reactions.
Caption: Logical relationship of solvent type and its effect on SNAr reaction rates.
References
scale-up considerations for 4-Chloro-2-methylanisole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-methylanisole. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory and industrial synthesis route for this compound is the electrophilic chlorination of 2-methylanisole (B146520).[1] Other described methods, though less common, include the methylation of 4-chloro-2-methylphenol (B52076) and oxidative methods from simpler precursors.[1]
Q2: What are the main safety hazards associated with this compound?
A2: this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Q3: What are the typical physical properties of this compound?
A3: this compound is a clear, colorless to slightly yellowish liquid after melting.[3] It has a melting point of 36-39 °C and is soluble in organic solvents with limited solubility in water.[3]
Q4: What analytical methods are suitable for monitoring reactions involving this compound and its impurities?
A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a scalable method suitable for analyzing this compound and for isolating impurities.[4] A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[4]
Troubleshooting Guides
Issue 1: Low Yield in the Chlorination of 2-Methylanisole
Q: My reaction to synthesize this compound from 2-methylanisole is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in this electrophilic aromatic substitution can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Incomplete Reaction:
-
Possible Cause: Insufficient reaction time or temperature. The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting material (2-methylanisole). If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary.
-
-
Sub-optimal Reagent Stoichiometry:
-
Possible Cause: The molar ratio of the chlorinating agent to 2-methylanisole may not be optimal. An excess of the chlorinating agent is often required.
-
Troubleshooting: Experiment with slightly increasing the equivalents of the chlorinating agent. However, be aware that a large excess can lead to the formation of di-chlorinated byproducts.
-
-
Loss of Product During Work-up:
-
Possible Cause: this compound has some volatility. Product may be lost during solvent removal under reduced pressure if the temperature is too high.
-
Troubleshooting: When removing the solvent, use a rotary evaporator with a controlled water bath temperature (e.g., < 40°C) to minimize evaporative losses. Ensure efficient condensation.
-
-
Decomposition of Product:
-
Possible Cause: Although generally stable, prolonged exposure to strong acidic or basic conditions during work-up could potentially lead to some degradation.
-
Troubleshooting: Neutralize the reaction mixture promptly after quenching. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine to remove residual acids or bases.
-
Issue 2: High Levels of Isomeric Impurities
Q: My final product contains significant amounts of other chlorinated isomers. How can I improve the regioselectivity of the chlorination reaction?
A: The methoxy (B1213986) and methyl groups on the aromatic ring of 2-methylanisole are both ortho-, para-directing groups. This can lead to the formation of several isomers during chlorination. The primary impurity is often the 2,4-dichloro- or 6-chloro- isomers.
-
Reaction Temperature Control:
-
Possible Cause: Higher reaction temperatures can lead to decreased selectivity and the formation of multiple isomers.
-
Troubleshooting: Maintain a low and consistent reaction temperature. For many chlorination reactions, temperatures between 0°C and room temperature are optimal. Use an ice bath to control any exotherm.
-
-
Choice of Chlorinating Agent and Catalyst:
-
Possible Cause: The choice of chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) and catalyst (e.g., a mild Lewis acid) can significantly influence the regioselectivity.
-
Troubleshooting: A systematic screening of different chlorinating agents and catalysts may be necessary to find the optimal conditions for maximizing the yield of the desired 4-chloro isomer.
-
-
Purification Strategy:
-
Possible Cause: The isomeric impurities may co-elute or have similar boiling points, making purification difficult.
-
Troubleshooting:
-
Fractional Distillation: Under vacuum, carefully perform fractional distillation. The different isomers may have slightly different boiling points allowing for their separation.
-
Chromatography: Optimize the column chromatography conditions. A less polar solvent system may improve the separation of the isomers on a silica (B1680970) gel column. Preparative HPLC can also be an effective, albeit more expensive, option for high-purity material.[4]
-
-
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO | [5] |
| Molecular Weight | 156.61 g/mol | [5] |
| Appearance | Clear colorless to slightly yellowish liquid | [3] |
| Melting Point | 36-39 °C | [3] |
| Boiling Point | 104 °C at 20 mmHg | [3] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity Name | Potential Origin | Separation Consideration |
| 2-Methylanisole | Unreacted starting material | Lower boiling point than the product; can be removed by distillation. |
| 2-Chloro-6-methylanisole | Isomeric byproduct of chlorination | Similar polarity and boiling point to the desired product, making separation challenging. May require fractional distillation or optimized chromatography. |
| 2,4-Dichloro-6-methylanisole | Di-chlorinated byproduct | Higher boiling point and different polarity than the desired product; separable by distillation or chromatography. |
| Other positional isomers | Minor byproducts of chlorination | Their separation will depend on their specific physical properties relative to this compound. |
Table 3: General Scale-Up Considerations for this compound Synthesis
| Parameter | Laboratory Scale (mmol - g) | Pilot/Industrial Scale (kg - tons) Considerations |
| Heat Transfer | Easily managed with standard glassware and cooling baths. | The surface-area-to-volume ratio decreases, making heat dissipation from exothermic reactions challenging. Requires jacketed reactors with precise temperature control. Runaway reactions are a major safety concern. |
| Mass Transfer & Mixing | Efficiently achieved with magnetic stir bars or overhead stirrers in round-bottom flasks. | In large reactors, inefficient mixing can lead to localized "hot spots," reducing selectivity and yield, and increasing impurity formation. Requires appropriately designed impellers and baffles to ensure homogeneity. |
| Reagent Addition | Typically done manually via dropping funnel over minutes. | The rate of addition of reagents, especially the chlorinating agent, becomes critical to control the reaction exotherm and maintain selectivity. Automated dosing systems are essential. |
| Work-up & Isolation | Simple liquid-liquid extractions in separatory funnels and lab-scale distillation or chromatography. | Large-volume extractions require specialized equipment. Purification is often achieved through fractional distillation in large columns, which requires significant process optimization. |
| Safety | Standard fume hood and PPE. | Requires a comprehensive Process Hazard Analysis (PHA). Enclosed systems, pressure relief valves, and emergency shutdown procedures are mandatory. |
| Impurity Profile | Minor impurities may be easily removed by chromatography. | Even small percentages of impurities can amount to large quantities. The impurity profile must be well-characterized and controlled to meet product specifications. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound via Chlorination of 2-Methylanisole
This protocol is a representative example based on general procedures for the chlorination of activated aromatic rings and should be optimized for specific laboratory conditions.
Materials:
-
2-Methylanisole
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methylanisole (1 equivalent) in dichloromethane. Cool the solution to 0°C using an ice bath.
-
Chlorination: Slowly add sulfuryl chloride (1.05 - 1.1 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate. Ensure adequate ventilation as gas evolution (CO₂ and SO₂) will occur.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 40°C.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.
Visualizations
Caption: Synthesis pathway for this compound highlighting potential side reactions.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-2-methylanisole and 4-Bromo-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Aryl halides, in particular, are foundational building blocks for the construction of complex molecular architectures prevalent in pharmaceuticals and advanced materials. This guide provides an objective comparison of the reactivity of two closely related aryl halides: 4-Chloro-2-methylanisole and 4-Bromo-2-methylanisole. The comparative analysis focuses on their performance in key chemical transformations, supported by established principles and illustrative experimental data.
Introduction to Aryl Halide Reactivity
The reactivity of an aryl halide is primarily governed by the nature of the carbon-halogen (C-X) bond. In general, for reactions involving the cleavage of this bond, the reactivity trend follows the order of bond strength: C-I < C-Br < C-Cl < C-F. Consequently, aryl iodides are typically the most reactive, followed by bromides, chlorides, and fluorides. This trend is particularly prominent in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electronegativity of the halogen plays a more significant role in stabilizing the intermediate Meisenheimer complex, leading to a reversed reactivity trend where aryl fluorides and chlorides are often more reactive than their bromide and iodide counterparts.
This guide will delve into a comparative analysis of this compound and 4-Bromo-2-methylanisole across three major classes of reactions: palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, 4-Bromo-2-methylanisole is generally more reactive than this compound due to the weaker C-Br bond compared to the C-Cl bond. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo derivative.
Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole (B123540) | Phenylboronic acid | Pd/HPS | K₂CO₃ | H₂O | 80 | 1 | 95 |
| 4-Chloroanisole (B146269) | Phenylboronic acid | Pd₂(dba)₃ / Ligand | tBuOK | 1,4-Dioxane | 100 | 24 | 47 |
This data is illustrative and compiled from different sources with non-identical reaction conditions. Direct comparison of yields should be interpreted with caution.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. Similar to the Suzuki coupling, the bromo-substituted anisole (B1667542) is generally more reactive. A study comparing 4-bromobenzonitrile (B114466) and 4-chlorobenzonitrile (B146240) in an amidation reaction (a related C-N bond formation) showed a dramatic difference in yield, highlighting the superior reactivity of the bromide.[1]
| Aryl Halide | Amine/Amide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Benzamide | [Pd(cinnamyl)Cl]₂ / XantPhos | DBU | DMF | 100 | 18 | 83[1] |
| 4-Chlorobenzonitrile | Benzamide | [Pd(cinnamyl)Cl]₂ / XantPhos | DBU | DMF | 100 | 18 | 20[1] |
This data for benzonitrile (B105546) analogs illustrates the general reactivity trend.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions, the reactivity trend is often reversed, with chloro-substituted arenes being more reactive than their bromo counterparts. This is attributed to the higher electronegativity of chlorine, which better stabilizes the negative charge in the intermediate Meisenheimer complex. Therefore, this compound is expected to be more reactive than 4-Bromo-2-methylanisole in SNAr reactions.
| Aryl Halide | Nucleophile | Conditions | Expected Reactivity |
| This compound | e.g., NaOMe | Heat | Higher |
| 4-Bromo-2-methylanisole | e.g., NaOMe | Heat | Lower |
Metal-Halogen Exchange
Metal-halogen exchange is a fundamental reaction for the preparation of organometallic reagents, such as organolithiums and Grignard reagents. The rate of this exchange generally follows the trend I > Br > Cl.[2] Consequently, 4-Bromo-2-methylanisole will undergo metal-halogen exchange more readily and under milder conditions than this compound. The formation of the corresponding Grignard reagent from 4-bromoanisole is a well-established process.
| Aryl Halide | Reagent | Conditions | Expected Reactivity |
| This compound | n-BuLi or Mg | Harsher conditions may be required | Lower |
| 4-Bromo-2-methylanisole | n-BuLi or Mg | Milder conditions | Higher |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Note that for this compound, more forcing conditions (e.g., higher temperature, longer reaction time, more active catalyst) may be required to achieve comparable yields to 4-Bromo-2-methylanisole.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-methylanisole with Phenylboronic Acid
Materials:
-
4-Bromo-2-methylanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
Procedure:
-
To a flame-dried round-bottom flask, add 4-Bromo-2-methylanisole, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
For this compound, a more active catalyst system (e.g., a palladacycle with a bulky phosphine (B1218219) ligand) and higher temperatures (100-120 °C) may be necessary.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-2-methylanisole with Morpholine (B109124)
Materials:
-
4-Bromo-2-methylanisole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene, followed by 4-Bromo-2-methylanisole and morpholine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
For this compound, a more electron-rich and sterically hindered ligand (e.g., a biaryl phosphine) and potentially higher temperatures may be required for efficient coupling.
Visualization of Reactivity Comparison
Caption: Comparative reactivity of the two anisole derivatives.
Conclusion
The choice between this compound and 4-Bromo-2-methylanisole as a synthetic precursor is highly dependent on the intended chemical transformation. For palladium-catalyzed cross-coupling reactions and metal-halogen exchange, 4-Bromo-2-methylanisole is the more reactive substrate, often allowing for more facile and efficient reactions. Conversely, for nucleophilic aromatic substitution reactions, this compound is generally the preferred starting material due to its enhanced reactivity. A thorough understanding of these reactivity trends is crucial for the strategic design and successful execution of synthetic routes in research and development.
References
A Comparative Guide to the Reactivity of 4-Chloro-2-methylanisole and Other Chloroanisole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Chloro-2-methylanisole and its structural isomers. Understanding the relative reactivity of these chloroanisole isomers is crucial for their application as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The position of the chloro, methoxy (B1213986), and methyl groups on the aromatic ring significantly influences the molecule's electronic properties and steric hindrance, thereby dictating its behavior in key chemical transformations.
This document summarizes quantitative data from various studies on prominent reactions in drug development, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Grignard reagent formation. Detailed experimental protocols for these reactions are also provided to support your research endeavors.
Influence of Substituent Positions on Reactivity
The reactivity of chloroanisole isomers is governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring.
-
Electronic Effects: The methoxy group (-OCH₃) is a strong electron-donating group through resonance (+M effect) and moderately electron-withdrawing through induction (-I effect). The overall effect is activating, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The methyl group (-CH₃) is a weak electron-donating group through induction (+I effect). The chlorine atom (-Cl) is electron-withdrawing through its inductive effect (-I effect) and weakly electron-donating through resonance (+M effect), with the inductive effect being dominant, thus deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution.
-
Steric Effects: The presence of a methyl group, particularly in the ortho position to the chlorine atom, can sterically hinder the approach of reagents to the reaction center, potentially slowing down reaction rates.
These combined effects influence the reactivity of the carbon-chlorine (C-Cl) bond, which is the primary site of transformation in many of the reactions discussed below.
Comparative Reactivity in Key Synthetic Transformations
The following sections provide a comparative analysis of the reactivity of this compound and its isomers in several important classes of organic reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The reactivity of the aryl chloride in this reaction is highly dependent on the electronic and steric environment of the C-Cl bond.
Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling of Chloroanisole Isomers with Phenylboronic Acid
| Chloroanisole Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Data not available in cited sources | - | - | - | - | - |
| 2-Chloro-4-methylanisole | Data not available in cited sources | - | - | - | - | - |
| 2-Chloroanisole (B146271) | Data not available in cited sources | - | - | - | - | - |
| 3-Chloroanisole (B146291) | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | No Product[1] |
| 4-Chloroanisole (B146269) | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 80 | - | 78[2] |
| 4-Chloroanisole | Pd(OAc)₂ / Triazolium Salt | tBuOK | 1,4-Dioxane (B91453) | 100 | 2 | 47 (Conversion)[3] |
Analysis of Reactivity:
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction, forming a C-N bond between an aryl halide and an amine. This reaction is fundamental in the synthesis of pharmaceuticals, many of which are arylamines.
Table 2: Comparison of Yields in the Buchwald-Hartwig Amination of Chloroanisole Isomers
| Chloroanisole Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Data not available in cited sources | - | - | - | - | - | - |
| 2-Chloro-4-methylanisole | Data not available in cited sources | - | - | - | - | - | - |
| 2-Chloroanisole | Morpholine | Pd₂(dba)₃ / P(t-Bu)₃-N(CH₂CH₂N(i-Bu))₃ | NaOtBu | Toluene (B28343) | 80 | 24 | <40[4] |
| 3-Chloroanisole | Data not available in cited sources | - | - | - | - | - | - |
| 4-Chloroanisole | N-Boc-piperazine | Pd₂(dba)₃ / P(t-Bu)₃-N(CH₂CH₂N(i-Bu))₃ | NaOtBu | Toluene | 80 | 24 | 99[4] |
| 4-Chloroanisole | Aniline | Pd(OAc)₂ / BrettPhos | K(O-t-Bu) | - | - | - | 77[5] |
Analysis of Reactivity:
Similar to the Suzuki-Miyaura coupling, direct comparative data for this compound is scarce. The significantly lower yield for 2-chloroanisole compared to 4-chloroanisole suggests that steric hindrance from the ortho-methoxy group impedes the reaction. In this compound, the methyl group is ortho to the chlorine. This steric bulk might lead to a lower yield or require more forcing conditions compared to 4-chloroanisole. The high yields achieved with 4-chloroanisole highlight the favorable electronic contribution of the para-methoxy group.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. The ease of this reaction is influenced by the reactivity of the C-Cl bond.
Table 3: Comparison of Yields in Grignard Reagent Formation from Chloroanisole Isomers
| Chloroanisole Isomer | Solvent | Time (h) | Yield (%) |
| This compound | Data not available in cited sources | - | - |
| 2-Chloro-4-methylanisole | Data not available in cited sources | - | - |
| 2-Chloroanisole | Tetrahydropyran | 12 | 99.3 |
| 3-Chloroanisole | Data not available in cited sources | - | - |
| 4-Chloroanisole | Tetrahydropyran | 18 | 99 |
Analysis of Reactivity:
High yields are reported for the formation of Grignard reagents from both 2- and 4-chloroanisole, suggesting that the electronic effects of the methoxy group do not significantly hinder this reaction. The slightly shorter reaction time for 2-chloroanisole might indicate a subtle electronic or steric influence that facilitates the reaction. Without data for this compound, a direct comparison is not possible, but it is expected to form the corresponding Grignard reagent in good yield.
Logical Workflow for Grignard Reagent Formation
Caption: A typical workflow for the preparation of a Grignard reagent.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides[6][7]
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium(II) acetate catalyst (0.5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides[4][8]
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.0 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (2.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 mmol), amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (1.0 mol%), and P(t-Bu)₃ (2.0 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.
General Procedure for Grignard Reagent Formation from Aryl Chlorides[9][10]
Materials:
-
Magnesium turnings (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
A crystal of iodine (initiator)
-
Three-necked round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Assemble a dry three-necked round-bottom flask with a reflux condenser and a dropping funnel under an inert atmosphere.
-
Place the magnesium turnings (1.2 equiv) and a crystal of iodine in the flask.
-
Gently heat the flask with a heat gun to activate the magnesium until iodine vapors are observed, then allow it to cool.
-
Dissolve the aryl chloride (1.0 equiv) in anhydrous THF or diethyl ether and add it to the dropping funnel.
-
Add a small portion of the aryl chloride solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has started, add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until all the magnesium has been consumed.
-
The resulting solution of the Grignard reagent is ready for use in subsequent reactions. The yield can be determined by titration.
Conclusion
The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. While a comprehensive, direct comparative dataset is not available in the current literature, the existing data for individual isomers allows for informed predictions. 4-chloroanisole generally exhibits good reactivity in palladium-catalyzed cross-coupling reactions due to the activating effect of the para-methoxy group. The presence of a methyl group, as in this compound, introduces steric hindrance that may temper this reactivity. For Grignard reagent formation, the electronic nature of the substituents appears to have a less pronounced effect, with high yields being attainable for various isomers.
This guide provides a foundation for researchers working with these valuable synthetic intermediates. The provided experimental protocols offer a starting point for laboratory work, and the comparative data, though incomplete, can aid in the strategic selection of isomers and reaction conditions for the synthesis of target molecules in drug discovery and development. Further quantitative studies directly comparing the reactivity of these isomers under standardized conditions would be a valuable contribution to the field.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Catalytic Reactivity of Halogenated Anisoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of halogenated anisoles—specifically chloro-, bromo-, and iodoanisoles—in various catalytic reactions. Understanding the relative reactivity of these substrates is crucial for designing efficient synthetic routes and optimizing reaction conditions in the development of pharmaceuticals and other fine chemicals. This document summarizes key performance data from the literature, offers detailed experimental protocols for representative reactions, and visualizes essential workflows and reaction mechanisms.
Reactivity Trends in Catalytic Cross-Coupling Reactions
The reactivity of halogenated anisoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. The generally accepted order of reactivity is a direct consequence of the decreasing C-X bond strength down the halogen group, which facilitates the often rate-limiting oxidative addition of the palladium(0) catalyst into the C-X bond.[1]
Reactivity Order: Iodoanisole > Bromoanisole > Chloroanisole
This trend means that iodoanisoles typically react under milder conditions, require lower catalyst loadings, and proceed with faster reaction rates compared to their bromo and chloro counterparts. Chloroanisoles, possessing the strongest C-Cl bond, are the most challenging substrates and often necessitate more forcing conditions and specialized, highly active catalyst systems to achieve comparable yields.
Comparative Performance in Cross-Coupling Reactions
The following tables summarize representative experimental data for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of 4-halogenated anisoles. It is important to note that direct comparative studies under identical conditions for all three substrates are not always available in the literature. Therefore, the data presented is a compilation from various sources to illustrate the general reactivity trends.
Table 1: Suzuki-Miyaura Coupling of 4-Haloanisoles with Phenylboronic Acid
| 4-Haloanisole | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | [Pd₂(dba)₃] / Arylcalixarenylphosphine | tBuOK | Toluene | 100 | 2 | 91.5 | [2] |
| 4-Bromoanisole | Pd/C | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 | |
| 4-Iodoanisole (B42571) | Pd/RHA | K₂CO₃ | Ethanol | 100 | 24 | High | [3] |
Note: Direct yield comparison for 4-iodoanisole under similar conditions was not explicitly found, but competitive experiments show it is significantly more reactive than 4-bromoanisole.
Table 2: Heck Reaction of 4-Haloanisoles with Styrene
| 4-Haloanisole | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/H₂O | 120 | 12 | Moderate | [4] |
| 4-Bromoanisole | Pd(OAc)₂ / HUGPHOS-2 | Cs₂CO₃ | DMF | 130 | 1 | 46.5 | [5] |
| 4-Iodoanisole | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | High | [4] |
Note: Yields are highly dependent on the specific catalyst and conditions used. The data illustrates that iodo- and bromoanisoles generally give good yields, while chloroanisole requires more specialized catalysts.
Table 3: Sonogashira Coupling of 4-Haloanisoles with Phenylacetylene
| 4-Haloanisole | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | PdCl₂(PPh₃)₂ / CuI | K₂CO₃ | Water | 80 | - | Low | [6] |
| 4-Bromoanisole | [PdCl₂(PPh₃)₂] | TBAF | - | - | 3 | 86 | |
| 4-Iodoanisole | CuI / NHC Ligand | K₂CO₃ | DMF | 100 | - | Good | [7] |
Note: The reactivity of chloroanisole in Sonogashira coupling is generally low, often requiring higher temperatures and specialized ligands. Iodoanisole is the most reactive substrate for this transformation.
Comparative Performance in Other Catalytic Reactions
Table 4: Catalytic Hydrodehalogenation of Halogenated Aromatics
| Substrate | Catalyst | H₂ Source | Temp. (°C) | Time | Reactivity Trend | Reference |
| Halophenols | 5% Pd/C | H₂ | 30 | 10-180 min | C-Br > C-Cl > C-I | [8][9] |
| Halophenols | Raney Ni | H₂ | 30 | 10-180 min | C-I > C-Br > C-Cl | [8][9] |
Note: This data on halophenols provides insight into the expected trends for halogenated anisoles. The reactivity order can be influenced by the catalyst, with high adsorption of iodoarenes on Pd/C potentially inhibiting the reaction.
Table 5: Catalytic Oxidation of Halogenated Benzenes
| Substrate | Catalyst | Oxidant | Temp. (°C) | Conversion | Reference |
| Chlorobenzene | V₂O₅–WO₃/TiO₂ | Air | 150-350 | Increases with temp. | [10] |
| Bromobenzene | V₂O₅–WO₃/TiO₂ | Air | 150-350 | Increases with temp. | [10] |
Note: This study on halogenated benzenes suggests that both chloro- and bromo-aromatics undergo catalytic oxidation, with conversion increasing with temperature. Data for iodo-aromatics in a directly comparative study was not found.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
4-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
1,4-Dioxane (B91453) (8 mL)
-
Deionized water (2 mL)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and deionized water to the flask via syringe.
-
The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to obtain the desired 4-methoxybiphenyl.[11]
Protocol 2: Heck Reaction of 4-Bromoanisole with Styrene
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv)
-
HUGPHOS-2 (or other suitable phosphine (B1218219) ligand) (0.01 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine 4-bromoanisole, cesium carbonate, palladium(II) acetate, and the phosphine ligand.
-
Add DMF as the solvent, followed by the addition of styrene.
-
The reaction mixture is heated to 130 °C with stirring for 1 hour.
-
After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the trans-4-methoxystilbene.[5]
Protocol 3: Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene
Materials:
-
4-Iodoanisole (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
N-Heterocyclic Carbene (NHC) ligand (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 4-iodoanisole, copper(I) iodide, the NHC ligand, and potassium carbonate.
-
Add DMF as the solvent, followed by the addition of phenylacetylene.
-
The reaction mixture is heated to 100 °C with stirring until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 1-methoxy-4-(phenylethynyl)benzene.[7]
Visualizations
Palladium-Catalyzed Cross-Coupling Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 3. researchgate.net [researchgate.net]
- 4. sctunisie.org [sctunisie.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative kinetics study of the catalytic oxidation of benzene and its mono-halogenated derivatives over V$_{2}$O$_{5}$–WO$_{3}$/TiO$_{2}$ catalyst [comptes-rendus.academie-sciences.fr]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Method Validation for 4-Chloro-2-methylanisole Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical compounds is paramount. This guide provides an objective comparison of two primary analytical methods for the quantification of 4-Chloro-2-methylanisole: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The performance of these methods is evaluated based on key validation parameters as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Method Performance Comparison
The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired analytical throughput. GC-MS is generally favored for volatile and semi-volatile compounds due to its high sensitivity and selectivity. HPLC offers a versatile alternative, particularly for less volatile compounds or when derivatization is not desirable.
The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the analysis of compounds structurally similar to this compound.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.997 |
| Limit of Detection (LOD) | 0.05 ppm | ~1 µg/mL |
| Limit of Quantification (LOQ) | 0.08 ppm | ~3 µg/mL |
| Accuracy (Recovery %) | 90.5 - 108.7% | 95 - 105% |
| Precision (RSD %) | < 6.0% | < 5% |
| Typical Application | Trace level analysis in complex matrices (e.g., environmental, biological samples). | Quantification in pharmaceutical formulations and simpler matrices. |
Detailed Experimental Protocols
Robust and reproducible analytical data are contingent on well-defined experimental protocols. The following sections detail representative methodologies for the quantification of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is adapted from a validated procedure for a similar chlorinated volatile compound and is suitable for the trace-level quantification of this compound.[1]
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane). From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1 to 50 µg/mL).
-
Sample Extraction: For solid samples, utilize headspace solid-phase microextraction (HS-SPME) for the extraction of the volatile analyte. For liquid samples, a liquid-liquid extraction with a non-polar solvent like hexane (B92381) can be employed.
-
Internal Standard: To improve accuracy and precision, add a known concentration of a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar compound with a distinct retention time) to all standards and samples.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 156, 141, 113).
-
High-Performance Liquid Chromatography (HPLC-UV) Method
This hypothetical HPLC method is based on established procedures for the analysis of similar aromatic compounds and would require validation for this compound.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 225 nm.
Visualized Workflows and Relationships
To further clarify the experimental processes and the logical relationships in method validation, the following diagrams are provided.
References
A Comparative Guide: GC-MS vs. HPLC for 4-Chloro-2-methylanisole Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their starting materials is a cornerstone of drug development and manufacturing, mandated by regulatory bodies like the International Council for Harmonisation (ICH). The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. 4-Chloro-2-methylanisole, a key starting material or intermediate in various syntheses, requires robust analytical methods for impurity profiling to ensure the quality and consistency of the final API.
This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the impurity profiling of this compound. We will delve into the principles of each technique, present supporting experimental data, and provide detailed methodologies to assist researchers in selecting the most appropriate method for their specific needs.
At a Glance: GC-MS vs. HPLC for this compound
The choice between GC-MS and HPLC for impurity profiling of this compound hinges on the volatility of the impurities and the required sensitivity of the analysis. As a volatile compound itself, this compound and many of its process-related impurities are well-suited for GC-MS analysis, which generally offers higher sensitivity for such analytes. HPLC is a versatile alternative, particularly for less volatile or thermally labile impurities that may be present.
The following table summarizes the key performance parameters for each technique, based on validated methods for chloroanisoles and structurally related compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their interaction with a stationary phase. |
| Typical Impurities | Volatile and semi-volatile process impurities and degradation products. | Non-volatile or thermally labile impurities, and starting materials. |
| Limit of Detection (LOD) | High sensitivity, typically in the ng/L (ppt) to µg/L (ppb) range for chloroanisoles. | Moderate sensitivity, typically in the µg/mL (ppm) range for related compounds.[1] |
| Limit of Quantification (LOQ) | High sensitivity, typically in the ng/L (ppt) to µg/L (ppb) range for chloroanisoles. | Moderate sensitivity, typically in the µg/mL (ppm) range for related compounds.[1] |
| Linearity (R²) | Excellent (≥0.99) over a defined concentration range. | Excellent (≥0.99) over a defined concentration range. |
| Precision (%RSD) | Typically <15% for trace analysis. | Typically <2% for routine analysis. |
| Accuracy (% Recovery) | Good, typically within 80-120% for trace analysis. | Excellent, typically within 98-102%. |
| Sample Preparation | May require extraction and derivatization for non-volatile impurities. Headspace analysis is common for volatiles. | Generally simpler, involving dissolution in a suitable solvent. |
Experimental Workflows
The general workflows for impurity profiling of this compound using GC-MS and HPLC are illustrated below.
References
Spectroscopic Analysis for Structural Confirmation of 4-Chloro-2-methylanisole and a Comparison with its Isomer and Parent Compound
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 4-Chloro-2-methylanisole, its structural isomer 4-Chloro-3-methylanisole, and its parent compound 2-methylanisole. The structural confirmation of these compounds is crucial in various research and development settings, particularly in the synthesis of fine chemicals and pharmaceutical intermediates. This document presents detailed experimental data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate unambiguous identification and differentiation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected alternatives. This side-by-side comparison is designed to highlight the distinct spectral features arising from the different substitution patterns on the aromatic ring.
¹H Nuclear Magnetic Resonance (NMR) Data
| Compound Name | Structure | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz |
| This compound | Aromatic Protons: ~7.15 (d, J ≈ 2.5 Hz, 1H, H-3)~7.10 (dd, J ≈ 8.5, 2.5 Hz, 1H, H-5)~6.75 (d, J ≈ 8.5 Hz, 1H, H-6)Methoxy Protons: ~3.80 (s, 3H, -OCH₃)Methyl Protons: ~2.20 (s, 3H, -CH₃) | |
| 4-Chloro-3-methylanisole | Aromatic Protons: ~7.25 (d, J ≈ 8.5 Hz, 1H)~6.80 (d, J ≈ 2.5 Hz, 1H)~6.70 (dd, J ≈ 8.5, 2.5 Hz, 1H)Methoxy Protons: ~3.85 (s, 3H, -OCH₃)Methyl Protons: ~2.35 (s, 3H, -CH₃) | |
| 2-methylanisole | Aromatic Protons: ~7.13 (m, 2H)~6.88 (m, 1H)~6.77 (m, 1H)Methoxy Protons: ~3.76 (s, 3H, -OCH₃)Methyl Protons: ~2.21 (s, 3H, -CH₃)[1] |
¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound Name | Structure | Chemical Shift (δ) ppm |
| This compound | Aromatic Carbons: ~156.0 (C-O)~131.0 (C-Cl)~130.5 (C-H)~128.0 (C-CH₃)~125.0 (C-H)~112.0 (C-H)Methoxy Carbon: ~55.5 (-OCH₃)Methyl Carbon: ~16.0 (-CH₃) | |
| 4-Chloro-3-methylanisole | Aromatic Carbons: ~158.0 (C-O)~138.0 (C-CH₃)~130.0 (C-Cl)~126.0 (C-H)~124.0 (C-H)~111.0 (C-H)Methoxy Carbon: ~55.0 (-OCH₃)Methyl Carbon: ~20.0 (-CH₃) | |
| 2-methylanisole | Aromatic Carbons: ~157.5 (C-O)~130.5 (C-H)~126.5 (C-CH₃)~120.5 (C-H)~110.0 (C-H)Methoxy Carbon: ~55.0 (-OCH₃)Methyl Carbon: ~16.0 (-CH₃)[2] |
Infrared (IR) Spectroscopy Data
| Compound Name | Structure | Major Absorption Peaks (cm⁻¹) |
| This compound | ~3000-2850 (C-H stretch, alkyl)~1600, 1490 (C=C stretch, aromatic)~1250 (C-O stretch, ether)~800 (C-Cl stretch) | |
| 4-Chloro-3-methylanisole | ~3000-2850 (C-H stretch, alkyl)~1600, 1480 (C=C stretch, aromatic)~1240 (C-O stretch, ether)~810 (C-Cl stretch) | |
| 2-methylanisole | ~3000-2850 (C-H stretch, alkyl)~1600, 1495 (C=C stretch, aromatic)~1245 (C-O stretch, ether)[3] |
Mass Spectrometry (MS) Data
| Compound Name | Structure | Major Fragments (m/z) |
| This compound | 156/158 (M⁺, molecular ion with ³⁵Cl/³⁷Cl isotopes)141/143 ([M-CH₃]⁺)113 ([M-CH₃-CO]⁺)77 ([C₆H₅]⁺) | |
| 4-Chloro-3-methylanisole | 156/158 (M⁺, molecular ion with ³⁵Cl/³⁷Cl isotopes)141/143 ([M-CH₃]⁺)113 ([M-CH₃-CO]⁺)77 ([C₆H₅]⁺) | |
| 2-methylanisole | 122 (M⁺, molecular ion)[3][4]107 ([M-CH₃]⁺)[3][4]91 ([C₇H₇]⁺, tropylium (B1234903) ion)[4][5]77 ([C₆H₅]⁺)[3][4][5] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of results.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like those in this guide, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the analyte (approximately 1 µg/mL in a volatile solvent like methanol (B129727) or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 250.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M⁺ and [M+2]⁺ peaks for the chlorinated compounds.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
Establishing a Reference Standard for 4-Chloro-2-methylanisole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing a chemical reference standard for 4-Chloro-2-methylanisole. It outlines the necessary analytical characterization, purity assessment, and stability studies required to qualify a batch of this material for use as a reference standard in research and quality control. This document compares the analytical performance of a candidate reference standard against established quality attributes and provides detailed experimental protocols for key analytical techniques.
Characterization of this compound Reference Standard
A reference standard must be thoroughly characterized to confirm its identity and purity. The following table summarizes the key analytical tests and acceptance criteria for a this compound reference standard.
| Test | Method | Acceptance Criteria | Hypothetical Result for Candidate Batch |
| Appearance | Visual Inspection | Colorless to pale yellow solid or liquid | Conforms |
| Identity | ¹H NMR | Spectrum conforms to the structure of this compound | Conforms |
| Identity | ¹³C NMR | Spectrum conforms to the structure of this compound | Conforms |
| Identity | Mass Spectrometry | Molecular ion and fragmentation pattern consistent with this compound | Conforms |
| Purity (Assay) | HPLC-UV (277 nm) | ≥ 99.5% | 99.8% |
| Purity (Organic Impurities) | GC-MS | Individual impurities ≤ 0.1%, Total impurities ≤ 0.5% | Largest impurity: 0.08%, Total impurities: 0.2% |
| Water Content | Karl Fischer Titration | ≤ 0.2% | 0.05% |
| Residual Solvents | Headspace GC-MS | Meets USP <467> limits | Conforms |
| Sulphated Ash | USP <281> | ≤ 0.1% | < 0.05% |
Comparison with Alternative Reference Standards
Currently, there are no official, pharmacopeial reference standards specifically for this compound. Therefore, a well-characterized in-house primary or secondary reference standard is crucial. For comparative purposes, the table below outlines the typical quality attributes of certified reference materials (CRMs) for structurally related compounds, which can serve as a benchmark for establishing a new reference standard.
| Parameter | This compound (Candidate) | 4-Chlorophenol CRM (Example) [1][2] | 2-Methylanisole CRM (Example) |
| Certified Purity | ≥ 99.5% (proposed) | ≥ 99.8% | ≥ 99.0% |
| Traceability | To be established | Traceable to SI units | Traceable to SI units |
| Uncertainty | To be determined | Stated on the certificate | Stated on the certificate |
| Supplied as | Neat material | Solution in methanol (B129727) (e.g., 1 mg/mL) or neat | Neat material |
| Certificate of Analysis | In development | Comprehensive CoA provided | Comprehensive CoA provided |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure of this compound.
Instrumentation: 500 MHz NMR Spectrometer.
Sample Preparation: Dissolve approximately 10 mg of the candidate reference standard in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Expected Chemical Shifts (Hypothetical):
-
¹H NMR (CDCl₃): δ ~7.2 (d, 1H), 7.1 (dd, 1H), 6.8 (d, 1H), 3.8 (s, 3H), 2.2 (s, 3H) ppm.
-
¹³C NMR (CDCl₃): δ ~156, 131, 130, 128, 125, 111, 56, 16 ppm.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay
Purpose: To determine the purity of this compound and quantify any non-volatile impurities.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile (B52724) and water (gradient elution)
-
Gradient: 40% Acetonitrile to 90% Acetonitrile over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 277 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 25 mg of the candidate reference standard in 50 mL of acetonitrile to obtain a concentration of about 0.5 mg/mL.
-
Sample Solution: Prepare in the same manner as the standard solution.
Calculation: Calculate the purity by area normalization, assuming all impurities have the same response factor as the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Impurities
Purpose: To identify and quantify volatile organic impurities.
Instrumentation: GC system coupled to a Mass Selective Detector.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
Sample Preparation: Prepare a 1 mg/mL solution of the candidate reference standard in dichloromethane.
Stability Indicating Method and Forced Degradation Studies
Purpose: To develop a stability-indicating method and to understand the degradation pathways of this compound.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photostability: Expose to ICH-compliant light conditions.
Analysis: Analyze the stressed samples using the developed HPLC-UV method. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.
Visualization of Workflows and Pathways
Caption: Workflow for establishing a reference standard.
Caption: HPLC method development workflow.
Conclusion
Establishing a well-characterized reference standard for this compound is fundamental for ensuring the accuracy and reliability of analytical data in research and development. The methodologies and comparative data presented in this guide provide a robust framework for the qualification of a candidate material. Adherence to these protocols will ensure that the established reference standard is fit for its intended purpose and contributes to the overall quality of scientific and pharmaceutical development.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-Chloro-2-methylanisole, a key intermediate in the synthesis of various organic compounds, is critical for ensuring product quality and safety in the pharmaceutical and chemical industries.[1] Cross-validation of analytical methods provides the highest level of assurance in the reliability and reproducibility of analytical data.[2][3] This guide presents a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by representative experimental data and detailed methodologies.
Principles of Analytical Method Cross-Validation
Cross-validation is the process of comparing two distinct analytical methods to ensure that they produce comparable results.[4][5] This is essential when transferring a method between laboratories or when a new method is intended to replace an existing one.[3] The core principle is to demonstrate that any differences in the results are within acceptable limits, thereby ensuring the continued integrity of the analytical data.
Data Presentation: A Comparative Analysis of Analytical Techniques
While specific cross-validation data for this compound is not extensively available in the public domain, this section provides a comparative summary of typical validation parameters for HPLC-UV and GC-MS based on the analysis of similar aromatic compounds, such as chlorophenols and aniline (B41778) derivatives.[2][6][7] This data serves as a valuable reference for establishing expected performance characteristics.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | Typically ≥0.99 | Typically ≥0.99 |
| Accuracy (Recovery) | 80-120% | 70-130%[6] |
| Precision (RSD) | < 10% | < 15%[6] |
| Limit of Detection (LOD) | 0.006 - 0.05 mg/L[6] | 0.005 - 1.8 µg/L[6] |
| Limit of Quantitation (LOQ) | Typically 3x LOD | Typically 3x LOD |
| Specificity | Moderate to High (Dependent on chromatographic resolution)[6] | High (Mass spectral data provides structural information)[6] |
| Sample Throughput | Higher (Direct injection often possible)[6] | Lower (Often requires derivatization or specific extraction)[6] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on a reverse-phase HPLC method suitable for the analysis of this compound.[8]
1. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample range.
-
For formulated products or in-process samples, dissolve a known quantity of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
2. HPLC-UV Conditions:
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a UV detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid or formic acid for MS compatibility).[8] A typical starting point is a 70:30 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Column Temperature: 25 °C.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of semi-volatile organic compounds like this compound.
1. Sample Preparation (Liquid-Liquid Extraction):
-
For aqueous samples, transfer a known volume (e.g., 100 mL) into a separatory funnel.
-
Extract the sample with a suitable organic solvent such as dichloromethane.
-
Collect the organic layer and concentrate it under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a solvent suitable for GC-MS analysis (e.g., hexane).
2. GC-MS Conditions:
-
GC-MS System: A system such as an Agilent GC coupled with a Mass Selective Detector.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the cross-validation of analytical methods for this compound.
Caption: A generalized workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Logical relationship in the cross-validation of two analytical methods.
References
- 1. Buy this compound | 3260-85-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | SIELC Technologies [sielc.com]
A Comparative Guide to Synthetic Alternatives for 4-Chloro-2-methylanisole
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate starting materials is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. 4-Chloro-2-methylanisole is a versatile building block, frequently employed in the construction of substituted aromatic systems. However, a thorough evaluation of alternative starting materials and synthetic routes can unlock more efficient, cost-effective, and flexible approaches to desired target molecules.
This guide provides an objective comparison of synthetic routes that utilize this compound with viable alternative strategies. The comparisons are supported by experimental data for key transformations, including formylation, acylation, and cross-coupling reactions.
Key Synthetic Transformations and a Comparison of Starting Materials
The 2-methoxy-5-methylphenyl moiety, accessible from this compound, is a common structural motif in medicinal chemistry. This guide will explore the synthesis of key intermediates bearing this scaffold, comparing the use of this compound with alternative precursors.
Synthesis of 2-Methoxy-5-methylbenzaldehyde
2-Methoxy-5-methylbenzaldehyde is a valuable intermediate for the synthesis of a variety of more complex molecules. Two primary approaches to this aldehyde will be compared: the functionalization of a pre-halogenated anisole (B1667542) derivative and the direct formylation of a non-halogenated precursor.
Route 1: Grignard Reaction of this compound
This route involves the formation of a Grignard reagent from this compound, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). While aryl chlorides can be challenging to convert to Grignard reagents, the use of tetrahydrofuran (B95107) (THF) as a solvent can significantly improve yields. For the closely related 4-chloroanisole (B146269), Grignard formation in THF has been reported to proceed in excellent yield[1].
Route 2: Directed Ortho-metalation of 2-Methylanisole (B146520)
An alternative approach is the directed ortho-lithiation of 2-methylanisole, a non-halogenated and often more readily available starting material. The methoxy (B1213986) group directs the lithiation to the adjacent ortho position, followed by reaction with DMF to introduce the aldehyde functionality. This method avoids the need for a halogenated starting material altogether.
Route 3: Vilsmeier-Haack Reaction of 2-Methylanisole
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings. Using a Vilsmeier reagent, generated from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃), 2-methylanisole can be directly formylated. The methoxy group is a strong activating group and directs the substitution to the para position.
Comparative Data for Aldehyde Synthesis
| Route | Starting Material | Key Reagents | Typical Yield | Notes |
| Grignard Reaction | This compound | Mg, THF, DMF | ~99% (for 4-chloroanisole)[1] | Requires anhydrous conditions; reactivity of this compound may vary. |
| Directed Ortho-metalation | 2-Methylanisole | n-BuLi, TMEDA, DMF | Good to high | Avoids halogenated starting materials; requires cryogenic temperatures and inert atmosphere. |
| Vilsmeier-Haack Reaction | 2-Methylanisole | DMF, POCl₃ | Moderate to high | Reaction is typically para-selective due to the directing effect of the methoxy group. |
Experimental Protocol: Grignard Reaction of 4-Chloroanisole
The following protocol is for the related compound 4-chloroanisole and serves as a representative example.
To a flask containing magnesium turnings under an inert atmosphere, a solution of 4-chloroanisole in anhydrous THF is added. The reaction is initiated, and upon completion, the Grignard reagent is formed. This solution can then be added to a solution of DMF in THF at low temperature. After an appropriate reaction time, the reaction is quenched with aqueous acid and extracted to yield the aldehyde. A patent describes the formation of 4-methoxyphenylmagnesium chloride from 4-chloroanisole in 99% yield using THF as the solvent under reflux conditions[1].
Experimental Protocol: Vilsmeier-Haack Reaction
In a typical procedure, phosphorus oxychloride is added dropwise to N,N-dimethylformamide at 0°C. The resulting Vilsmeier reagent is then treated with the electron-rich aromatic compound, in this case, 2-methylanisole. The reaction mixture is heated, then poured onto ice and neutralized to precipitate the aldehyde product.
Logical Relationship for Aldehyde Synthesis
Caption: Alternative synthetic routes to 2-methoxy-5-methylbenzaldehyde.
Synthesis of 2-Methoxy-5-methylacetophenone
Another important class of intermediates are aryl ketones. Here, we compare the Friedel-Crafts acylation of 2-methylanisole with a route that would start from this compound.
Route 1: Friedel-Crafts Acylation of 2-Methylanisole
The Friedel-Crafts acylation of 2-methylanisole with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a direct method to introduce an acetyl group. The methoxy and methyl groups are both activating and ortho, para-directing. The major product is typically the one where the acyl group adds para to the strongly activating methoxy group.
Route 2: From this compound
This route would likely proceed via a Grignard reagent or an organolithium species derived from this compound, followed by reaction with a suitable acetylating agent like acetyl chloride or acetic anhydride.
Comparative Data for Ketone Synthesis
| Route | Starting Material | Key Reagents | Regioselectivity | Typical Yield |
| Friedel-Crafts Acylation | 2-Methylanisole | Acetyl chloride, AlCl₃ | Predominantly para to methoxy | Good to high |
| From this compound | This compound | e.g., Mg, THF, Acetyl Chloride | Specific to the 4-position | Moderate to high |
Experimental Protocol: Friedel-Crafts Acylation of Toluene
The following is a general protocol for the Friedel-Crafts acylation of toluene, a close structural analog of 2-methylanisole.
Anhydrous aluminum chloride is suspended in a dry solvent like dichloromethane. Acetyl chloride is added, followed by the dropwise addition of toluene. The reaction is stirred at room temperature and then quenched by pouring onto ice and hydrochloric acid. The organic product is extracted and purified. For the acylation of toluene, the para-isomer is the major product, with yields of the ortho-isomer being significantly lower[2][3].
Experimental Workflow for Friedel-Crafts Acylation
Caption: General workflow for Friedel-Crafts acylation.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. An important consideration in these reactions is the reactivity of the aryl halide, which generally follows the trend I > Br > Cl. Therefore, using the bromo- or iodo-analogs of this compound can be a viable alternative to achieve higher reactivity and potentially milder reaction conditions.
Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond between an aryl halide and an organoboron compound. While aryl chlorides can be challenging substrates, modern catalyst systems have been developed to facilitate their coupling. However, the corresponding aryl bromides are generally more reactive.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor, with aryl bromides typically being more reactive than aryl chlorides.
Comparative Reactivity in Cross-Coupling
| Reaction | Substrate | Alternative | Reactivity Comparison |
| Suzuki-Miyaura Coupling | This compound | 4-Bromo-2-methylanisole (B88804) | Bromo derivative is generally more reactive, allowing for milder conditions and lower catalyst loadings. |
| Buchwald-Hartwig Amination | This compound | 4-Bromo-2-methylanisole | Bromo derivative is generally more reactive. |
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure involves heating a mixture of the aryl halide, the amine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an inert solvent like toluene. The choice of ligand and base is crucial for achieving high yields, especially with less reactive aryl chlorides.
Logical Relationship for Cross-Coupling Reactivity
Caption: General reactivity trend of aryl halides in cross-coupling.
Conclusion
The choice of starting material and synthetic route for accessing molecules containing the 2-methoxy-5-methylphenyl scaffold is a multifaceted decision. While this compound is a viable precursor for various transformations, researchers should consider several alternatives that may offer advantages in terms of cost, availability, and reaction efficiency.
For the synthesis of aldehydes, directed ortho-metalation of the readily available 2-methylanisole presents an attractive alternative to the Grignard route from this compound, avoiding the need for a halogenated starting material. For ketone synthesis, Friedel-Crafts acylation of 2-methylanisole is a direct approach, although regioselectivity can be a challenge. In palladium-catalyzed cross-coupling reactions, the use of the more reactive 4-bromo-2-methylanisole can lead to higher yields and milder reaction conditions compared to this compound.
Ultimately, the optimal synthetic strategy will depend on the specific target molecule, the desired scale of the reaction, and the available resources. This guide provides a framework for making an informed decision by presenting a comparative analysis of key synthetic routes and their alternatives.
References
A Cost-Benefit Analysis of 4-Chloro-2-methylanisole in Synthesis: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that balances reactivity, cost, and availability. 4-Chloro-2-methylanisole is a versatile intermediate, but its utility in synthesis is best understood through a direct comparison with its halogenated analogs.[1][2] This guide provides a detailed cost-benefit analysis of using this compound in common cross-coupling reactions, with supporting data and experimental protocols.
At a Glance: Cost vs. Reactivity
The primary trade-off in selecting a halogenated anisole (B1667542) derivative for synthesis lies in the balance between the cost of the starting material and its reactivity in common carbon-carbon and carbon-nitrogen bond-forming reactions. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl > F.[3] This is largely due to the bond dissociation energies of the carbon-halogen bond.[3] Conversely, the cost of these materials often follows the reverse trend, with chloro-derivatives being the most economical.
Quantitative Comparison of Halogenated 2-Methylanisole Derivatives
To facilitate a clear comparison, the following tables summarize the key cost and reactivity data for 4-substituted-2-methylanisole derivatives.
Table 1: Cost Comparison of 4-Halogenated-2-methylanisole Derivatives
| Compound | CAS Number | Molecular Weight ( g/mol ) | Price (USD/g) | Price (USD/mol) |
| 4-Fluoro-2-methylanisole | 399-54-2 | 140.15 | ~44.02 | ~6169.81 |
| This compound | 3260-85-3 | 156.61 | ~0.001 | ~0.16 |
| 4-Bromo-2-methylanisole (B88804) | 14804-31-0 | 201.06 | ~3.55 | ~713.86 |
| 4-Iodo-2-methylanisole | 75581-11-2 | 248.06 | - | - |
Table 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
This table presents typical yields for analogous aryl halides in key cross-coupling reactions, illustrating the general reactivity trend.
| Reaction Type | Aryl Halide | Typical Yield (%) | Reaction Conditions |
| Suzuki-Miyaura Coupling | 4-Chloro-anisole | 43-91.5% | Pd₂(dba)₃, tBuOK, 1,4-dioxane |
| 4-Bromo-toluene | 98% | Pd@MIL-101Cr-NH₂, K₃PO₄, RT, 0.5h | |
| 4-Chloro-toluene | 85% | Pd@MIL-101Cr-NH₂, K₃PO₄, 100°C, 24h | |
| Heck Reaction | 4-Bromo-acetophenone | 95% | Pd(OAc)₂, P(t-Bu)₃, Cy₂NMe, RT, 24h |
| 4-Chloro-acetophenone | 92% | Pd(OAc)₂, P(t-Bu)₃, Cy₂NMe, 100°C, 24h | |
| Buchwald-Hartwig Amination | 4-Bromo-toluene | 99% | Pd₂(dba)₃, P(t-Bu)₃, NaOtBu, 80°C, 1h |
| 4-Chloro-toluene | 92% | Pd[P(o-tol)₃]₂, CyPF-t-Bu, NaOtBu, 100°C, 12h |
Data is compiled from analogous reactions and serves to illustrate general reactivity trends. Direct comparative yields for 4-substituted-2-methylanisoles under identical conditions were not available.
Experimental Protocols
The following are representative protocols for key cross-coupling reactions. These can be adapted for use with this compound and its analogs, keeping in mind that chloro-substrates may require more forcing conditions (higher temperatures, longer reaction times, and more specialized catalyst systems).
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (8 mL)
Procedure:
-
In a round-bottom flask, combine the aryl halide, arylboronic acid, palladium(II) acetate, and potassium carbonate.
-
Add the dimethylformamide.
-
The reaction mixture is refluxed, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: Heck Reaction
This protocol outlines the palladium-catalyzed reaction of an aryl halide with an alkene.
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Alkene (e.g., Styrene) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Potassium carbonate (K₂CO₃) (1.2 eq)
-
Solvent (e.g., Tunable Aryl Alkyl Ionic Liquids - TAAILs) (0.5 mL)
Procedure:
-
Combine the aryl halide, alkene, palladium(II) acetate, and potassium carbonate in a reaction vessel.
-
Add the solvent.
-
The reaction mixture is heated (e.g., 140°C) and stirred for the required time.
-
After cooling, the product is extracted and purified.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N bond formation between an aryl halide and an amine.
Materials:
-
Aryl halide (e.g., this compound) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
X-Phos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) as base
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an inert atmosphere, combine the aryl halide, amine, palladium catalyst, ligand, and base in a Schlenk flask.
-
Add the anhydrous, deoxygenated solvent.
-
The reaction mixture is heated (e.g., 100°C) with stirring.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the mixture is cooled, and the product is isolated and purified.
Visualizing the Synthetic Strategy
The decision-making process for selecting a starting material can be visualized as a logical workflow.
Caption: A logical workflow for reagent selection in synthesis.
The catalytic cycle for these cross-coupling reactions is a fundamental concept in organometallic chemistry.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The cost-benefit analysis of using this compound in synthesis reveals a clear trade-off. Its significantly lower cost makes it an attractive starting material, particularly for large-scale synthesis. However, its lower reactivity compared to its bromo- and iodo- counterparts necessitates more forcing reaction conditions, which can lead to higher energy consumption and potentially more complex catalyst systems. For small-scale, research-focused applications where reaction efficiency and mild conditions are paramount, the higher cost of 4-bromo-2-methylanisole may be justified. Ultimately, the optimal choice depends on the specific priorities of the synthesis, balancing economic considerations with the desired reaction outcomes.
References
Assessing the Purity of Commercial 4-Chloro-2-methylanisole: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. 4-Chloro-2-methylanisole, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is commercially available from several suppliers.[1] However, the purity of these commercial-grade products can vary, potentially impacting reaction yields, impurity profiles of final products, and even biological activity in screening assays.
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial this compound. It also presents a comparative overview with structurally similar alternatives and includes detailed experimental protocols for key analytical techniques.
Comparison of Analytical Methods for Purity Assessment
The determination of purity for this compound and the identification of potential impurities are typically achieved through a combination of chromatographic and spectroscopic techniques. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Principle | Strengths | Limitations | Typical Purity Range Detected |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | High sensitivity and specificity for volatile impurities. Excellent for identifying and quantifying isomeric and other organic impurities.[2][3] | Requires the analyte to be thermally stable and volatile. Derivatization may be necessary for non-volatile impurities. | >95% |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a mobile phase and a stationary phase. | Suitable for a wide range of non-volatile and thermally labile compounds. Reverse-phase HPLC is a common method for purity analysis of compounds like this compound.[4] | May have lower resolution for some isomeric impurities compared to capillary GC. Mass spectrometry detection (LC-MS) is often needed for definitive peak identification. | >95% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | Provides detailed structural information based on the magnetic properties of atomic nuclei. Quantitative NMR (qNMR) can be used for purity assessment by comparing the integral of the analyte's signals to that of a certified internal standard.[5][6] | Provides unambiguous structural confirmation of the main component and impurities. qNMR is a primary ratio method that can provide highly accurate purity values without the need for a reference standard of the analyte itself. | Lower sensitivity compared to chromatographic methods. May not detect impurities present at very low levels (<0.1%). Signal overlap can complicate quantification. | >98% |
Purity Comparison: this compound and Alternatives
The selection of a chemical intermediate often involves considering not only its reactivity but also its purity and the potential for isomeric or process-related impurities. Below is a summary of typical purities for commercial this compound and two common structural isomers that could be potential alternatives or impurities.
| Compound | Structure | CAS Number | Typical Commercial Purity (%) | Potential Impurities |
| This compound | 3260-85-3 | ≥98%[7] | Isomeric chloro-methylanisoles (e.g., 2-chloro-4-methylanisole, 3-chloro-2-methylanisole), starting materials (2-methylanisole), over-chlorinated products (dichloro-2-methylanisole). | |
| 4-Chloro-3-methylanisole | 13334-71-9 | ≥98% | Isomeric chloro-methylanisoles, starting materials (3-methylanisole), over-chlorinated products. | |
| 2,4-Dichloro-1-methylbenzene | 95-73-8 | ≥99% | Other dichlorotoluene isomers, starting materials (toluene), over-chlorinated products. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining accurate and reproducible purity assessments.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantification of this compound and the identification of volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the commercial this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Prepare a series of calibration standards of a certified reference standard of this compound in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min, hold for 2 minutes.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
3. Data Analysis:
-
The purity is calculated by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
-
Impurity identification is performed by comparing the mass spectra of unknown peaks with a spectral library (e.g., NIST).
Quantitative ¹H NMR (qNMR) Protocol
This protocol provides a method for the highly accurate determination of this compound purity using an internal standard.[8]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound sample and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
3. Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the methoxy (B1213986) protons) and a signal from the internal standard.
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the analytical procedures for assessing the purity of commercial this compound.
References
- 1. Buy this compound | 3260-85-3 [smolecule.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 3260-85-3 [chemicalbook.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Performance in Cross-Coupling Reactions of 4-Chloro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of substituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Among the vast array of synthetic methodologies, transition-metal catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. This guide provides a comparative overview of the performance of various catalyst systems in several key cross-coupling reactions utilizing 4-Chloro-2-methylanisole as a readily available and electronically activated aryl chloride substrate.
This document summarizes quantitative data from the literature, presents detailed experimental protocols for seminal reactions, and utilizes visualizations to clarify reaction pathways and workflows. The objective is to furnish researchers with a practical resource to inform catalyst selection and optimize reaction conditions for their specific synthetic targets.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C(sp²)-C(sp²) bonds. The reaction of this compound with various arylboronic acids is a key transformation for the synthesis of biaryl compounds. The choice of palladium catalyst and ligand system is critical for achieving high yields and turnover numbers (TON) with this electron-rich aryl chloride.
Below is a table summarizing the performance of different palladium-based catalysts in the Suzuki-Miyaura coupling of a closely related substrate, 4-chloroanisole, with phenylboronic acid. This data provides valuable insights into catalyst efficacy for this class of substrates.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| Pd(OAc)₂ / Ligand 1 | tBuOK | Dioxane | 100 | 24 | 47 |
| Pd₂(dba)₃ / Ligand 1 | tBuOK | Dioxane | 100 | 24 | 43 |
| Pd(OAc)₂ / Ligand 2 | tBuOK | Dioxane | 100 | 24 | 29 |
| Pd₂(dba)₃ / Ligand 2 | tBuOK | Dioxane | 100 | 24 | 29 |
Data extracted from studies on 4-chloroanisole, a structurally similar substrate.
Experimental Protocol: Suzuki-Miyaura Coupling of an Analogous 4-Chloro-heterocycle
The following protocol details the Suzuki-Miyaura coupling of a structurally analogous, albeit more complex, 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivative with p-tolylboronic acid, which achieved a high yield under microwave irradiation.[1]
Materials:
-
4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivative (1 equiv)
-
p-tolylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.1 equiv)
-
Xantphos (0.2 equiv)
-
Potassium carbonate (K₂CO₃, 2 equiv)
-
1,4-Dioxane
Procedure:
-
A microwave vial was charged with the 4-chloro-heterocycle, p-tolylboronic acid, Pd(OAc)₂, Xantphos, and K₂CO₃.
-
1,4-Dioxane was added to the vial.
-
The reaction mixture was subjected to microwave irradiation at 120 °C for 30 minutes.
-
After cooling, the reaction mixture was purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product in 84% yield.[1]
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The coupling of this compound with a variety of primary and secondary amines can be achieved using palladium-based catalysts, often with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Typical Temp. (°C) |
| Pd₂(dba)₃ / XPhos | NaOtBu or LiHMDS | Toluene or THF | 65-110 |
| Pd(OAc)₂ / RuPhos | NaOtBu or LiHMDS | Toluene or THF | 65-110 |
| [Pd(IPr)(allyl)Cl] | NaOtBu or K₃PO₄ | Dioxane or Toluene | 80-120 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
The following is a generalized procedure for the Buchwald-Hartwig amination of an aryl chloride with an amine, based on established protocols in the literature.
Materials:
-
This compound (1 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the coupling amine to the mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 65-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalyst Performance in Heck Reaction
The Heck reaction provides a powerful method for the arylation of alkenes. For a substrate like this compound, the choice of a palladium catalyst and ligand system is crucial to achieve good yields and regioselectivity. While specific data for this compound is scarce, the following table outlines common catalyst systems used for the Heck reaction of aryl chlorides.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Typical Temp. (°C) |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF or NMP | 120-140 |
| PdCl₂(PPh₃)₂ | NaOAc | DMA | 130-150 |
| Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Dioxane | 100-120 |
| Herrmann's Catalyst | NaOAc | NMP | 140 |
Experimental Protocol: General Procedure for the Heck Reaction
The following is a generalized protocol for the Heck reaction of an aryl chloride with an alkene.
Materials:
-
This compound (1 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃, if required)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.2-2 equiv)
-
Solvent (e.g., DMF, NMP, Dioxane)
Procedure:
-
To a Schlenk flask, add the palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, followed by this compound and the alkene.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
While specific quantitative data for this compound was not found, the following table summarizes the results for the Sonogashira coupling of an analogous 4-chloro-heterocycle with various terminal alkynes, demonstrating the feasibility of this transformation on similar substrates.[1]
| Alkyne Coupling Partner | Yield (%) |
| Phenylacetylene | 75 |
| p-Tolylacetylene | 77 |
| 4-Ethynylanisole | 72 |
| 1-Ethynyl-4-fluorobenzene | 68 |
| 1-Octyne | 60 |
Experimental Protocol: Sonogashira Coupling of an Analogous 4-Chloro-heterocycle
The following protocol details the Sonogashira coupling of a 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivative with a terminal alkyne under microwave conditions.[1]
Materials:
-
4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivative (1 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.1 equiv)
-
Copper(I) iodide (CuI, 0.2 equiv)
-
Triethylamine (B128534) (Et₃N)
Procedure:
-
A microwave vial under an argon atmosphere was charged with the 4-chloro-heterocycle, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Anhydrous triethylamine was added as the solvent and base.
-
The reaction mixture was subjected to microwave irradiation at 100 °C for 30 minutes.
-
After cooling, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to yield the corresponding aryl alkyne.[1]
Conclusion
The cross-coupling of this compound is a valuable transformation for the synthesis of a wide range of functionalized aromatic compounds. While direct comparative data across all major cross-coupling reactions for this specific substrate is not extensively documented in single sources, analysis of related compounds and general principles of catalyst activity provides a strong foundation for reaction design. Palladium-based catalysts, particularly those employing bulky and electron-rich phosphine or NHC ligands, are generally effective for activating the C-Cl bond of this electron-rich substrate. The choice of base, solvent, and reaction temperature are critical parameters that must be optimized for each specific coupling partner and desired outcome. This guide serves as a starting point for researchers to navigate the catalyst landscape for the functionalization of this compound and related compounds, facilitating the efficient development of novel molecules.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-2-methylanisole: A Comprehensive Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this guide outlines the proper operational and disposal plans for 4-Chloro-2-methylanisole, ensuring the safety of laboratory personnel and the protection of the environment.
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount. This document provides procedural, step-by-step guidance for the proper disposal of this compound, a chlorinated aromatic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory requirements.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as a skin irritant, causes serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working in an area with inadequate ventilation or where dust or vapors may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.[1]
Handling and Storage of Waste:
-
Keep waste containers of this compound tightly closed and store them in a cool, dry, and well-ventilated area.[3][4]
-
Store waste away from incompatible materials, particularly strong oxidizing agents.[3]
-
Use spark-proof tools and avoid sources of ignition when handling the waste, as the material is flammable.[1][3]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved professional waste disposal company.[1][3] Incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred disposal technique.[1]
Step-by-Step Disposal Workflow:
-
Waste Identification and Segregation:
-
Clearly label a dedicated and compatible waste container with "Hazardous Waste," the full chemical name "this compound," and indicate its associated hazards (e.g., Irritant, Flammable).
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified to prevent dangerous reactions.[5]
-
-
Waste Collection and Storage:
-
Collect waste in a sealable, leak-proof container that is chemically compatible with chlorinated aromatic compounds.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Utilize secondary containment to mitigate the impact of potential spills.
-
-
Arranging for Disposal:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[1]
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
-
-
Disposal of Contaminated Materials:
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
Quantitative Data for Disposal
| Parameter | Guideline | Source(s) |
| Incineration Temperature | If waste contains >1% halogenated organic substances (expressed as chlorine), the incineration temperature must be raised to 1100°C . | [6][7][8][9] |
| Incineration Residence Time | At 1100°C, the gas resulting from the incineration should be retained for at least two seconds . | [6][7][9] |
Hazardous Waste Classification:
This compound is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA). However, it would likely be classified as a hazardous waste based on its characteristics as a chlorinated aromatic compound. Depending on its use, it could potentially fall under the "F" codes for spent halogenated solvents if used in degreasing operations.[10][11] It is the responsibility of the waste generator to make a hazardous waste determination.
Experimental Protocol: Analysis of this compound in a Waste Stream
To ensure compliance with disposal regulations, it may be necessary to determine the concentration of this compound in a waste stream. Gas Chromatography-Mass Spectrometry (GC/MS) is a suitable analytical method for this purpose. The following is a general protocol; specific parameters should be optimized and validated for the particular sample matrix.
Objective: To quantify the concentration of this compound in a liquid waste sample.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction): a. Collect a representative sample of the waste stream in a clean, airtight container. b. In a separatory funnel, add a known volume of the waste sample (e.g., 50 mL). c. Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog of the analyte). d. Add a suitable extraction solvent (e.g., dichloromethane (B109758) or hexane). The volume will depend on the expected concentration of the analyte. e. Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure. f. Allow the layers to separate. g. Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a collection flask. h. Repeat the extraction process two more times with fresh solvent, combining the organic extracts. i. Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate. j. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
GC/MS Analysis: a. Instrumentation: A gas chromatograph equipped with a mass selective detector. b. Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30m x 0.25mm ID x 0.25µm film thickness DB-5ms or equivalent). c. Injection: 1 µL of the concentrated extract is injected in splitless mode. d. Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp: Increase to 280°C at a rate of 10°C/minute.
- Hold at 280°C for 5 minutes. e. Mass Spectrometer: Operate in electron ionization (EI) mode. Scan from m/z 40 to 400 or use selected ion monitoring (SIM) for higher sensitivity, targeting characteristic ions of this compound.
-
Quantification: a. Prepare a calibration curve using standards of this compound of known concentrations. b. The concentration of this compound in the waste sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
By adhering to these safety protocols and disposal procedures, laboratory professionals can manage this compound waste responsibly, minimizing risks to themselves and the environment.
References
- 1. capotchem.cn [capotchem.cn]
- 2. This compound | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. faolex.fao.org [faolex.fao.org]
- 7. eur-lex.europa.eu [eur-lex.europa.eu]
- 8. epawebapp.epa.ie [epawebapp.epa.ie]
- 9. faolex.fao.org [faolex.fao.org]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling 4-Chloro-2-methylanisole
For Immediate Use by Laboratory Personnel
This guide provides critical safety and logistical information for the handling of 4-Chloro-2-methylanisole (CAS No. 3260-85-3), a compound recognized for its potential as a skin, eye, and respiratory irritant.[1][2] Adherence to these protocols is essential for ensuring the safety of all laboratory and research professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable substance that poses significant health risks upon exposure.[2] The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment
A summary of the necessary PPE for handling this compound is provided in the table below.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved.[2] |
| Hand Protection | Chemical-resistant gloves. Nitrile gloves are a suitable option for incidental contact (e.g., splashes).[3] For prolonged or immersive contact, consult manufacturer-specific breakthrough time data. Always inspect gloves for degradation or punctures before use.[2] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection or when working outside of a fume hood, an air-purifying respirator with an Organic Vapor (OV) cartridge is required.[2] All respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |
| Body Protection | A laboratory coat should be worn. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or coveralls are recommended. |
Safe Handling and Engineering Controls
Proper handling and engineering controls are critical to minimize exposure to this compound.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
